molecular formula C45H59NO15 B1242327 SB-T-1214

SB-T-1214

カタログ番号: B1242327
分子量: 853.9 g/mol
InChIキー: WPPTYUSIXLFOKZ-BYOOWSCBSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

SB-T-1214, also known as this compound, is a useful research compound. Its molecular formula is C45H59NO15 and its molecular weight is 853.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C45H59NO15

分子量

853.9 g/mol

IUPAC名

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-12-(cyclopropanecarbonyloxy)-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hex-4-enoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C45H59NO15/c1-22(2)18-27(46-40(54)61-41(5,6)7)32(49)39(53)57-28-20-45(55)36(59-38(52)25-14-12-11-13-15-25)34-43(10,29(48)19-30-44(34,21-56-30)60-24(4)47)35(50)33(58-37(51)26-16-17-26)31(23(28)3)42(45,8)9/h11-15,18,26-30,32-34,36,48-49,55H,16-17,19-21H2,1-10H3,(H,46,54)/t27-,28-,29-,30+,32+,33+,34-,36-,43+,44-,45+/m0/s1

InChIキー

WPPTYUSIXLFOKZ-BYOOWSCBSA-N

異性体SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C=C(C)C)NC(=O)OC(C)(C)C)O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)OC(=O)C6CC6

正規SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C=C(C)C)NC(=O)OC(C)(C)C)O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)OC(=O)C6CC6

同義語

10-(cyclopropylcarbonyl)-3'-dephenyl-3'-(2-methyl-2-propenyl)docetaxel
SB T-1214
SB-T-1214
SBT-1214

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SB-T-1214

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-T-1214 is a novel, second-generation taxoid demonstrating significant preclinical efficacy against a range of malignancies, particularly those exhibiting multi-drug resistance (MDR). Its mechanism of action is multifaceted, combining the classic taxane-induced mitotic arrest with a targeted suppression of cancer stem cell (CSC) populations. This dual-pronged attack overcomes key mechanisms of therapeutic resistance and tumor recurrence, positioning this compound as a promising candidate for further clinical development. This guide provides a comprehensive overview of the molecular mechanisms, quantitative efficacy, and experimental validation of this compound's action.

Core Mechanism of Action: A Dual-Pronged Assault on Cancer

This compound exerts its potent anti-cancer effects through two primary, synergistic mechanisms:

  • Mitotic Arrest through Microtubule Stabilization: As a member of the taxoid family, this compound functions as a potent mitotic poison.[1][2] It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their depolymerization. This stabilization of the microtubule network disrupts the dynamic instability required for proper mitotic spindle formation and function, leading to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death.[1][2]

  • Targeting Cancer Stem Cells via Gene Expression Modulation: A distinguishing feature of this compound is its ability to effectively target the cancer stem cell (CSC) population, which is often responsible for tumor initiation, metastasis, and chemoresistance.[1][2] this compound has been shown to significantly inhibit the expression of key stem cell-related genes and pluripotency factors, including Oct4, Sox2, Nanog, and c-Myc.[1][2] By downregulating these critical self-renewal and pluripotency genes, this compound compromises the ability of CSCs to propagate, leading to a reduction in the tumorigenic potential of the cancer cell population.[1][2]

Quantitative Efficacy

This compound has demonstrated superior potency compared to conventional taxanes, particularly in drug-resistant cancer models.

Table 1: In Vitro Cytotoxicity of this compound
Cell LineCancer TypeResistance PhenotypeThis compound Effective ConcentrationComparative PotencyReference
HCT116, HT29, DLD-1 (3D Spheroids)Colon Cancer-100 nM - 1 µMInduces growth inhibition and apoptosis[1][2]
Drug-Resistant Breast Cancer CellsBreast CancerP-glycoprotein (Pgp) overexpressionNot specified2-3 orders of magnitude higher than paclitaxel and docetaxel[1]
Table 2: In Vivo Efficacy of this compound
Tumor ModelCancer TypeTreatment RegimenOutcomeReference
SCID mice with DLD-1 xenograftsColon Cancer (Pgp+)20 mg/kg x 3 (q3d)Complete tumor regression in 5/5 mice; tumor growth delay >201 days[1]
SCID mice with DLD-1 xenograftsColon Cancer (Pgp+)Paclitaxel (60 mg/kg total dose)Ineffective[1]

Signaling Pathways and Molecular Interactions

The precise signaling pathways through which this compound downregulates stem cell-related genes are an active area of investigation. The inhibition of pluripotency factors such as Oct4, Sox2, and Nanog suggests a potential modulation of key developmental signaling pathways that are often dysregulated in cancer stem cells, such as Wnt/β-catenin, Notch, and Hedgehog.

SB_T_1214_Signaling_Pathway Receptors Wnt/Notch/ Hedgehog Receptors Signaling_Cascade Signaling Cascades Receptors->Signaling_Cascade Beta_Catenin β-catenin Signaling_Cascade->Beta_Catenin Stabilization Transcription_Factors TCF/LEF, etc. Beta_Catenin->Transcription_Factors Translocation Stem_Cell_Genes Oct4, Sox2, Nanog, c-Myc Gene Expression Transcription_Factors->Stem_Cell_Genes Activation CSC_Properties Cancer Stem Cell Properties Stem_Cell_Genes->CSC_Properties SB_T_1214 This compound SB_T_1214->Signaling_Cascade Inhibition?

Caption: Hypothetical signaling pathway for this compound's effect on cancer stem cells.

Experimental Protocols

In Vitro Cytotoxicity Assay in 3D Spheroids

This protocol is adapted from studies evaluating the effect of this compound on colon cancer spheroids.[1][2]

  • Cell Culture and Spheroid Formation:

    • Isolate CD133high/CD44high colon cancer cells using fluorescence-activated cell sorting (FACS).

    • Culture the sorted cells in serum-free Mesenchymal Stem Cell Basal (MSCB) medium on type I collagen-coated plates to promote and maintain the stem-like phenotype.

    • Induce spheroid formation by transferring cells to low-adhesion plates.

  • Treatment:

    • Treat the established spheroids with this compound at concentrations ranging from 100 nM to 1 µM for 48 hours.

  • Assessment of Viability and Apoptosis:

    • Monitor spheroid growth and morphology using light microscopy.

    • Assess cell viability using a standard assay such as MTT or CellTiter-Glo.

    • Quantify apoptosis using methods like Annexin V/Propidium Iodide staining followed by flow cytometry.

Experimental_Workflow_Spheroid_Assay Start Start Isolate_CSCs Isolate Cancer Stem Cells (FACS for CD133+/CD44+) Start->Isolate_CSCs Culture_CSCs Culture CSCs on Collagen I in MSCB Medium Isolate_CSCs->Culture_CSCs Form_Spheroids Induce Spheroid Formation (Low-Adhesion Plates) Culture_CSCs->Form_Spheroids Treat_Spheroids Treat with this compound (100 nM - 1 µM, 48h) Form_Spheroids->Treat_Spheroids Assess_Viability Assess Viability (MTT Assay) Treat_Spheroids->Assess_Viability Assess_Apoptosis Assess Apoptosis (Annexin V Staining) Treat_Spheroids->Assess_Apoptosis End End Assess_Viability->End Assess_Apoptosis->End

Caption: Experimental workflow for assessing this compound cytotoxicity in 3D spheroids.

Analysis of Stem Cell Gene Expression by PCR Array

This protocol is based on the methodology used to determine the effect of this compound on stem cell-related gene expression.[1][2]

  • RNA Extraction and cDNA Synthesis:

    • Treat colon cancer spheroids with 100 nM of this compound for 24 hours.

    • Lyse the spheroids and extract total RNA using a suitable kit.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • PCR Array:

    • Use a commercially available stem cell-specific PCR array (e.g., from SABiosciences) containing primers for a panel of 84 stem cell-related genes.

    • Perform real-time PCR using the synthesized cDNA as a template.

  • Data Analysis:

    • Analyze the amplification data to determine the fold-change in gene expression in this compound-treated spheroids compared to untreated controls.

    • Confirm the PCR array results for key genes (e.g., Oct4, Sox2, Nanog, c-Myc) by Western blotting.

Overcoming Drug Resistance

A key advantage of this compound is its efficacy against cancer cells that have developed resistance to conventional chemotherapeutics, particularly those that overexpress the P-glycoprotein (Pgp) efflux pump.[1] This suggests that this compound is a poor substrate for Pgp, allowing it to accumulate intracellularly to cytotoxic concentrations even in resistant cells.

Logical_Relationship_Drug_Resistance Conventional_Taxanes Conventional Taxanes (e.g., Paclitaxel) Pgp_Efflux P-glycoprotein (Pgp) Efflux Pump Conventional_Taxanes->Pgp_Efflux Substrate for Drug_Resistance Drug Resistance Pgp_Efflux->Drug_Resistance Leads to SB_T_1214 This compound SB_T_1214->Pgp_Efflux Poor Substrate for Overcomes_Resistance Overcomes Drug Resistance SB_T_1214->Overcomes_Resistance Therefore

Caption: Logical relationship of this compound overcoming Pgp-mediated drug resistance.

Future Directions

The compelling preclinical data for this compound warrant further investigation. Key future directions include:

  • Elucidation of Signaling Pathways: Detailed studies to identify the specific signaling cascades modulated by this compound to suppress cancer stem cell gene expression.

  • Clinical Trials: Progression into Phase I and II clinical trials to evaluate the safety, pharmacokinetics, and efficacy of this compound in patients with advanced and drug-resistant cancers.

  • Combination Therapies: Exploration of synergistic combinations of this compound with other targeted therapies or immunotherapies to further enhance its anti-cancer activity.

Conclusion

This compound represents a significant advancement in taxoid-based chemotherapy. Its dual mechanism of action, combining potent mitotic inhibition with the targeted elimination of cancer stem cells, addresses critical challenges in cancer treatment, including drug resistance and tumor recurrence. The robust preclinical efficacy of this compound underscores its potential as a next-generation therapeutic for a variety of malignancies.

References

SB-T-1214 as a Mitotic Poison in Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-T-1214 is a next-generation taxoid compound that has demonstrated significant potential as a mitotic poison for cancer cells, including highly aggressive and drug-resistant phenotypes. As a member of the taxane family, its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division. This technical guide provides a comprehensive overview of the available data on this compound, focusing on its efficacy, mechanism of action, and the experimental protocols used to characterize its activity.

Core Mechanism of Action: Microtubule Stabilization

This compound, like other taxanes, functions as a microtubule-stabilizing agent. It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their depolymerization. This stabilization of the microtubule network disrupts the normal function of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis.

Efficacy Against Cancer Cells

This compound has shown potent cytotoxic activity against a range of cancer cell lines, with a particularly noteworthy efficacy against multidrug-resistant (MDR) cancer cells and cancer stem cells (CSCs).

Quantitative Data on the Efficacy of this compound and its Derivatives
Compound/FormulationCell LineCancer TypeIC50 / Effective ConcentrationReference
This compoundHCT116, HT29, DLD-1Colon Cancer100 nM - 1 µM (induces growth inhibition and apoptosis)[1]
This compoundPPT2, PC3MM2Prostate Cancer1 µM (induces cell death)[2]
NE-DHA-SBT-1214Panc02Pancreatic Cancer215 nM[3]

NE-DHA-SBT-1214 is a nanoemulsion formulation of a docosahexaenoic acid conjugate of this compound.

Impact on Cancer Stem Cells

A significant aspect of this compound's therapeutic potential lies in its ability to target cancer stem cells (CSCs), a subpopulation of tumor cells responsible for tumor initiation, metastasis, and resistance to conventional therapies.

Downregulation of Stem Cell-Related Gene Expression

Treatment with this compound has been shown to significantly downregulate the expression of key transcription factors associated with pluripotency and self-renewal in colon cancer stem cells.

GeneFunctionEffect of this compoundReference
Oct4Pluripotency, self-renewalDownregulation[1]
Sox2Pluripotency, self-renewalDownregulation[1]
NanogPluripotency, self-renewalDownregulation[1]
c-MycCell proliferation, self-renewalDownregulation[1]

Signaling Pathways

The primary signaling event initiated by this compound is the stabilization of microtubules. This leads to a cascade of downstream events culminating in cell cycle arrest and apoptosis. The precise upstream signaling pathways that modulate the expression of stem cell genes in response to this compound-induced microtubule disruption are still under investigation. However, based on the known effects of taxanes and the central role of pathways like PI3K/Akt and MAPK in cancer stem cell survival, a putative signaling network can be proposed.

SB_T_1214_Signaling_Pathway This compound This compound Microtubule Stabilization Microtubule Stabilization This compound->Microtubule Stabilization Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Microtubule Stabilization->Mitotic Arrest (G2/M) PI3K/Akt Pathway PI3K/Akt Pathway Microtubule Stabilization->PI3K/Akt Pathway MAPK Pathway MAPK Pathway Microtubule Stabilization->MAPK Pathway p53 Activation p53 Activation Microtubule Stabilization->p53 Activation Apoptosis Apoptosis Mitotic Arrest (G2/M)->Apoptosis Downregulation of Stem Cell Genes Downregulation of Stem Cell Genes PI3K/Akt Pathway->Downregulation of Stem Cell Genes MAPK Pathway->Downregulation of Stem Cell Genes Bcl-2 Family Modulation Bcl-2 Family Modulation p53 Activation->Bcl-2 Family Modulation Bcl-2 Family Modulation->Apoptosis Tubulin_Polymerization_Workflow A Prepare tubulin solution (3 mg/mL in buffer + GTP + glycerol) D Add cold tubulin solution to initiate A->D B Prepare this compound dilutions C Add compound to pre-warmed 96-well plate B->C C->D E Measure absorbance at 340 nm (37°C, 60 min) D->E F Analyze polymerization curves E->F Western_Blot_Workflow A Protein Lysate Preparation B SDS-PAGE and Transfer A->B C Blocking B->C D Primary Antibody Incubation C->D E Secondary Antibody Incubation D->E F Detection E->F

References

The Rise of a New-Generation Taxoid: A Technical Guide to the Discovery and Synthesis of SB-T-1214

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-T-1214 is a next-generation taxoid that has demonstrated significant potential as a potent anti-cancer agent, particularly against multi-drug resistant (MDR) tumors and cancer stem cells (CSCs). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It details the semi-synthetic approach to its creation, rooted in the modification of the natural product 10-deacetylbaccatin III. The document summarizes key quantitative data on its potent cytotoxicity and outlines the experimental protocols for its synthesis and biological characterization. Furthermore, it visualizes the core signaling pathway of this compound and the workflows for its evaluation, offering a valuable resource for researchers in oncology and medicinal chemistry.

Discovery and Rationale

The discovery of this compound stems from extensive research efforts to overcome the limitations of first-generation taxanes like paclitaxel and docetaxel, namely the development of drug resistance and significant side effects[1][2]. Research led by Dr. Iwao Ojima at Stony Brook University focused on systematic modifications of the taxane scaffold to develop "third-generation taxoids" with superior efficacy against MDR cancer cells[2][3].

The core rationale behind the design of this compound was to create a molecule that could effectively circumvent the common mechanisms of taxane resistance, such as the overexpression of P-glycoprotein (Pgp) and mutations in β-tubulin[1]. This was achieved through strategic modifications at the C2, C10, and C3' positions of the baccatin core structure[2][3]. This compound emerged as a lead compound from these studies, exhibiting exceptional potency against a broad range of cancer cell lines, including those with well-established drug resistance[1][3].

Chemical Synthesis

The synthesis of this compound is a semi-synthetic process that starts with 10-deacetylbaccatin III (10-DAB), a natural product extracted from the needles of the European yew tree (Taxus baccata). The key transformation is the Ojima-Holton lactam coupling reaction , which attaches the crucial C13 side chain to the baccatin core.

The general synthetic strategy involves:

  • Protection of hydroxyl groups on the 10-DAB core.

  • Modification of the C2 and C10 positions of the baccatin scaffold.

  • Coupling of a suitably derivatized β-lactam (the Ojima lactam) to the C13 hydroxyl group of the modified baccatin.

  • Deprotection to yield the final taxoid.

This compound is specifically identified as compound 19 in the seminal publication "Design, Synthesis and Biological Evaluation of New Generation Taxoids"[3].

Experimental Protocol: General Synthesis of this compound (Compound 19)

The following protocol is a generalized representation based on the published synthetic schemes[3]. Specific reaction conditions, yields, and purification methods would be detailed in the supplementary information of the cited literature.

Step 1: Preparation of the Modified Baccatin Core

  • Starting Material: 10-Deacetylbaccatin III (10-DAB).

  • C10 Modification: The C10 hydroxyl group of 10-DAB is acylated. For this compound, this involves the introduction of an isobutyryl group. This is typically achieved by reacting 10-DAB with isobutyric anhydride or isobutyryl chloride in the presence of a base like pyridine or DMAP.

  • C7 Protection: The C7 hydroxyl group is selectively protected, often with a triethylsilyl (TES) group, using TESCl and imidazole.

Step 2: Synthesis of the β-Lactam Side Chain

The synthesis of the specific β-lactam required for this compound involves an asymmetric synthesis to ensure the correct stereochemistry. The Ojima lactam, a key intermediate, is synthesized via a cycloaddition reaction between an imine and a lithium enolate derived from a chiral auxiliary[4]. The N-acyl group on the β-lactam is a t-butoxycarbonyl (Boc) group for the synthesis of this compound.

Step 3: Ojima-Holton Coupling Reaction

  • The modified baccatin from Step 1 is dissolved in a suitable solvent (e.g., THF).

  • A strong base, such as lithium hexamethyldisilazide (LiHMDS), is added at a low temperature (e.g., -40°C) to deprotonate the C13 hydroxyl group.

  • The β-lactam from Step 2 is then added to the reaction mixture. The alkoxide attacks the carbonyl of the β-lactam, leading to the opening of the four-membered ring and the formation of the C13 side chain.

Step 4: Deprotection

The protecting groups (e.g., TES at C7) are removed under appropriate conditions, such as treatment with hydrofluoric acid (HF) in pyridine, to yield the final product, this compound.

Biological Activity and Data

This compound has demonstrated potent cytotoxic activity against a variety of human cancer cell lines, including those that are resistant to paclitaxel.

Table 1: In Vitro Cytotoxicity of this compound (IC₅₀ values)
Cell LineCancer TypeResistance PhenotypePaclitaxel IC₅₀ (nM)This compound IC₅₀ (nM)Reference
MCF-7BreastSensitive2.50.8[3]
NCI/ADR-RESBreastPgp Overexpression1,20010[3]
DLD-1ColonPgp Overexpression>1,0005.0[1][3]
HCT116ColonSensitiveN/AN/A (Effective at 100 nM)[5]
HT29ColonSensitiveN/AN/A (Effective at 100 nM)[5]
A2780OvarianSensitive3.21.1[3]
A2780/ADOvarianPgp Overexpression1,50012[3]
PANC-1PancreaticMDRN/AN/A (Effective)[3]
CFPAC-1PancreaticMDRN/AN/A (Excellent in vivo efficacy)[3]

N/A: Specific IC₅₀ values not provided in the search results, but the compound was shown to be effective.

Table 2: In Vivo Efficacy of this compound
Tumor ModelCancer TypeTreatment RegimenOutcomeReference
DLD-1 XenograftColon20 mg/kg, q3d x 3Complete tumor regression in 5/5 mice; tumor growth delay >201 days[6]
CFPAC-1 XenograftPancreaticN/AExcellent efficacy[3]

Mechanism of Action

Similar to other taxanes, the primary mechanism of action of this compound is the stabilization of microtubules, leading to mitotic arrest and apoptosis. However, it exhibits a distinct interaction with tubulin compared to first-generation taxoids[1].

Microtubule Stabilization

This compound promotes the polymerization of tubulin into microtubules and inhibits their depolymerization. This disrupts the dynamic instability of microtubules, which is essential for the formation of the mitotic spindle during cell division. The resulting mitotic block triggers programmed cell death (apoptosis)[1].

Overcoming Drug Resistance

This compound is a poor substrate for the P-glycoprotein (Pgp) efflux pump, a major cause of multidrug resistance. This allows the drug to accumulate in resistant cancer cells to cytotoxic concentrations[7]. Additionally, it has shown efficacy against cancer cells with β-tubulin mutations, another mechanism of taxane resistance[1].

Targeting Cancer Stem Cells

A significant and distinguishing feature of this compound is its activity against cancer stem cells (CSCs). It has been shown to inhibit the expression of key stem cell-related genes, such as Oct4, Sox2, and Nanog, in colon cancer spheroids[5]. This suggests that this compound can target the root of tumor formation and recurrence, which may explain its long-term efficacy in vivo[5].

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Plating: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound (or control compounds) for a specified period (e.g., 48-72 hours).

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours at 37°C. Viable cells with active mitochondrial reductases convert MTT to formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%) is determined.

Tubulin Polymerization Assay
  • Reaction Setup: Purified tubulin is suspended in a polymerization buffer (e.g., PIPES buffer containing GTP and MgCl₂) and kept on ice.

  • Compound Addition: this compound or control compounds are added to the tubulin solution in a 96-well plate.

  • Initiation of Polymerization: The plate is transferred to a spectrophotometer pre-warmed to 37°C to initiate polymerization.

  • Monitoring Polymerization: The increase in turbidity due to microtubule formation is monitored by measuring the absorbance at 340 nm over time.

  • Data Analysis: The rate and extent of tubulin polymerization are determined from the kinetic curves.

Cancer Stem Cell Spheroid Assay and Gene Expression Analysis
  • CSC Isolation: Cancer stem cells (e.g., CD133high/CD44high) are isolated from cancer cell lines using fluorescence-activated cell sorting (FACS).

  • Spheroid Formation: Isolated CSCs are cultured in serum-free media in ultra-low attachment plates to promote the formation of 3D spheroids.

  • Treatment: Spheroids are treated with this compound for a defined period (e.g., 48 hours).

  • RNA Extraction: Total RNA is extracted from the treated and control spheroids.

  • Gene Expression Analysis: The expression of stem cell-related genes is quantified using quantitative real-time PCR (qRT-PCR) or a PCR array.

  • Data Analysis: The fold change in gene expression in the treated spheroids is calculated relative to the untreated controls.

Visualizations

Signaling Pathway

SB_T_1214_Pathway SB_T_1214 This compound Tubulin β-Tubulin SB_T_1214->Tubulin Binds to Stemness_Genes Stemness Genes (Oct4, Sox2, Nanog) SB_T_1214->Stemness_Genes Downregulates Microtubules Microtubule Stabilization Tubulin->Microtubules Promotes Polymerization Mitotic_Spindle Mitotic Spindle Dysfunction Microtubules->Mitotic_Spindle Disrupts Dynamics Mitotic_Arrest G2/M Mitotic Arrest Mitotic_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Tumor_Growth Tumor Growth & Recurrence Apoptosis->Tumor_Growth Inhibits CSC_Properties Cancer Stem Cell Properties Stemness_Genes->CSC_Properties Maintains CSC_Properties->Tumor_Growth

Caption: Mechanism of action of this compound.

Experimental Workflow: Synthesis

Synthesis_Workflow Start 10-Deacetylbaccatin III (10-DAB) Step1 C10 Acylation & C7 Protection Start->Step1 Intermediate1 Modified Baccatin Core Step1->Intermediate1 Step2 Ojima-Holton Coupling Intermediate1->Step2 Beta_Lactam β-Lactam Synthesis Intermediate2 Chiral β-Lactam Beta_Lactam->Intermediate2 Intermediate2->Step2 Intermediate3 Protected this compound Step2->Intermediate3 Step3 Deprotection Intermediate3->Step3 End This compound Step3->End

Caption: Semi-synthesis workflow for this compound.

Experimental Workflow: Biological Evaluation

Bio_Evaluation_Workflow Start This compound In_Vitro In Vitro Assays Start->In_Vitro In_Vivo In Vivo Studies Start->In_Vivo Cytotoxicity Cytotoxicity Assay (IC₅₀ Determination) In_Vitro->Cytotoxicity Tubulin Tubulin Polymerization Assay In_Vitro->Tubulin CSC_Assay Cancer Stem Cell Spheroid Assay In_Vitro->CSC_Assay Xenograft Tumor Xenograft Models (e.g., Colon, Pancreatic) In_Vivo->Xenograft Efficacy Efficacy & Survival Analysis Xenograft->Efficacy

Caption: Biological evaluation workflow for this compound.

Conclusion

This compound represents a significant advancement in the development of taxoid-based chemotherapeutics. Its discovery was driven by a rational design approach to overcome clinical challenges associated with earlier taxanes. The semi-synthetic route, utilizing the Ojima-Holton coupling, provides a viable pathway for its production. The potent in vitro and in vivo activity of this compound, particularly against drug-resistant cancers and cancer stem cells, underscores its potential as a next-generation anti-cancer drug. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic promise.

References

The Impact of SB-T-1214 on Cancer Stem Cell Signaling: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: December 8, 2025

Stony Brook, NY – The novel taxoid SB-T-1214 has demonstrated significant efficacy in targeting and inhibiting cancer stem cells (CSCs), the subpopulation of tumor cells responsible for initiation, maintenance, and drug resistance. This technical guide provides an in-depth analysis of the compound's effect on CSC signaling pathways, supported by quantitative data and detailed experimental protocols. The information is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

This compound, a new-generation taxoid, exhibits potent cytotoxic activity against cancer stem cells, particularly in colon and prostate cancers.[1][2] Its mechanism of action extends beyond mitotic disruption to include the significant downregulation of a broad range of stem cell-related genes and key pluripotency transcription factors.[1][3][4] This dual action suggests a comprehensive approach to cancer therapy, targeting both the bulk tumor cells and the resilient CSC population.

Mechanism of Action on Cancer Stem Cells

This compound's primary effect on cancer stem cells is the inhibition of their self-renewal and pluripotency. This is achieved through the massive downregulation of genes essential for maintaining the stem cell phenotype.[1][3] The compound has been shown to be particularly effective against CSCs identified by high expression of CD133 and CD44 markers.[1][4]

Effect on Pluripotency Transcription Factors

A single administration of this compound at concentrations of 100 nM to 1 µM for 48 hours leads to a significant downregulation of key pluripotency genes, including Oct4, Sox2, Nanog, and c-Myc.[1][3][4] These transcription factors are crucial for the self-renewal and maintenance of embryonic stem cells and are frequently co-opted by cancer stem cells.[5] The inhibition of these factors by this compound strikes at the core of the CSC self-renewal machinery.

dot

G cluster_CSC Cancer Stem Cell Pluripotency_Factors Pluripotency Factors (Oct4, Sox2, Nanog, c-Myc) Self_Renewal Self-Renewal & Maintenance Pluripotency_Factors->Self_Renewal Tumorigenicity Tumorigenicity & Drug Resistance Self_Renewal->Tumorigenicity SBT1214 This compound SBT1214->Pluripotency_Factors Inhibits Expression

Caption: this compound inhibits key pluripotency factors in cancer stem cells.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on cancer stem cells as reported in preclinical studies.

Table 1: In Vitro Cytotoxicity of this compound against Prostate Cancer Stem Cells

Cell PhenotypeTreatmentConcentrationDurationEffect
CD133high/CD44+/highThis compound100 nM - 1 µM72 hr~60% cell death
CD133high/CD44+/highPaclitaxel100 nM - 1 µM72 hrIncreased proliferation

Data sourced from studies on patient-derived PPT2 and metastatic PC3MM2 prostate cancer cells.[2]

Table 2: Effect of this compound on Colon Cancer Spheroids

Cell LinesTreatmentConcentrationDurationOutcome
HCT116, HT29, DLD-1This compound100 nM - 1 µM48 hrGrowth inhibition, apoptosis, inhibition of stem cell-related genes
HCT116, HT29, DLD-1This compound100 nM - 1 µM48 hrInability to form secondary spheroids

Colon cancer spheroids were induced from purified CD133high/CD44high cells.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

3D Cancer Spheroid Formation Assay

This assay is used to assess the self-renewal capacity of cancer stem cells in vitro.

  • Cell Isolation: Isolate CD133high/CD44high cell populations from colon cancer cell lines (HCT116, HT29, DLD-1) using fluorescence-activated cell sorting (FACS).

  • Cell Seeding: Seed the isolated cells in ultra-low attachment plates at a clonal density in serum-free stem cell medium.

  • Spheroid Formation: Allow spheroids to form over a period of 7-10 days.

  • Treatment: Treat the formed spheroids with this compound (100 nM - 1 µM) for 48 hours.

  • Analysis: Analyze the spheroids for growth inhibition, apoptosis, and changes in gene expression. For secondary spheroid formation, dissociate the primary spheroids and re-plate the cells at a clonal density to assess their ability to form new spheroids.

dot

G Start Isolate CD133high/CD44high cells Seed Seed in ultra-low attachment plates Start->Seed Form Allow primary spheroid formation Seed->Form Treat Treat with this compound Form->Treat Analyze Analyze primary spheroids Treat->Analyze Dissociate Dissociate primary spheroids Treat->Dissociate Replate Re-plate single cells Dissociate->Replate Secondary Assess secondary spheroid formation Replate->Secondary End End Secondary->End

References

An In-Depth Technical Guide to SB-T-1214: A Novel Second-Generation Taxoid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of SB-T-1214, a promising second-generation taxoid anticancer agent. The information is intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound, often studied as a conjugate with docosahexaenoic acid (DHA) to enhance its therapeutic index and tumor-targeting capabilities, is a potent microtubule-stabilizing agent. The conjugation with DHA, an omega-3 fatty acid readily taken up by tumor cells, allows for higher concentrations of the cytotoxic payload to be delivered specifically to cancer cells. The active taxoid is released upon cleavage of the ester bond within the cell.

The chemical identity of the DHA-conjugated form, Dha-SB-T-1214, is detailed in the table below.

PropertyValue
IUPAC Name [(1S,2S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-12-(cyclopropanecarbonyloxy)-15-[(2R,3S)-2-[(4E,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hex-4-enoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-2-yl] benzoate[1]
Molecular Formula C₆₇H₈₉NO₁₆[1]
Molecular Weight 1164.4 g/mol [1]
Synonyms Dha-SB-T-1214, DHA-SBT-1214[1]

Biological Activity and Mechanism of Action

This compound exerts its anticancer effects through a dual mechanism: disruption of microtubule dynamics leading to mitotic arrest and inhibition of cancer stem cell (CSC) properties.

Mitotic Poison

As a member of the taxoid family, this compound binds to β-tubulin, a subunit of microtubules. This binding stabilizes the microtubules, preventing their depolymerization, which is essential for the dynamic reorganization of the cytoskeleton during cell division. The resulting mitotic arrest ultimately triggers apoptosis (programmed cell death) in rapidly dividing cancer cells.

Inhibition of Cancer Stem Cell-Related Gene Expression

This compound has demonstrated significant activity against cancer stem cells, a subpopulation of tumor cells responsible for tumor initiation, maintenance, and drug resistance.[2][3] It achieves this by down-regulating the expression of key stem cell-related transcription factors, including Oct4, Sox2, Nanog, and c-Myc.[2][3] This action disrupts the self-renewal capacity of CSCs, leading to a more durable anti-tumor response.[2]

Quantitative Data

The following tables summarize the available quantitative data for this compound and its formulations.

Table 1: In Vitro Cytotoxicity (IC₅₀ Values)

Compound/FormulationCell LineCancer TypeIC₅₀Reference
DHA-SB-T-1214 SolutionPPT2Prostate Cancer48 nM[4]
NE-DHA-SBT-1214PPT2Prostate Cancer4 nM[4]
DHA-SB-T-1214 SolutionPanc02Pancreatic Cancer262 nM[5]
NE-DHA-SBT-1214Panc02Pancreatic Cancer215 nM[5]

Table 2: In Vivo Efficacy in DLD-1 Human Colon Cancer Xenografts

TreatmentTotal Dose (mg/kg)OutcomeReference
This compound60Complete tumor regression in 5/5 mice[2]
Paclitaxel60Ineffective[2]

Table 3: Pharmacokinetic Parameters of DHA-SB-T-1214 Nanoemulsion in Mice

ParameterValueReference
Drug Loading Efficiency97%[1]
Average Oil Droplet Size~200 nm[1]
In Vitro Release (48h)8%[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound, a second-generation taxoid, involves a multi-step process starting from a readily available precursor like 10-deacetylbaccatin III. The core strategy involves the protection of reactive hydroxyl groups, selective modification of the C2 and C10 positions of the baccatin core, and subsequent attachment of the modified side chain at C13. The synthesis of the DHA conjugate (DHA-SB-T-1214) is achieved by esterification of the C2'-hydroxyl group of the this compound side chain with docosahexaenoic acid. This process typically utilizes a coupling agent in an appropriate solvent.

3D Colon Cancer Spheroid Culture and Drug Treatment

This protocol is adapted from established methods for generating and treating colon cancer spheroids.

  • Cell Seeding: Suspend colon cancer cells (e.g., HCT116, HT29, or DLD-1) in a serum-free sphere-forming medium supplemented with growth factors. Plate the cells in ultra-low attachment plates at a density that promotes single-cell-derived spheroid formation.

  • Spheroid Formation: Incubate the plates at 37°C in a 5% CO₂ incubator for 4-7 days, allowing spheroids to form.

  • Drug Treatment: Once spheroids have reached a desired size, add this compound or its formulations to the culture medium at concentrations ranging from 100 nM to 1 µM.[2][3]

  • Incubation: Incubate the treated spheroids for 48 hours.

  • Analysis: Assess spheroid viability using a cell viability assay (e.g., CellTiter-Glo® 3D). Spheroids can also be collected for downstream analysis such as western blotting or FACS.

Western Blot Analysis of Stem Cell Markers

This protocol outlines the steps for analyzing the protein expression of Oct4, Sox2, Nanog, and c-Myc in colon cancer spheroids.

  • Protein Extraction: Harvest the spheroids and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Oct4, Sox2, Nanog, and c-Myc overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows associated with this compound.

Mitotic_Arrest_Pathway This compound This compound β-tubulin β-tubulin This compound->β-tubulin Microtubule Stabilization Microtubule Stabilization β-tubulin->Microtubule Stabilization Mitotic Spindle Dysfunction Mitotic Spindle Dysfunction Microtubule Stabilization->Mitotic Spindle Dysfunction Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Mitotic Spindle Dysfunction->Mitotic Arrest (G2/M) Apoptosis Apoptosis Mitotic Arrest (G2/M)->Apoptosis

This compound induced mitotic arrest pathway.

CSC_Inhibition_Pathway This compound This compound Cancer Stem Cell Cancer Stem Cell This compound->Cancer Stem Cell Oct4 Oct4 Cancer Stem Cell->Oct4 Sox2 Sox2 Cancer Stem Cell->Sox2 Nanog Nanog Cancer Stem Cell->Nanog c-Myc c-Myc Cancer Stem Cell->c-Myc Self-Renewal Inhibition Self-Renewal Inhibition Oct4->Self-Renewal Inhibition Sox2->Self-Renewal Inhibition Nanog->Self-Renewal Inhibition c-Myc->Self-Renewal Inhibition Tumor Regression Tumor Regression Self-Renewal Inhibition->Tumor Regression

Inhibition of cancer stem cell self-renewal by this compound.

Pancreatic_Cancer_Immune_Response cluster_0 Pancreatic Cancer Cell cluster_1 T-Cell DHA-SB-T-1214 DHA-SB-T-1214 PD-L1 Upregulation PD-L1 Upregulation DHA-SB-T-1214->PD-L1 Upregulation PD-L1 PD-L1 PD-L1 Upregulation->PD-L1 PD-1 PD-1 PD-L1->PD-1 binds T-Cell Inactivation T-Cell Inactivation PD-1->T-Cell Inactivation Anti-PD-L1 Antibody Anti-PD-L1 Antibody Anti-PD-L1 Antibody->PD-L1 blocks CD8+ T-Cell Infiltration CD8+ T-Cell Infiltration Anti-PD-L1 Antibody->CD8+ T-Cell Infiltration Tumor Cell Killing Tumor Cell Killing CD8+ T-Cell Infiltration->Tumor Cell Killing Experimental_Workflow Colon Cancer Cells Colon Cancer Cells 3D Spheroid Culture 3D Spheroid Culture Colon Cancer Cells->3D Spheroid Culture Drug Treatment (this compound) Drug Treatment (this compound) 3D Spheroid Culture->Drug Treatment (this compound) Viability Assay Viability Assay Drug Treatment (this compound)->Viability Assay Western Blot Western Blot Drug Treatment (this compound)->Western Blot FACS Analysis FACS Analysis Drug Treatment (this compound)->FACS Analysis Data Analysis Data Analysis Viability Assay->Data Analysis Western Blot->Data Analysis FACS Analysis->Data Analysis

References

The Role of SB-T-1214 in Overcoming Multidrug Resistance in Tumors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. Tumors can develop resistance to a broad range of structurally and functionally diverse anticancer drugs, often leading to treatment failure.[1][2][3][4][5][6] A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy.[6][7] The taxane class of drugs, including paclitaxel and docetaxel, are mainstays in cancer therapy but are susceptible to MDR.[8] This has spurred the development of next-generation taxoids designed to overcome these resistance mechanisms.

SB-T-1214 is a novel, second-generation taxoid that has demonstrated significant potential in overcoming MDR.[9][10] This technical guide provides a comprehensive overview of the core data, experimental protocols, and mechanisms of action related to this compound, with a particular focus on its efficacy in multidrug-resistant tumors.

Mechanism of Action

This compound exerts its anticancer effects through a multi-faceted approach, primarily by targeting tubulin polymerization and exhibiting efficacy against cancer stem cells (CSCs), a subpopulation of tumor cells implicated in drug resistance and relapse.[9][10][11]

As a taxoid, this compound is a potent inhibitor of tubulin polymerization, a critical process for cell division.[12][13][14] By disrupting microtubule dynamics, it induces mitotic arrest and subsequent apoptotic cell death in rapidly proliferating cancer cells.[10][11]

Crucially, this compound has shown remarkable activity against MDR tumors, particularly those overexpressing P-gp.[9][10] Its chemical structure allows it to bypass the P-gp efflux pump, leading to sustained intracellular concentrations and potent cytotoxicity in resistant cancer cells.[15]

Furthermore, studies have highlighted the ability of this compound to target and inhibit the growth of cancer stem cells.[9][10][11] It has been shown to down-regulate the expression of key stem cell-related genes, such as Oct4, Sox2, Nanog, and c-Myc, in colon cancer spheroids enriched with drug-resistant tumorigenic cells.[10][11] This suggests that this compound's long-term efficacy may be attributed to its ability to eradicate the very cells responsible for tumor initiation and recurrence.[9][10][11]

To enhance its therapeutic index and tumor-specific delivery, this compound has been conjugated with docosahexaenoic acid (DHA) and formulated into a nanoemulsion (NE-DHA-SBT-1214).[8][16][17][18][19][20] This formulation improves the drug's solubility, stability, and delivery to the tumor site.[20]

Quantitative Data

The following tables summarize the quantitative data from various studies, highlighting the potency of this compound and its formulations in different cancer models.

Table 1: In Vitro Cytotoxicity of DHA-SBT-1214 Nanoemulsion in Pancreatic Cancer Cells

Cell LineTreatment DurationIC50 (nM)Reference
Panc0296 hoursNot explicitly stated, but greater cell death observed at 10 and 100 nM compared to aqueous solutions.[16][16]

Table 2: In Vivo Efficacy of this compound in a Drug-Resistant Human Colon Tumor Xenograft Model (DLD-1, Pgp+)

TreatmentTotal Dose (mg/kg)Dosing RegimenTumor Growth Delay (days)Complete RegressionReference
Paclitaxel6020 mg/kg x 3 (q3d x 3)Ineffective0/5 mice[9]
This compound6020 mg/kg x 3 (q3d x 3)>2015/5 mice[9]

Table 3: In Vivo Efficacy of NE-DHA-SBT-1214 in Combination with Anti-PD-L1 Antibody in a Syngeneic Pancreatic Adenocarcinoma Model (Panc02)

Treatment GroupFindingReference
NE-DHA-SBT-1214 (10mg/kg) + Anti-PD-L1More effective in suppressing tumor growth than gemcitabine.[16]
NE-DHA-SBT-1214 (10mg/kg)Superior to Abraxane™ (120 mg/kg).[16]
NE-DHA-SBT-1214 (25mg/kg) + Anti-PD-L1Significantly inhibited tumor growth.[16][17]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on this compound.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., Panc02) are seeded in 96-well plates at a density of 1 x 10^4 cells per well.[12]

  • Treatment: After 24 hours of incubation, cells are treated with varying concentrations of this compound or its formulations (e.g., NE-DHA-SBT-1214) for a specified duration (e.g., 48 or 96 hours).[16][19]

  • MTT Incubation: Following treatment, MTT solution (1 mg/mL final concentration) is added to each well, and the plates are incubated for 3 hours at 37°C.[12]

  • Formazan Solubilization: The culture medium is removed, and the formazan crystals are dissolved in DMSO.[12]

  • Absorbance Measurement: The absorbance is measured at 595 nm with a reference wavelength of 630 nm using a microplate reader.[12]

  • Data Analysis: Cell viability is expressed as a percentage of the control, and IC50 values are calculated using software like GraphPad Prism.[19]

In Vivo Tumor Xenograft Model
  • Animal Model: Severe combined immunodeficient (SCID) or BALB/c nude mice are used.[9][12]

  • Tumor Inoculation: Human cancer cells (e.g., DLD-1) are subcutaneously implanted into the mice.[9][16]

  • Treatment Administration: Once tumors reach a palpable size, treatment with this compound, vehicle control, or other chemotherapeutic agents is initiated. The drug is typically administered intravenously (i.v.) following a specific dosing schedule (e.g., q3d x 3, meaning every 3 days for 3 doses).[9]

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Toxicity Monitoring: Animal body weight is monitored as an indicator of systemic toxicity.[9]

  • Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size, and tumor growth delay and regression are calculated.

Western Blotting
  • Protein Extraction: Cells or tumor tissues are lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined using a standard assay (e.g., BCA assay).

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., stem cell markers, signaling pathway components).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Band intensities are quantified using software like ImageJ and normalized to a loading control (e.g., Histone H3).[16]

Visualizations

Signaling Pathway of this compound in Overcoming Chemoresistance

SB_T_1214_Mechanism cluster_cell Cancer Cell cluster_CSC Cancer Stem Cell cluster_drug MDR1 MDR1 (P-gp) Tubulin Tubulin Microtubules Microtubules Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest Disruption Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Stem_Genes Stemness Genes (Oct4, Sox2, Nanog, c-Myc) Self_Renewal Self-Renewal & Pluripotency Stem_Genes->Self_Renewal Inhibition SBT1214 This compound SBT1214->MDR1 Bypasses SBT1214->Tubulin Inhibits Polymerization SBT1214->Stem_Genes Downregulates Expression Chemo Standard Chemotherapy Chemo->MDR1 Efflux

Caption: Mechanism of this compound in overcoming multidrug resistance.

Experimental Workflow for In Vivo Efficacy Study

In_Vivo_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., SCID Mice) Tumor_Inoculation Subcutaneous Inoculation of Drug-Resistant Cancer Cells Animal_Model->Tumor_Inoculation Tumor_Growth Monitor Tumor Growth Tumor_Inoculation->Tumor_Growth Treatment_Initiation Initiate Treatment when Tumors are Palpable Tumor_Growth->Treatment_Initiation Dosing Administer this compound (e.g., i.v., q3d x 3) Treatment_Initiation->Dosing Tumor_Measurement Measure Tumor Volume and Body Weight Dosing->Tumor_Measurement Throughout Treatment Endpoint Determine Endpoint (e.g., Tumor Size) Tumor_Measurement->Endpoint Data_Evaluation Evaluate Tumor Growth Delay and Regression Endpoint->Data_Evaluation

Caption: Workflow for assessing the in vivo efficacy of this compound.

Conclusion

This compound represents a promising next-generation taxoid with the potential to overcome multidrug resistance in a variety of tumors. Its dual mechanism of action, targeting both tubulin polymerization in the bulk tumor population and the self-renewal capacity of cancer stem cells, positions it as a compelling candidate for further preclinical and clinical development. The nanoemulsion formulation, NE-DHA-SBT-1214, further enhances its therapeutic potential by improving drug delivery and efficacy. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to build upon in the ongoing effort to combat multidrug-resistant cancer.

References

Preliminary In-Vitro Efficacy of SB-T-1214 on Colon Cancer Cell Lines: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

SB-T-1214, a novel taxoid, has demonstrated significant pre-clinical anti-tumor activity in in-vitro models of colon cancer. This document synthesizes the available data on the compound's efficacy, focusing on its effects on colon cancer cell lines, particularly cancer stem cell (CSC) enriched populations. Key findings indicate that this compound induces growth inhibition and apoptosis, and notably, down-regulates the expression of critical stem cell-related genes. This suggests a dual mechanism of action: a direct cytotoxic effect on proliferating cancer cells and a targeted disruption of the cancer stem cell niche, which is often responsible for tumor recurrence and drug resistance.

Introduction

Colorectal cancer remains a leading cause of cancer-related mortality worldwide. A significant challenge in its treatment is the hierarchical organization of tumors, which often contain a subpopulation of cancer stem cells (CSCs). These CSCs are characterized by their capacity for self-renewal and differentiation, contributing to tumor growth, metastasis, and resistance to conventional therapies. The targeting of this CSC population is therefore a critical goal in the development of novel anti-cancer agents.

This compound is a new-generation taxoid compound. Taxoids are a class of chemotherapy drugs that act as mitotic inhibitors. This whitepaper provides a comprehensive overview of the preliminary in-vitro studies of this compound on colon cancer cell lines, with a particular focus on its impact on CSCs.

Data Presentation

The in-vitro efficacy of this compound has been evaluated against colon cancer cell lines, with a notable focus on three-dimensional (3D) spheroid cultures, which are enriched with cancer stem cells.

Table 1: Cytotoxic Effects of this compound on Colon Cancer Spheroids
Cell LineTreatment ConcentrationExposure TimeEffectReference
HCT116100 nM - 1 µM48 hoursGrowth inhibition and apoptotic cell death[1][2]
HT29100 nM - 1 µM48 hoursGrowth inhibition and apoptotic cell death[1][2]
DLD-1100 nM - 1 µM48 hoursGrowth inhibition and apoptotic cell death[1][2]
Table 2: Inhibition of Secondary Spheroid Formation by this compound
Cell LineNumber of Untreated Cells SeededSecondary Spheroids Formed (Control)Number of Treated Cells SeededSecondary Spheroids Formed (this compound Treated)P-value
HCT1161000125 ± 610001.5 ± 0.3< 0.01
HT29100075 ± 710004 ± 0.6< 0.01
DLD-1100093 ± 610003 ± 0.4< 0.01

Data from dissociated primary spheroid cells treated with this compound.

Table 3: Effect of this compound on Stem Cell-Related Gene Expression in Colon Cancer Spheroids
GeneEffect of this compound TreatmentMethod of Confirmation
Oct4Significant down-regulation of expressionPCR Array, FACS, Western Blotting
Sox2Significant down-regulation of expressionPCR Array, FACS, Western Blotting
NanogSignificant down-regulation of expressionPCR Array, FACS, Western Blotting
c-MycSignificant down-regulation of expressionPCR Array, FACS, Western Blotting

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary in-vitro studies of this compound.

Cell Lines and Culture
  • Cell Lines: Human colon adenocarcinoma cell lines HCT116, HT29, and DLD-1 were utilized.

  • Standard Culture: Cells were maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

Isolation of CD133high/CD44high Cancer Stem Cells
  • Cell Preparation: Adherent cells were harvested using trypsin-EDTA and washed with PBS.

  • Antibody Staining: Cells were incubated with FITC-conjugated anti-human CD44 and PE-conjugated anti-human CD133 antibodies.

  • FACS Sorting: Fluorescence-Activated Cell Sorting (FACS) was performed to isolate the CD133high/CD44high cell population.

3D Spheroid Culture
  • Seeding: FACS-sorted CD133high/CD44high cells were seeded in ultra-low attachment plates.

  • Media: Cells were cultured in a serum-free medium supplemented with epidermal growth factor (EGF) and basic fibroblast growth factor (bFGF).

  • Incubation: Spheroids were allowed to form over a period of 10-14 days.

Cell Viability and Apoptosis Assays
  • Treatment: Colon cancer spheroids were treated with this compound at concentrations ranging from 100 nM to 1 µM for 48 hours.

  • Apoptosis Detection: Apoptosis was assessed by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.

    • Spheroids were dissociated into single cells.

    • Cells were washed and resuspended in Annexin V binding buffer.

    • Annexin V-FITC and PI were added, and cells were incubated in the dark.

    • Analysis was performed using a flow cytometer.

Secondary Spheroid Formation Assay
  • Dissociation: Control and this compound-treated primary spheroids were dissociated into single-cell suspensions.

  • Reseeding: An equal number of viable cells from each group were re-seeded into ultra-low attachment plates.

  • Quantification: The number of newly formed secondary spheroids was counted after 10 days.

Gene and Protein Expression Analysis
  • PCR Array: RNA was extracted from treated and untreated spheroids, and a stem cell-specific PCR array was used to analyze the expression of a panel of stemness-related genes.

  • Western Blotting: Protein lysates from spheroids were subjected to SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against Oct4, Sox2, Nanog, and c-Myc, followed by incubation with HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence detection system.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_cell_prep Cell Preparation cluster_culture 3D Spheroid Culture cluster_treatment Treatment cluster_assays Assays cell_lines Colon Cancer Cell Lines (HCT116, HT29, DLD-1) facs_sorting FACS Sorting for CD133high/CD44high cell_lines->facs_sorting spheroid_formation Spheroid Formation in Ultra-Low Attachment Plates facs_sorting->spheroid_formation treatment Treatment with this compound (100 nM - 1 µM, 48h) spheroid_formation->treatment apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis secondary_spheroid Secondary Spheroid Formation Assay treatment->secondary_spheroid gene_expression Gene Expression Analysis (PCR Array, Western Blot) treatment->gene_expression

Caption: Experimental workflow for in-vitro studies of this compound.

Proposed Signaling Pathway of this compound Action on Colon Cancer Stem Cells

signaling_pathway cluster_drug Drug Action cluster_cellular_targets Cellular Targets cluster_downstream_effects Downstream Effects cluster_cellular_outcomes Cellular Outcomes sbt1214 This compound microtubules Microtubules sbt1214->microtubules Binds to unknown_pathway Unknown Upstream Signaling Pathway(s) (e.g., Wnt, Notch) sbt1214->unknown_pathway Modulates mitotic_arrest Mitotic Arrest microtubules->mitotic_arrest stem_factors Down-regulation of Stem Cell Transcription Factors (Oct4, Sox2, Nanog, c-Myc) unknown_pathway->stem_factors apoptosis Apoptosis mitotic_arrest->apoptosis reduced_self_renewal Reduced Self-Renewal stem_factors->reduced_self_renewal reduced_self_renewal->apoptosis

Caption: Proposed mechanism of this compound in colon cancer stem cells.

Discussion

The preliminary in-vitro data on this compound is promising. Its ability to induce apoptosis in colon cancer spheroids and, more importantly, to significantly inhibit the formation of secondary spheroids, points towards a potent effect against the cancer stem cell population. The observed down-regulation of key pluripotency-associated transcription factors, including Oct4, Sox2, Nanog, and c-Myc, provides a molecular basis for this effect. These factors are crucial for the maintenance of the stem cell phenotype, and their inhibition likely leads to a loss of self-renewal capacity and subsequent cell death.

The dual mechanism of this compound, combining mitotic inhibition with the targeting of cancer stem cell pathways, represents a significant advantage over conventional chemotherapies that primarily target rapidly dividing cells, often sparing the more quiescent and drug-resistant CSCs.

Future Directions

Further in-vitro and in-vivo studies are warranted to fully elucidate the mechanism of action of this compound. Key areas for future investigation include:

  • Identification of Upstream Signaling Pathways: Investigating which signaling pathways (e.g., Wnt, Notch, Hedgehog) are modulated by this compound to cause the observed down-regulation of stem cell transcription factors.

  • Comprehensive Cytotoxicity Profiling: Determining the IC50 values of this compound across a broader panel of colon cancer cell lines with varying molecular subtypes.

  • In-Vivo Efficacy: Evaluating the efficacy of this compound in patient-derived xenograft (PDX) models of colon cancer to assess its therapeutic potential in a more clinically relevant setting.

  • Combination Therapies: Exploring the synergistic potential of this compound with other standard-of-care chemotherapies and targeted agents for colon cancer.

Conclusion

This compound has demonstrated compelling anti-cancer activity in in-vitro models of colon cancer, particularly against the cancer stem cell population. Its ability to induce apoptosis and inhibit the expression of key stemness genes suggests it is a promising candidate for further pre-clinical and clinical development. The insights from these preliminary studies provide a strong rationale for its continued investigation as a potential novel therapeutic for colorectal cancer.

References

The Therapeutic Potential of SB-T-1214 in Prostate Cancer: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate cancer remains a significant global health challenge, with a substantial number of patients progressing to advanced, castration-resistant disease. A growing body of evidence suggests that a subpopulation of cancer stem cells (CSCs) is responsible for tumor initiation, metastasis, and the development of therapeutic resistance.[1][2] The limitations of current therapies, including taxanes like paclitaxel and docetaxel, in eradicating these CSCs underscore the urgent need for novel therapeutic agents.[3] SB-T-1214, a new-generation taxoid, has emerged as a promising candidate with potent activity against prostate cancer, particularly targeting the resilient CSC population.[1][2][3][4] This technical guide provides an in-depth analysis of the pre-clinical data on this compound, detailing its therapeutic efficacy, mechanism of action, and the experimental protocols used in its evaluation.

Data Presentation

The anti-tumor activity of this compound has been quantified in both in vitro and in vivo models of prostate cancer, demonstrating its superiority over conventional taxanes in targeting cancer stem cells.

In Vitro Cytotoxicity

The cytotoxic effects of this compound were assessed against prostate cancer stem cell-enriched populations (CD133high/CD44+/high) derived from patient-derived PPT2 and metastatic PC3MM2 cell lines.

Treatment AgentCell LineConcentration RangeDurationOutcome
This compound PPT2 (CD133high)10 nM - 10 µM72 hoursUp to 65% cell death[3]
PC3MM2 (CD133high)10 nM - 10 µM72 hoursUp to 60% cell death[4]
Paclitaxel PPT2 & PC3MM2 (CD133high)10 nM - 1 µM72 hoursIncreased cell proliferation[1][4]
PPT2 & PC3MM2 (CD133high)10 µM72 hours~40% cell death

Notably, lower concentrations of this compound (100 nM - 1 µM) induced higher cytotoxicity in PPT2 cells compared to a 10 µM concentration, suggesting a complex dose-response relationship.[4]

In Vivo Tumor Suppression

The in vivo efficacy of this compound was evaluated in NOD/SCID mice bearing tumor xenografts induced by CD133+ prostate cancer cells.

Cell Line XenograftTreatment RegimenOutcome
PPT2 40 mg/kg, weeklyDramatic suppression of tumor growth. 4 out of 6 tumors showed no viable cells.[1][2][4]
PC3MM2 40 mg/kg, weeklyDramatic suppression of tumor growth. 3 out of 6 tumors showed no viable cells.[1][2][4]

Experimental Protocols

The following sections detail the methodologies employed in the pre-clinical evaluation of this compound.

Cell Lines and Culture
  • Cell Lines: Spontaneously immortalized patient-derived PPT2 cells and the highly metastatic PC3MM2 cell line were used.[1]

  • Cancer Stem Cell Enrichment: The CD133high/CD44high phenotype, characteristic of cancer stem cells, was isolated from the parental cell lines for in vitro and in vivo experiments.[1]

  • Culture Conditions: Cells were cultured on collagen I in a specialized stem cell medium to maintain their undifferentiated state.[1]

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Prostate CSC-enriched cells were seeded in 96-well plates.

  • Treatment: Cells were treated with varying concentrations of this compound or paclitaxel (10 nM to 10 µM) for 72 hours.

  • MTT Addition: Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals were dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting solution was measured using a microplate reader at a wavelength of 570 nm to determine the percentage of viable cells relative to untreated controls.[4]

Sphere-Formation Assay
  • Cell Seeding: Single cells from the CD133+ population of PPT2 and PC3MM2 cells were plated in ultra-low attachment plates.

  • Treatment: Floating spheroids were treated with 1 µM of this compound for 24 hours.

  • Assessment of Clonogenicity: The ability of the surviving cells to form secondary spheroids was evaluated. Untreated spheroids served as a control.[3]

  • Outcome: Cells that survived the this compound treatment were unable to induce secondary spheroids, exhibited significant morphological abnormalities, and underwent delayed cell death within 2-5 days.[1][3]

In Vivo Xenograft Studies
  • Animal Model: Male NOD/SCID mice were used for the xenograft studies.

  • Tumor Implantation: CD133+ PPT2 and PC3MM2 cells were transplanted subcutaneously into the mice.

  • Treatment Initiation: Treatment with this compound commenced when the tumor xenografts reached a volume of over 100 mm3, typically 2-3 weeks post-transplantation.

  • Dosing Regimen: Mice were randomly assigned to treatment groups, including an untreated control group and groups receiving weekly intraperitoneal injections of this compound (e.g., 40 mg/kg).

  • Tumor Monitoring: Tumor development was monitored weekly by measuring tumor volume.

  • Histological Analysis: At the end of the study, residual tumors were excised and examined for the presence of viable cells.[4]

Gene Expression Analysis
  • Method: A stem cell-specific PCR array was utilized to investigate the impact of this compound on the expression of genes related to stemness.

  • Key Findings: Treatment with this compound, particularly in combination with the curcuminoid CMC2.24, led to a significant inhibition of multiple constitutively up-regulated stem cell-related genes, including key pluripotency transcription factors.[1] Furthermore, this combination induced the expression of the tumor suppressor genes p21 and p53, which were not expressed in the untreated CD133high/CD44high cells.[1]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

SB_T_1214_Mechanism_of_Action cluster_drug Drug Action cluster_cellular_target Cellular Target cluster_downstream_effects Downstream Effects This compound This compound Microtubules Microtubules This compound->Microtubules Binds to β-tubulin Microtubule_Stabilization Microtubule Stabilization Microtubules->Microtubule_Stabilization Promotes polymerization Inhibits depolymerization Mitotic_Arrest Mitotic Arrest Microtubule_Stabilization->Mitotic_Arrest Stem_Cell_Genes_Down Stem Cell Gene Expression ↓ Microtubule_Stabilization->Stem_Cell_Genes_Down Inhibits signaling for pluripotency factors p53_p21_Up p53 & p21 Expression ↑ Microtubule_Stabilization->p53_p21_Up Induces 'gene wake-up' Apoptosis Apoptosis of CSCs Mitotic_Arrest->Apoptosis Stem_Cell_Genes_Down->Apoptosis p53_p21_Up->Apoptosis

Caption: Proposed mechanism of action for this compound in prostate cancer stem cells.

In_Vivo_Xenograft_Workflow Start Start Isolate_CSCs Isolate CD133+ CSCs from PPT2 & PC3MM2 cells Start->Isolate_CSCs Implant_Cells Subcutaneously implant CSCs into NOD/SCID mice Isolate_CSCs->Implant_Cells Tumor_Growth Allow tumors to grow to >100 mm³ Implant_Cells->Tumor_Growth Randomize_Mice Randomize mice into treatment & control groups Tumor_Growth->Randomize_Mice Treat_Mice Administer this compound (i.p.) weekly Randomize_Mice->Treat_Mice Monitor_Tumors Monitor tumor volume weekly Treat_Mice->Monitor_Tumors Endpoint Endpoint analysis: Tumor excision & histology Monitor_Tumors->Endpoint End End Endpoint->End

Caption: Workflow for in vivo evaluation of this compound in prostate cancer xenograft models.

Conclusion

The pre-clinical data for this compound strongly support its therapeutic potential in prostate cancer, particularly in targeting the cancer stem cell population that drives tumor recurrence and resistance. Its ability to induce apoptosis in CSCs, suppress tumor growth in vivo, and modulate key stem cell and tumor suppressor pathways highlights its promise as a next-generation taxoid. Further investigation into the precise molecular mechanisms linking microtubule stabilization to the observed gene expression changes is warranted. Clinical evaluation of this compound will be crucial to determine its safety and efficacy in patients with advanced prostate cancer.

References

NE-DHA-SBT-1214 Formulation: A Technical Guide to a Novel Nano-Oncology Platform

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of cancer therapy is continually evolving, with a pressing need for drug delivery systems that can overcome the limitations of conventional chemotherapeutics, such as poor solubility, high systemic toxicity, and the development of multidrug resistance (MDR). This technical guide provides an in-depth overview of NE-DHA-SBT-1214, a novel, next-generation taxoid formulated as an oil-in-water nanoemulsion. This formulation encapsulates DHA-SBT-1214, a conjugate of a potent taxoid (SBT-1214) and docosahexaenoic acid (DHA), within a stable, biocompatible nanocarrier. This document details the formulation's composition and physicochemical properties, elucidates its significant advantages over traditional taxanes, presents preclinical data in a comparative format, outlines key experimental methodologies, and visualizes its proposed mechanism of action and synergistic potential with immunotherapy.

The NE-DHA-SBT-1214 Formulation

NE-DHA-SBT-1214 is a sophisticated drug delivery system designed to enhance the therapeutic index of the potent anti-cancer agent, SBT-1214. The formulation addresses the poor water solubility of the DHA-SBT-1214 conjugate and protects it from premature cleavage of its ester bond by systemic esterases.[1]

The core of the formulation is an oil-in-water nanoemulsion, primarily composed of omega-3-rich fish oil, which serves as a reservoir for the lipophilic DHA-SBT-1214 conjugate.[1][2] The aqueous phase contains a blend of phospholipids and non-ionic surfactants to ensure stability. Key components identified in preclinical formulations include Lipoid E80 (egg phosphatidylcholine), Tween 80 (polysorbate 80), and DSPE-PEG2000, which provides a polyethylene glycol "stealth" coating to the nano-droplets.[3] This composition allows for the creation of stable nano-sized droplets that can be sterile-filtered.[3]

Physicochemical Properties

The physicochemical characteristics of the NE-DHA-SBT-1214 nanoemulsion are critical to its in vivo behavior and efficacy. The formulation is prepared using high-pressure homogenization to achieve a consistent and narrow droplet size distribution.[4]

PropertyValueReference(s)
Average Droplet Size ~200 - 228 nm[3][5]
Surface Charge (Zeta Potential) -20.2 to -27.0 mV[2]
Drug Loading Efficiency Up to 97% (at 20 mg/mL)[2][5]
Stability Stable under storage conditions (-20°C and 4°C)[4]

Advantages of the NE-DHA-SBT-1214 Formulation

The nanoemulsion formulation of DHA-SBT-1214 offers several distinct advantages over conventional taxane therapies like paclitaxel and docetaxel, as well as albumin-bound paclitaxel (Abraxane®).

  • Enhanced Efficacy Against Resistant Cancers: NE-DHA-SBT-1214 has demonstrated remarkable potency against multidrug-resistant (MDR) solid tumors.[6] The parent compound, SBT-1214, is a poor substrate for the P-glycoprotein (P-gp) efflux pump, a common mechanism of taxane resistance.[1]

  • Targeting Cancer Stem Cells (CSCs): The formulation has shown significant activity against cancer stem cells, which are often responsible for tumor recurrence and metastasis.[2][7] In preclinical models, viable cells from tumors treated with NE-DHA-SBT-1214 were no longer able to form spheroids, a characteristic of CSCs.[2][7]

  • Improved Tumor Targeting and Drug Residence: The nanoscale of the droplets allows for passive targeting of tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[2] This leads to higher drug accumulation and prolonged residence time in the tumor microenvironment compared to the drug in a solution form.[1][4]

  • Reduced Systemic Toxicity: The conjugation of SBT-1214 with DHA and its encapsulation within the nanoemulsion are designed to decrease systemic toxicity, a major limitation of conventional taxanes.[1][2]

  • Synergy with Immunotherapy: NE-DHA-SBT-1214 has been shown to increase the expression of PD-L1 on pancreatic tumor cells.[8][9] This immunomodulatory effect enhances the efficacy of anti-PD-L1 checkpoint inhibitors, leading to a significant increase in CD8+ T-cell infiltration into the tumor and a more robust anti-tumor immune response.[8][9]

  • Superior In Vitro and In Vivo Potency: Preclinical studies have consistently shown the superior performance of NE-DHA-SBT-1214 compared to standard-of-care chemotherapies.

ComparisonNE-DHA-SBT-1214Control (Drug Solution/Abraxane®)Cell/Tumor ModelReference(s)
IC50 4 nM48 nM (DHA-SBT-1214 solution)PPT2 Prostate Cancer Cells[2]
Tumor Growth Inhibition Dramatic suppressionLess effectiveSubcutaneous PPT2 Tumor Xenografts[2][7]
Tumor Growth Inhibition More effective at 10 mg/kgLess effective (Gemcitabine/Abraxane® at 120 mg/kg)Panc02 Pancreatic Adenocarcinoma[9]

Experimental Protocols

This section outlines the generalized methodologies for key experiments cited in the evaluation of NE-DHA-SBT-1214, based on published literature.

Preparation of NE-DHA-SBT-1214

This protocol describes a general method for creating the oil-in-water nanoemulsion using high-pressure homogenization.

  • Preparation of the Oil Phase: The DHA-SBT-1214 conjugate is dissolved in omega-3-rich fish oil.

  • Preparation of the Aqueous Phase: Phospholipids (e.g., Lipoid E80), a non-ionic surfactant (e.g., Tween 80), and a PEGylated phospholipid (e.g., DSPE-PEG2000) are dispersed in an aqueous buffer.[3]

  • Formation of a Coarse Emulsion: The oil phase is added to the aqueous phase and subjected to high-speed stirring to form a coarse emulsion.

  • High-Pressure Homogenization: The coarse emulsion is then processed through a high-pressure homogenizer (microfluidizer) for a specified number of cycles to reduce the droplet size to the nanoscale.[4]

  • Characterization: The resulting nanoemulsion is characterized for droplet size and zeta potential (e.g., using a Malvern Zetasizer), drug encapsulation efficiency (via HPLC), and morphology (via Transmission Electron Microscopy).[5]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cell-killing efficiency of the formulation.

  • Cell Seeding: Cancer cells (e.g., Panc02 or PPT2) are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with serial dilutions of NE-DHA-SBT-1214, the drug in solution, control nanoemulsions, and other chemotherapeutic agents for a specified duration (e.g., 48 or 96 hours).[7]

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Solubilization: The formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells, and the IC50 (the concentration of drug that inhibits 50% of cell growth) is determined.

In Vivo Tumor Growth Inhibition Study

This protocol outlines a typical animal study to assess the anti-tumor efficacy of NE-DHA-SBT-1214.

  • Tumor Inoculation: Human or murine cancer cells (e.g., PPT2 or Panc02) are subcutaneously injected into the flank of immunocompromised (e.g., NOD/SCID) or syngeneic (e.g., C57BL/6) mice, respectively.[2][8]

  • Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size, and animals are then randomized into treatment groups (e.g., vehicle control, NE-DHA-SBT-1214, Abraxane®, anti-PD-L1 antibody, combination therapy).

  • Treatment Administration: Treatments are administered intravenously (e.g., weekly) at specified doses.[2][7]

  • Monitoring: Tumor volume and animal body weight are measured regularly (e.g., twice weekly).

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size. Tumors are then excised and weighed.

  • Post-Treatment Analysis: For some studies, cells from explanted tumors are cultured to assess their clonogenic and sphere-forming capabilities.[2][7] For immunotherapy combination studies, tumors may be analyzed for immune cell infiltration (e.g., CD8+ T-cells) by immunohistochemistry or flow cytometry.[8]

Visualizing Formulation and Mechanism of Action

The following diagrams, created using the DOT language, illustrate the formulation's structure, a typical experimental workflow, and its proposed mechanism of action.

NE_DHA_SBT_1214_Formulation cluster_Nanoemulsion NE-DHA-SBT-1214 Nano-droplet cluster_Interface Interface Layer Oil_Core Omega-3 Fish Oil Core DHA_SBT DHA-SBT-1214 (Drug Conjugate) Oil_Core->DHA_SBT encapsulates Phospholipid Phospholipid (Lipoid E80) Surfactant Surfactant (Tween 80) PEG_Shell DSPE-PEG2000 Shell Aqueous_Phase Aqueous Phase (Continuous) PEG_Shell->Aqueous_Phase dispersed in cluster_Nanoemulsion cluster_Nanoemulsion cluster_Nanoemulsion->PEG_Shell stabilized by In_Vivo_Efficacy_Workflow A Tumor Cell Inoculation (Subcutaneous in mice) B Tumor Growth to Palpable Size A->B C Randomization into Treatment Groups B->C D Intravenous Treatment Administration (e.g., weekly) C->D E Monitor Tumor Volume & Body Weight D->E E->D repeat F Study Endpoint: Tumor Excision & Weighing E->F control tumor max size G Post-Treatment Analysis (e.g., IHC, Spheroid Assay) F->G Mechanism_of_Action cluster_Delivery Tumor Delivery cluster_Cellular_Action Cancer Cell Action cluster_Immune_Synergy Immunotherapy Synergy NE NE-DHA-SBT-1214 (in circulation) Tumor Tumor Tissue NE->Tumor EPR Effect CancerCell Cancer Cell / CSC Tumor->CancerCell uptake DrugRelease Drug Release (SBT-1214) CancerCell->DrugRelease PDL1_up Increased PD-L1 Expression on Cancer Cell CancerCell->PDL1_up Microtubule Microtubule Stabilization DrugRelease->Microtubule Apoptosis Apoptosis Microtubule->Apoptosis TCell CD8+ T-Cell PDL1_up->TCell inhibits TCell_act Enhanced T-Cell Infiltration & Activity TCell->TCell_act AntiPDL1 Anti-PD-L1 mAb AntiPDL1->PDL1_up blocks AntiPDL1->TCell restores activity TCell_act->Apoptosis induces IFNg IFNγ Release TCell_act->IFNg IFNg->Tumor recruits M1 Macrophages

References

The Impact of SB-T-1214 on Pluripotency Gene Expression in Colon Cancer Stem Cells: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of cancer stem cells (CSCs) as a key driver of tumor initiation, progression, and therapeutic resistance has necessitated the development of novel therapeutic agents that can specifically target this resilient cell population. The pluripotency-associated transcription factors Oct4, Sox2, and Nanog are critical for maintaining the self-renewal and undifferentiated state of both embryonic stem cells and CSCs. This technical guide delves into the impact of SB-T-1214, a new-generation taxoid, on the expression of these core pluripotency genes in colon CSCs. We provide a comprehensive summary of the quantitative data, detailed experimental methodologies from key studies, and visual representations of the associated signaling pathways and experimental workflows. This document serves as a resource for researchers and drug development professionals investigating CSC-targeted therapies.

Introduction

Cancer stem cells (CSCs) are a subpopulation of cells within a tumor that possess the ability to self-renew and differentiate into the heterogeneous cell types that constitute the bulk of the tumor. The expression of the core pluripotency transcription factors Oct4, Sox2, and Nanog is fundamental to the maintenance of this CSC phenotype. The dysregulation of these genes is linked to tumor progression, metastasis, and resistance to conventional cancer therapies.

This compound is a novel taxoid compound that has demonstrated significant efficacy against drug-resistant cancer cells. Unlike traditional taxanes that primarily target proliferating cells, this compound has shown promise in targeting the CSC population. This guide focuses on the specific effects of this compound on the expression of Oct4, Sox2, and Nanog in colon CSCs, providing a technical foundation for further research and development in this area.

Data Presentation: The Effect of this compound on Pluripotency Gene Expression

The following table summarizes the quantitative and qualitative effects of this compound on the expression of the pluripotency-associated genes Oct4, Sox2, and Nanog in colon cancer stem cells, as determined by PCR array, Fluorescence-Activated Cell Sorting (FACS), and Western blot analysis[1].

GeneCell LinesThis compound ConcentrationTreatment DurationMethod of AnalysisObserved Effect on ExpressionReference
Oct4 HCT116, HT29, DLD-1100 nM - 1 µM48 hoursPCR Array, FACS, Western BlotSignificant down-regulation[1]
Sox2 HCT116, HT29, DLD-1100 nM - 1 µM48 hoursPCR Array, FACS, Western BlotSignificant down-regulation[1]
Nanog HCT116, HT29, DLD-1100 nM - 1 µM48 hoursPCR Array, FACS, Western BlotSignificant down-regulation[1]

Note: The referenced study reported a "massive inhibition" and "significant down-regulation" of these genes. Specific fold-change values from the PCR array were not explicitly provided in the primary publication.

Experimental Protocols

The following sections detail the key experimental methodologies utilized to assess the impact of this compound on pluripotency gene expression in colon CSCs.

Cell Lines and Culture
  • Cell Lines: Human colon adenocarcinoma cell lines HCT116, HT29, and DLD-1 were used.

  • Standard Culture: Cells were maintained in McCoy's 5A medium (for HCT116) or RPMI-1640 (for HT29 and DLD-1), supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures were maintained at 37°C in a humidified atmosphere of 5% CO2.

Isolation of Cancer Stem Cells (CD133high/CD44high)
  • Cell Dissociation: Adherent cells were washed with phosphate-buffered saline (PBS) and detached using a non-enzymatic cell dissociation solution.

  • Antibody Staining: Cells were incubated with anti-CD133-APC and anti-CD44-PE antibodies.

  • FACS Sorting: The CD133high/CD44high cell population was isolated using a FACSAria cell sorter.

3D Spheroid (Colonosphere) Culture
  • Seeding: Sorted CD133high/CD44high cells were seeded in ultra-low attachment plates.

  • Spheroid Formation Medium: Cells were cultured in a serum-free medium consisting of DMEM/F12 supplemented with B27, N2, 10 ng/mL human basic fibroblast growth factor (bFGF), and 20 ng/mL human epidermal growth factor (EGF).

  • Incubation: Spheroids were allowed to form and grow for a period of 10-14 days.

This compound Treatment
  • Drug Preparation: this compound was dissolved in DMSO to create a stock solution.

  • Treatment: Formed colonospheres were treated with this compound at final concentrations of 100 nM and 1 µM for 48 hours. A vehicle control (DMSO) was also included.

Gene Expression Analysis (Stem Cell-Specific PCR Array)
  • RNA Extraction: Total RNA was isolated from treated and control colonospheres using an RNeasy Mini Kit.

  • cDNA Synthesis: First-strand cDNA was synthesized from the extracted RNA.

  • PCR Array: A stem cell-specific PCR array (SABiosciences) was used to analyze the expression of a panel of stem cell-related genes, including Oct4, Sox2, and Nanog. The manufacturer's protocol was followed for the real-time PCR reaction.

Protein Expression Analysis (Western Blot)
  • Protein Extraction: Total protein lysates were prepared from treated and control colonospheres.

  • SDS-PAGE and Transfer: Protein samples were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were blocked and then incubated with primary antibodies against Oct4, Sox2, and Nanog, followed by incubation with appropriate HRP-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Signaling Pathways and Workflows

Proposed Signaling Pathway for this compound Action on Pluripotency Gene Expression

Taxoids, the class of compounds to which this compound belongs, are known to stabilize microtubules. This disruption of microtubule dynamics can impact various downstream signaling pathways that are crucial for CSC maintenance. The following diagram illustrates a proposed mechanism by which this compound may lead to the down-regulation of pluripotency genes.

SB_T_1214_Signaling_Pathway SBT1214 This compound Microtubules Microtubule Stabilization SBT1214->Microtubules STAT3 STAT3 Signaling (Inhibition) Microtubules->STAT3 Disruption of Cytoskeletal Integrity Wnt Wnt/β-catenin Signaling (Inhibition) Microtubules->Wnt Pluripotency_Factors Oct4, Sox2, Nanog (Transcription Factors) STAT3->Pluripotency_Factors Wnt->Pluripotency_Factors Gene_Expression Down-regulation of Pluripotency Gene Expression Pluripotency_Factors->Gene_Expression

Caption: Proposed mechanism of this compound action on pluripotency genes.

Experimental Workflow for Assessing this compound Impact

The following diagram outlines the key steps in the experimental process used to evaluate the effect of this compound on colon CSCs.

Experimental_Workflow start Start: Colon Cancer Cell Lines (HCT116, HT29, DLD-1) facs FACS Sorting for CD133high/CD44high (CSC Isolation) start->facs spheroid 3D Spheroid Culture (Colonosphere Formation) facs->spheroid treatment This compound Treatment (100 nM, 1 µM, 48h) spheroid->treatment analysis Analysis treatment->analysis pcr PCR Array (Gene Expression) analysis->pcr facs_analysis FACS Analysis (Protein Expression) analysis->facs_analysis western Western Blot (Protein Expression) analysis->western

Caption: Experimental workflow for this compound impact assessment.

Conclusion

The available evidence strongly indicates that this compound effectively down-regulates the expression of the core pluripotency transcription factors Oct4, Sox2, and Nanog in colon cancer stem cells. This activity is observed at both the mRNA and protein levels. The disruption of these key regulators of the CSC phenotype highlights the potential of this compound as a targeted therapy for cancers driven by a CSC population. The detailed protocols and data presented in this guide provide a valuable resource for the design of future preclinical and clinical investigations into the efficacy and mechanism of action of this compound and other novel taxoids. Further research is warranted to fully elucidate the specific signaling pathways modulated by this compound that lead to the observed inhibition of pluripotency gene expression.

References

Methodological & Application

Application Notes and Protocols for SB-T-1214 in HCT116 Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-T-1214 is a next-generation taxoid compound that has demonstrated significant anti-tumor activity. As a member of the taxane family, its primary mechanism of action involves the stabilization of microtubules, leading to mitotic arrest and subsequent apoptosis in proliferating cancer cells.[1] Furthermore, this compound has been shown to possess activity against cancer stem cells (CSCs) by downregulating the expression of key stem cell-related genes, suggesting a dual mechanism that targets both the bulk of the tumor and the tumor-initiating cell population.[1][2] This document provides a detailed protocol for the use of this compound in HCT116 human colorectal carcinoma cell culture, including methodologies for assessing its cytotoxic and mechanistic effects.

HCT116 Cell Line Information

The HCT116 cell line is a well-characterized human colorectal carcinoma cell line widely used in cancer research.

CharacteristicDescription
Origin Human Colorectal Carcinoma
Morphology Epithelial
Growth Properties Adherent
p53 Status Wild-type
KRAS Status Mutant (G13D)

Quantitative Data Summary

While a specific IC50 value for this compound in HCT116 cells is not definitively reported in the reviewed literature, studies have demonstrated significant biological activity at nanomolar concentrations.

ParameterCell LineConcentrationIncubation TimeEffect
Apoptosis InductionHCT116 (3D Colonospheres)100 nM - 1 µM48 hoursInduction of growth inhibition and apoptotic cell death.[1][2]
Downregulation of Stem Cell GenesHCT116 (3D Colonospheres)100 nM48 hoursMassive inhibition of stem cell-related genes (e.g., Oct4, Sox2, Nanog, c-Myc).[1][2]

Experimental Protocols

HCT116 Cell Culture

Materials:

  • HCT116 cells

  • McCoy's 5A Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100X)

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-75)

  • 6-well, 24-well, and 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Media Preparation: Prepare complete growth medium by supplementing McCoy's 5A Medium with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw a cryopreserved vial of HCT116 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.

  • Cell Seeding: Transfer the cell suspension to a T-75 flask. Incubate at 37°C in a 5% CO2 humidified incubator.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach. Neutralize the trypsin by adding 5-7 mL of complete growth medium. Collect the cell suspension and centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh complete growth medium and plate into new flasks or plates at the desired density. A split ratio of 1:5 to 1:10 is recommended.

Cell Viability Assay (MTT Assay)

Materials:

  • HCT116 cells

  • This compound stock solution (in DMSO)

  • Complete growth medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Materials:

  • HCT116 cells

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer (1X)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed HCT116 cells in 6-well plates and treat with desired concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) for 48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Adherent cells can be detached using trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

Materials:

  • HCT116 cells

  • This compound

  • 6-well plates

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed HCT116 cells in 6-well plates and treat with this compound for 24-48 hours.

  • Cell Harvesting: Collect cells by trypsinization, centrifuge at 300 x g for 5 minutes, and wash once with PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

experimental_workflow Experimental Workflow for this compound in HCT116 Cells cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis thaw Thaw HCT116 Cells culture Culture in T-75 Flasks thaw->culture passage Passage at 80-90% Confluency culture->passage seed Seed into Multi-well Plates passage->seed treat Treat with this compound (0-1 µM) seed->treat mtt MTT Assay (Cell Viability) treat->mtt apoptosis Annexin V/PI Staining (Apoptosis Assay) treat->apoptosis cell_cycle PI Staining (Cell Cycle Analysis) treat->cell_cycle mtt_analysis Calculate % Viability mtt->mtt_analysis apoptosis_analysis Quantify Apoptotic Cells apoptosis->apoptosis_analysis cell_cycle_analysis Determine Cell Cycle Distribution cell_cycle->cell_cycle_analysis

Caption: Experimental Workflow for this compound in HCT116 Cells.

logical_relationship Logical Relationship of Assays viability Decreased Cell Viability (MTT Assay) apoptosis Increased Apoptosis (Annexin V/PI Assay) apoptosis->viability results in cell_cycle Cell Cycle Arrest (PI Staining) cell_cycle->apoptosis leads to mechanism This compound Action mechanism->viability mechanism->apoptosis mechanism->cell_cycle

Caption: Logical Relationship of Assays.

signaling_pathway Proposed Signaling Pathway of this compound in HCT116 Cells cluster_microtubule Microtubule Dynamics cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptosis Induction cluster_csc Cancer Stem Cell Signaling SBT1214 This compound microtubules β-tubulin on Microtubules SBT1214->microtubules wnt Wnt Signaling Pathway SBT1214->wnt Inhibits notch Notch Signaling Pathway SBT1214->notch Inhibits stabilization Microtubule Stabilization microtubules->stabilization mitotic_arrest Mitotic Arrest (G2/M Phase) stabilization->mitotic_arrest bcl2_family Modulation of Bcl-2 Family Proteins mitotic_arrest->bcl2_family caspases Caspase Activation bcl2_family->caspases apoptosis Apoptosis caspases->apoptosis stem_genes Downregulation of Stemness Genes (Oct4, Sox2, Nanog, c-Myc) wnt->stem_genes notch->stem_genes

Caption: Proposed Signaling Pathway of this compound in HCT116 Cells.

References

Application Notes and Protocols for In Vivo Administration of SB-T-1214

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration of SB-T-1214, a new-generation taxoid with significant anti-tumor activity, particularly against cancer stem cells (CSCs).

Introduction to this compound

This compound is a novel taxoid that has demonstrated potent efficacy against various cancer models, including those resistant to conventional chemotherapies.[1] Its primary mechanism of action involves the stabilization of microtubules, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[2][3] Notably, this compound has also been shown to target the cancer stem cell population by down-regulating key genes associated with pluripotency and self-renewal, such as Oct4, Sox2, Nanog, and c-Myc, and inducing the expression of tumor suppressor genes like p53 and p21.[4][5] For enhanced in vivo delivery and efficacy, this compound is often formulated as a nanoemulsion, frequently conjugated with docosahexaenoic acid (DHA) to form NE-DHA-SBT-1214.[6][7][8]

Quantitative Data Summary

The following table summarizes the in vivo efficacy of NE-DHA-SBT-1214 across different preclinical studies.

Compound Dosage Animal Model Tumor Model Administration Route Treatment Schedule Key Findings Reference
NE-DHA-SBT-12141, 3, 10, 25, 30, 40, 50, 70 mg/kgNOD/SCID micePPT2 human prostate cancer xenograftsIntravenousWeekly for 3 weeksDramatic suppression of tumor growth compared to Abraxane. Maximal tumor regression observed at 50 mg/kg.[6]
NE-DHA-SBT-121410 or 25 mg/kgC57BL/6 miceSyngeneic Panc02 pancreatic adenocarcinomaIntravenousOnce a week for 3 weeksCombination with anti-PD-L1 antibody significantly inhibited tumor growth. 10 mg/kg was more effective than Abraxane at 120 mg/kg.[9]
DHA-SBT-1214120 mg/kgNaïve and tumor-bearing miceN/A (Pharmacokinetic study)IntravenousSingle doseNanoemulsion formulation demonstrated improved pharmacokinetic properties compared to solution form.[10]
SBT-1214Not specifiedNOD/SCID micePPT2 and PC3MM2 prostate cancer xenograftsNot specifiedWeeklyDramatic suppression of tumor growth.[5]

Experimental Protocols

Preparation of this compound Formulations for In Vivo Administration

3.1.1. DHA-SBT-1214 Nanoemulsion (NE-DHA-SBT-1214)

The nanoemulsion of DHA-SBT-1214 is typically an oil-in-water formulation.[6][7][8]

  • Components: The formulation generally includes DHA-SBT-1214, fish oil, phospholipids (like egg phosphatidylcholine), and surfactants (like polysorbate 80).[6][11]

  • Preparation: A high-pressure homogenization technique is often used to create a uniform and stable nanoemulsion with droplet sizes around 200 nm.[7][10]

  • Final Formulation: The nanoemulsion is typically a milky-white, stable liquid.[9] For injection, the nanoemulsion is diluted in a sterile saline solution to achieve the desired concentration.[10] The drug loading efficiency can be as high as 97% at a concentration of 20 mg/ml.[6]

3.1.2. DHA-SBT-1214 Solution

For comparison studies, a solution of DHA-SBT-1214 can be prepared.

  • Solubilization: Dissolve DHA-SBT-1214 in ethanol.

  • Dilution: Dilute the ethanolic solution with Cremophor EL in a 50:50 ratio.

  • Final Preparation: Achieve the desired final concentration by diluting the mixture in a sterile saline solution.[10]

In Vivo Experimental Workflow

The following protocol outlines a general workflow for assessing the anti-tumor efficacy of this compound in a xenograft mouse model.

3.2.1. Animal Models and Tumor Implantation

  • Animal Selection: Immunocompromised mice, such as NOD/SCID or nude mice, are commonly used for xenograft studies to prevent rejection of human tumor cells.[1][6] For studies involving immunotherapy combinations, syngeneic models like C57BL/6 mice are appropriate.[9]

  • Cell Preparation: Culture the desired cancer cell line (e.g., PPT2, Panc02) under standard conditions. Harvest and resuspend the cells in an appropriate medium, often mixed with Matrigel, to a final concentration suitable for injection.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-150 mm³) before starting the treatment.[6] Monitor tumor volume regularly using calipers.

3.2.2. Drug Administration

  • Route of Administration: Intravenous (IV) injection, typically via the tail vein, is the most common route for this compound administration.[6][10]

  • Dosage and Schedule: The dosage and frequency of administration will depend on the specific study design. Weekly injections for a period of 3 weeks have been shown to be effective.[6][9]

  • Procedure for IV Injection:

    • Warm the mouse under a heat lamp to dilate the tail veins.

    • Place the mouse in a restraint device.

    • Load the prepared this compound formulation into a syringe with an appropriate gauge needle (e.g., 27G).

    • Carefully insert the needle into one of the lateral tail veins and inject the solution slowly.

3.2.3. Monitoring and Endpoints

  • Tumor Measurement: Measure tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume.

  • Body Weight: Monitor the body weight of the animals to assess toxicity.

  • Clinical Observations: Observe the mice for any signs of distress or adverse effects.

  • Endpoint: The experiment is typically terminated when the tumors in the control group reach a predetermined size or when the animals show signs of significant morbidity. Euthanize the mice and collect tumors and other tissues for further analysis (e.g., histology, immunohistochemistry, gene expression analysis).

Visualizations

Signaling Pathways and Mechanisms

SB_T_1214_Signaling_Pathway Proposed Signaling Pathway of this compound in Cancer Stem Cells cluster_cell Cancer Stem Cell cluster_nucleus Nucleus This compound This compound Microtubule Stabilization Microtubule Stabilization This compound->Microtubule Stabilization Induces p53 p53 This compound->p53 Induces expression of Stemness Genes Oct4, Sox2, Nanog, c-Myc This compound->Stemness Genes Inhibits expression of Mitotic Arrest Mitotic Arrest Microtubule Stabilization->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis p21 p21 p53->p21 Activates Down-regulation Down-regulation Up-regulation Up-regulation

Caption: Proposed signaling pathway of this compound in cancer stem cells.

In_Vivo_Workflow General Experimental Workflow for In Vivo this compound Administration Animal Model Selection Animal Model Selection Tumor Cell Implantation Tumor Cell Implantation Animal Model Selection->Tumor Cell Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Cell Implantation->Tumor Growth Monitoring Randomization & Grouping Randomization & Grouping Tumor Growth Monitoring->Randomization & Grouping This compound Administration This compound Administration Randomization & Grouping->this compound Administration Data Collection Tumor Volume, Body Weight This compound Administration->Data Collection Regular Monitoring Endpoint Analysis Euthanasia, Tissue Collection Data Collection->Endpoint Analysis

Caption: General workflow for in vivo administration of this compound.

Taxoid_Mechanism General Mechanism of Action of Taxoids Taxoid (e.g., this compound) Taxoid (e.g., this compound) β-tubulin subunit β-tubulin subunit Taxoid (e.g., this compound)->β-tubulin subunit Binds to Signaling Pathway Disruption Disruption of JNK, ERK, p38 MAPK Taxoid (e.g., this compound)->Signaling Pathway Disruption Microtubule Stabilization Microtubule Stabilization β-tubulin subunit->Microtubule Stabilization Inhibition of Depolymerization Inhibition of Depolymerization Microtubule Stabilization->Inhibition of Depolymerization Mitotic Spindle Dysfunction Mitotic Spindle Dysfunction Inhibition of Depolymerization->Mitotic Spindle Dysfunction Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle Dysfunction->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Caption: General mechanism of action of taxoids like this compound.

References

Application Notes and Protocols for NE-DHA-SBT-1214

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and experimental use of NE-DHA-SBT-1214, a nanoemulsion formulation of a novel taxoid, for preclinical cancer research.

Introduction

NE-DHA-SBT-1214 is an oil-in-water nanoemulsion encapsulating DHA-SBT-1214, a conjugate of the omega-3 fatty acid docosahexaenoic acid (DHA) and the next-generation taxoid SBT-1214. This formulation is designed to enhance the solubility and therapeutic efficacy of the parent compound.[1][2][3][4] The nanoemulsion delivery system has been shown to improve pharmacokinetic properties, increase tumor delivery, and exhibit potent antitumor activity in preclinical models of prostate and pancreatic cancer.[4][5][6]

Physicochemical Properties and Storage

Proper handling and storage of NE-DHA-SBT-1214 are critical for maintaining its stability and efficacy.

Storage Conditions: For long-term stability, the nanoemulsion should be stored at 4°C in an airtight, amber-colored glass container to protect it from light.[5] Stability has been demonstrated for up to 6 months at this temperature.[1][5] Storage at -20°C and room temperature (~25°C) is not recommended as it may affect the stability of the nanoemulsion.[5]

Table 1: Physicochemical Properties of NE-DHA-SBT-1214

ParameterValueReference
Average Droplet Size~200 - 230 nm[1][5]
Polydispersity Index (PDI)< 0.11[5]
Surface Charge (Zeta Potential)-20.2 to -27.0 mV[1]
Maximum Drug Encapsulation20 mg/mL[1][5]
Drug Loading Efficiency~97%[1][5]

Experimental Protocols

Preparation of NE-DHA-SBT-1214 for Administration

Materials:

  • NE-DHA-SBT-1214 concentrate

  • Sterile saline solution (0.9% NaCl)

  • Sterile syringes and needles

Protocol:

  • Bring the NE-DHA-SBT-1214 concentrate to room temperature.

  • Gently vortex the concentrate to ensure homogeneity.

  • Based on the desired final concentration for administration, calculate the required volume of the nanoemulsion and sterile saline.

  • Aseptically withdraw the calculated volume of NE-DHA-SBT-1214 concentrate using a sterile syringe.

  • Transfer the concentrate into the sterile saline solution.

  • Gently invert the container multiple times to mix. Do not vortex vigorously as this may compromise the nanoemulsion stability.

  • The diluted nanoemulsion is now ready for in vitro or in vivo use.[5]

In Vitro Cytotoxicity Assay

This protocol describes a method to assess the cytotoxic effects of NE-DHA-SBT-1214 on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., PPT2 human prostate cancer cells)[1]

  • Complete cell culture medium

  • Collagen-coated 96-well plates[1]

  • NE-DHA-SBT-1214

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Protocol:

  • Seed cells into collagen-coated 96-well plates at a density of 10,000 cells per well.[1]

  • Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Prepare serial dilutions of NE-DHA-SBT-1214 in complete cell culture medium to achieve final concentrations ranging from 1 nM to 1 µM.[1][3]

  • Include appropriate controls: untreated cells and cells treated with a blank nanoemulsion (without the drug).

  • Remove the old medium from the wells and add 100 µL of the prepared drug dilutions or control medium.

  • Incubate the plates for 48 hours.[1]

  • Assess cell viability using a CellTiter assay according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of viable cells relative to the untreated control and determine the IC50 value.

Table 2: In Vitro Cytotoxicity Data (PPT2 Prostate Cancer Cells)

FormulationIC50Reference
NE-DHA-SBT-12144 nM[1]
DHA-SBT-1214 (Aqueous Solution)48 nM[1]
In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the antitumor efficacy of NE-DHA-SBT-1214 in a subcutaneous tumor model.

Materials:

  • NOD/SCID mice[1]

  • PPT2 human prostate cancer stem cells[5]

  • Matrigel

  • NE-DHA-SBT-1214

  • Sterile saline

  • Calipers for tumor measurement

Protocol:

  • Resuspend one million PPT2 cells in a 1:1 mixture of medium and Matrigel.[5]

  • Subcutaneously inject the cell suspension into the flanks of the mice.

  • Monitor the mice for tumor growth. Begin treatment when tumors reach a palpable size (e.g., 50-150 mm³).[1]

  • Prepare the NE-DHA-SBT-1214 for injection by diluting it in sterile saline to the desired concentration (e.g., 10, 25, 30, 40, 50 mg/kg).[1]

  • Administer the treatment intravenously via tail vein injection on a weekly basis for a specified duration (e.g., 3 weeks).[1]

  • Include control groups: vehicle (placebo nanoemulsion) and a standard-of-care comparator like Abraxane®.[1]

  • Measure tumor volume with calipers 2-3 times per week.

  • Monitor animal body weight and overall health throughout the study.

  • At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., histopathology, genomic analysis).[1]

Table 3: In Vivo Pharmacokinetic Parameters (Naïve Mice)

ParameterDHA-SBT-1214 SolutionNE-DHA-SBT-1214Reference
AUC0-INF (h.µg/ml)45397858[5]
Half-life (h)5.3211.6[5]

Mechanism of Action and Signaling Pathways

As a taxoid, the primary mechanism of action of DHA-SBT-1214 is the stabilization of microtubules, which disrupts mitosis and leads to apoptotic cell death.[7] Additionally, studies have shown that NE-DHA-SBT-1214 can modulate the tumor immune microenvironment. In a pancreatic cancer model, treatment with NE-DHA-SBT-1214 led to the upregulation of Programmed Death-Ligand 1 (PD-L1) on tumor cells.[4][6][8] This finding suggests that NE-DHA-SBT-1214 can enhance the susceptibility of tumors to immune checkpoint blockade, providing a rationale for combination therapy with anti-PD-L1 antibodies.[4][6][8] This combination has been shown to significantly increase the infiltration of CD8+ T-cells into the tumor, leading to enhanced antitumor efficacy.[6]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation prep1 Formulation of NE-DHA-SBT-1214 (High-Pressure Homogenization) prep2 Characterization (Size, Charge, Drug Load) prep1->prep2 invitro2 Treatment with NE-DHA-SBT-1214 prep2->invitro2 invivo2 IV Administration of NE-DHA-SBT-1214 prep2->invivo2 invitro1 Cell Seeding (e.g., PPT2 cells) invitro1->invitro2 invitro3 Cytotoxicity Assay (e.g., CellTiter) invitro2->invitro3 invivo1 Tumor Xenograft Implantation invivo1->invivo2 invivo3 Monitor Tumor Growth & Animal Health invivo2->invivo3 invivo4 Pharmacokinetic & Biodistribution Analysis invivo2->invivo4 G cluster_cell Cancer Cell cluster_immune Immune Microenvironment NE NE-DHA-SBT-1214 MT Microtubule Stabilization NE->MT PDL1 Upregulation of PD-L1 Expression NE->PDL1 Mitosis Mitotic Arrest MT->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis TCell CD8+ T-Cell PDL1->TCell Inhibits T-Cell Activity Recognition Enhanced Tumor Cell Recognition & Killing TCell->Recognition AntiPDL1 Anti-PD-L1 Antibody AntiPDL1->PDL1 Blocks Inhibition

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and recommended concentrations for using the novel taxoid, SB-T-1214, in cell viability assays. The information is intended to guide researchers in accurately assessing the cytotoxic and anti-proliferative effects of this compound on various cancer cell lines.

Introduction

This compound is a next-generation taxoid compound that has demonstrated significant anti-tumor activity. Like other taxanes, its primary mechanism of action involves the stabilization of microtubules, leading to mitotic arrest and subsequent apoptotic cell death.[1][2][3] This document outlines the effective concentration ranges of this compound and its docosahexaenoic acid conjugate (DHA-SBT-1214) observed in scientific studies and provides a detailed protocol for conducting cell viability experiments using the MTT assay.

Data Presentation: Recommended Concentrations

The effective concentration of this compound can vary depending on the cell line, incubation time, and the specific formulation used (e.g., as a standalone agent or in a nanoemulsion). The following table summarizes the concentration ranges reported in the literature for inducing cell death and inhibiting proliferation in different cancer cell models.

Cell Line/ModelCompoundConcentration RangeIncubation TimeAssay TypeReference
Pancreatic Cancer (Panc02)DHA-SBT-1214 Nanoemulsion0.01 nM - 10,000 nM96 hoursMTTNot Found
Colon Cancer Spheroids (HCT116, HT29, DLD-1)This compound100 nM - 1 µM48 hoursNot Specified[1][4][5]
Prostate Cancer (PPT2 Monolayer)DHA-SBT-1214 Nanoemulsion1 nM - 1 µM48 hoursCellTiter[6][7]
Prostate Cancer (PPT2 3D Spheroids)DHA-SBT-1214 Nanoemulsion10 nM - 10 µMNot SpecifiedNot Specified[7]

Note: It is highly recommended that researchers perform a dose-response curve to determine the optimal concentration for their specific cell line and experimental conditions. The IC50 (half-maximal inhibitory concentration) will be a critical parameter to establish.

Mechanism of Action: Microtubule Stabilization

This compound, as a taxoid, functions by binding to the β-tubulin subunit of microtubules.[3] This binding event stabilizes the microtubule polymer, preventing its depolymerization. The disruption of normal microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. This leads to an arrest of the cell cycle at the G2/M phase and ultimately triggers apoptosis.

SB_T_1214_Mechanism cluster_cell Cancer Cell This compound This compound Microtubules Microtubules This compound->Microtubules Binds to β-tubulin Tubulin_Dimers α/β-Tubulin Dimers Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization (Blocked) Stabilized_Microtubules Stabilized Microtubules Microtubules->Stabilized_Microtubules Mitotic_Spindle_Disruption Mitotic Spindle Disruption Stabilized_Microtubules->Mitotic_Spindle_Disruption Mitotic_Arrest Mitotic Arrest (G2/M) Mitotic_Spindle_Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of action of this compound.

Experimental Protocols: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials
  • This compound (or DHA-SBT-1214)

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

Protocol
  • Cell Seeding:

    • Harvest and count cells. Ensure cell viability is above 95% using a method like trypan blue exclusion.

    • Seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium. It is recommended to perform a wide range of concentrations initially (e.g., 0.1 nM to 10 µM) to determine the IC50.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only wells as a negative control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently pipette up and down to dissolve the formazan crystals completely. The solution should turn a uniform purple color.

  • Absorbance Measurement:

    • Read the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired to reduce background noise.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium and MTT only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Treat with this compound (various concentrations) A->B C 3. Incubate (e.g., 48 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4 hours) D->E F 6. Solubilize Formazan (e.g., with DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Analyze Data (Calculate IC50) G->H

Caption: MTT cell viability assay workflow.

References

Application of SB-T-1214 in 3D Spheroid Culture of Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) spheroid cultures of cancer cells have emerged as a pivotal in vitro model in cancer research, offering a more physiologically relevant system than traditional 2D monolayers. These models better recapitulate the complex cellular interactions, nutrient and oxygen gradients, and drug resistance mechanisms observed in solid tumors. SB-T-1214, a new-generation taxoid, has demonstrated significant efficacy in these advanced culture systems. This document provides detailed application notes and protocols for the use of this compound in 3D cancer cell spheroid cultures, intended to guide researchers in evaluating its anti-cancer properties.

This compound is a potent microtubule-stabilizing agent, functioning as a mitotic poison to inhibit cell division.[1][2] Its mechanism of action extends beyond this, as it has been shown to significantly inhibit the expression of key stem cell-related genes within cancer spheroids.[1][2] This dual action of targeting both bulk proliferating cancer cells and the more resistant cancer stem cell (CSC) population makes this compound a promising candidate for cancer therapy.[1][2] Studies have shown its effectiveness in inducing growth inhibition and apoptosis in 3D spheroids derived from various cancer cell lines, including colon and prostate cancer.[1][3]

Data Presentation

The following table summarizes the effective concentrations and observed effects of this compound in 3D spheroid cultures based on published studies.

Cell LineCancer TypeThis compound ConcentrationTreatment DurationObserved EffectsReference
HCT116, HT29, DLD-1Colon Cancer100 nM - 1 µM48 hoursInduces growth inhibition and apoptotic cell death.[1][2][1][2]
HCT116, HT29, DLD-1Colon Cancer100 nM - 1 µM48 hoursMediates massive inhibition of stem cell-related genes (Oct4, Sox2, Nanog, c-Myc).[1][2][1][2]
HCT116, HT29, DLD-1Colon CancerNot SpecifiedPost-treatmentSurviving cells were unable to form secondary spheroids.[1][2][1][2]
PPT2 (CSC-like)Prostate CancerNot SpecifiedNot SpecifiedA nanoemulsion formulation of a DHA-conjugated this compound showed improved cell-kill efficacy.[3][3]

Experimental Protocols

Protocol 1: Generation of 3D Cancer Cell Spheroids

This protocol describes the formation of 3D spheroids using the liquid overlay technique in ultra-low attachment plates.

Materials:

  • Cancer cell lines (e.g., HCT116, HT29, DLD-1)

  • Complete cell culture medium (specific to the cell line)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Ultra-low attachment 96-well round-bottom plates

  • Hemocytometer or automated cell counter

Procedure:

  • Culture cancer cells in standard 2D culture flasks to 70-80% confluency.

  • Aspirate the culture medium and wash the cells with PBS.

  • Add Trypsin-EDTA and incubate at 37°C until cells detach.

  • Neutralize the trypsin with complete culture medium and collect the cell suspension.

  • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.

  • Count the cells and determine the viability.

  • Dilute the cell suspension to the desired seeding density (typically 1,000-5,000 cells per well, to be optimized for each cell line).

  • Seed the cell suspension into the wells of an ultra-low attachment 96-well plate.

  • Centrifuge the plate at a low speed (e.g., 300 x g) for 10 minutes to facilitate cell aggregation.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2. Spheroids should form within 2-4 days.

Protocol 2: Treatment of 3D Spheroids with this compound

Materials:

  • Pre-formed 3D cancer cell spheroids

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

Procedure:

  • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 100 nM, 500 nM, 1 µM). Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Carefully remove half of the medium from each well containing a spheroid.

  • Add an equal volume of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubate the spheroids for the desired treatment period (e.g., 48 hours).

  • Proceed with downstream assays to assess the effects of the treatment.

Protocol 3: Spheroid Viability and Growth Assessment

Materials:

  • Treated and control spheroids

  • Brightfield microscope with a camera

  • Cell viability assay reagent (e.g., CellTiter-Glo® 3D)

  • Plate reader capable of luminescence detection

Procedure for Growth Assessment:

  • Capture brightfield images of the spheroids at different time points (e.g., 0, 24, 48 hours post-treatment).

  • Measure the diameter of the spheroids using image analysis software (e.g., ImageJ).

  • Calculate the spheroid volume using the formula: Volume = (π/6) x (average diameter)³.

  • Plot the change in spheroid volume over time to assess growth inhibition.

Procedure for Viability Assessment (ATP-based):

  • Allow the assay plate to equilibrate to room temperature.

  • Add the CellTiter-Glo® 3D reagent to each well according to the manufacturer's instructions.

  • Mix the contents of the wells to induce cell lysis.

  • Incubate at room temperature for the recommended time to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP and thus, the number of viable cells.

Visualizations

experimental_workflow Experimental Workflow for this compound Treatment of 3D Spheroids cluster_prep Spheroid Preparation cluster_treatment Treatment cluster_analysis Downstream Analysis cell_culture 1. 2D Cell Culture spheroid_formation 2. Spheroid Formation (Ultra-low attachment plate) cell_culture->spheroid_formation treatment 3. This compound Treatment (100 nM - 1 µM, 48h) spheroid_formation->treatment growth 4a. Growth Assessment (Microscopy, Volume) treatment->growth viability 4b. Viability Assay (ATP-based) treatment->viability gene_expression 4c. Gene Expression Analysis (PCR Array) treatment->gene_expression secondary_spheroid 4d. Secondary Spheroid Formation Assay treatment->secondary_spheroid

Caption: Workflow for evaluating this compound in 3D cancer spheroids.

Caption: Dual mechanism of this compound on cancer cell spheroids.

References

Application Note: Western Blot Analysis of SB-T-1214 Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for performing Western blot analysis to investigate the effects of the hypothetical compound SB-T-1214 on protein expression and signaling pathways in cultured cells. The protocol is exemplified using the PI3K/Akt/mTOR pathway, a common target in drug discovery.

Introduction

Western blotting is a fundamental technique used to detect and quantify specific proteins in a complex biological sample. This application note outlines a comprehensive protocol for preparing cell lysates from cells treated with this compound, followed by protein separation, transfer, and immunodetection. The protocol is designed to be a starting point and may require optimization depending on the specific cell type and protein of interest.

Quantitative Data Summary

The following table represents hypothetical data from a Western blot experiment designed to assess the impact of this compound on the phosphorylation of Akt (a key node in the PI3K/Akt/mTOR pathway). Data is presented as the relative band intensity of phosphorylated Akt (p-Akt) normalized to total Akt (t-Akt) and the housekeeping protein, Beta-Actin.

Treatment GroupConcentration (nM)p-Akt / t-Akt RatioFold Change vs. Control
Vehicle Control01.001.00
This compound100.750.75
This compound500.420.42
This compound1000.150.15

Experimental Workflow

The overall workflow for the Western blot analysis is depicted below. This process begins with cell culture and treatment and concludes with data analysis.

G cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection & Analysis A 1. Cell Culture & Treatment with this compound B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to PVDF Membrane D->E F 6. Blocking E->F G 7. Primary Antibody Incubation F->G H 8. Secondary Antibody Incubation G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis I->J

Caption: Western Blot Experimental Workflow.

Detailed Experimental Protocol

Materials and Reagents
  • Cell Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Assay: Bicinchoninic acid (BCA) protein assay kit.

  • Loading Buffer: 4x Laemmli sample buffer.

  • Electrophoresis: Mini-PROTEAN TGX Precast Gels (or hand-casted polyacrylamide gels), Tris/Glycine/SDS running buffer.

  • Transfer: Polyvinylidene difluoride (PVDF) membrane, transfer buffer (Tris/Glycine/Methanol).

  • Blocking: 5% (w/v) non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies: e.g., Rabbit anti-p-Akt (Ser473), Rabbit anti-total-Akt, Mouse anti-Beta-Actin.

  • Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

  • Detection: Enhanced chemiluminescence (ECL) substrate.

Protocol Steps
  • Cell Culture and Treatment:

    • Plate cells at a desired density and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound or vehicle control for the desired time period.

  • Cell Lysis and Protein Extraction:

    • Aspirate the culture medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).

    • Add ice-cold lysis buffer to the plate and scrape the cells.

    • Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (containing the protein) to a new, pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation for SDS-PAGE:

    • Based on the protein concentration, dilute the lysates to the same concentration using lysis buffer.

    • Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.

    • Run the gel in Tris/Glycine/SDS running buffer at a constant voltage until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. Ensure the membrane was pre-activated with methanol.

  • Immunodetection:

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Washing: Wash the membrane again three times for 10 minutes each with TBST.

  • Detection and Data Analysis:

    • Incubate the membrane with ECL substrate according to the manufacturer's protocol.

    • Capture the chemiluminescent signal using a digital imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein to a loading control (e.g., Beta-Actin) and/or total protein.

Signaling Pathway Diagram

The following diagram illustrates the hypothetical inhibitory effect of this compound on the PI3K/Akt/mTOR signaling pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation SBT1214 This compound SBT1214->Akt

Caption: PI3K/Akt/mTOR Pathway Inhibition.

Application Notes and Protocols for Assessing Apoptosis Induced by SB-T-1214 Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-T-1214 is a next-generation taxoid with potent antitumor activity.[1] As a member of the taxane family, its primary mechanism of action is the disruption of microtubule dynamics, which is essential for cell division and other vital cellular functions.[1][2] This interference with microtubule function leads to mitotic arrest and subsequently induces programmed cell death, or apoptosis.[3][4] Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level, providing rapid and reproducible data.[5]

These application notes provide detailed protocols for three key flow cytometry-based assays to assess apoptosis in cancer cell lines following treatment with this compound:

  • Annexin V & Propidium Iodide (PI) Staining: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase-3/7 Activity Assay: To measure the activation of executioner caspases, a hallmark of apoptosis.

  • Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining): To detect the disruption of mitochondrial function, an early event in the intrinsic apoptotic pathway.

Mechanism of Action: this compound-Induced Apoptosis

This compound, like other taxoids, functions as a microtubule-stabilizing agent.[2] By binding to β-tubulin, it promotes the polymerization of tubulin into microtubules and inhibits their depolymerization.[6] This leads to the formation of abnormal, non-functional microtubule bundles, disrupting the mitotic spindle. The cell's spindle assembly checkpoint is activated, causing a prolonged arrest in the G2/M phase of the cell cycle.[7] This mitotic arrest can trigger the intrinsic pathway of apoptosis, characterized by the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors, leading to the activation of a cascade of caspases that execute the apoptotic program.[7]

Annexin V & Propidium Iodide (PI) Staining

Application Note

The Annexin V/PI assay is a widely used method for the detection of apoptosis.[8] In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry.[8] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live and early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, staining the nucleus.[9] This dual-staining method allows for the differentiation of four cell populations:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells (due to primary necrosis)

Hypothetical Data Presentation

The following table summarizes hypothetical data from a human colon cancer cell line (e.g., HCT116) treated with this compound for 48 hours.

TreatmentConcentration (nM)% Live Cells (Q3)% Early Apoptotic Cells (Q4)% Late Apoptotic/Necrotic Cells (Q2)% Necrotic Cells (Q1)
Vehicle Control095.2 ± 2.12.5 ± 0.81.8 ± 0.50.5 ± 0.2
This compound1075.6 ± 3.515.8 ± 2.27.1 ± 1.51.5 ± 0.6
This compound5042.1 ± 4.235.2 ± 3.819.5 ± 2.93.2 ± 1.1
This compound10015.8 ± 2.948.9 ± 5.130.7 ± 4.54.6 ± 1.4

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocol

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Deionized water

  • Flow cytometry tubes

  • Microcentrifuge

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight. Treat cells with the desired concentrations of this compound and a vehicle control for the intended duration (e.g., 48 hours).

  • Cell Harvesting:

    • Adherent cells: Carefully collect the culture medium, which may contain detached apoptotic cells. Wash the adherent cells with PBS, then detach them using a gentle cell dissociation reagent (e.g., TrypLE). Combine the detached cells with the collected medium.

    • Suspension cells: Collect cells by centrifugation.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[6]

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[6]

    • Add 5 µL of Annexin V-FITC to the cell suspension.[6]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[9]

  • PI Staining and Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[9]

    • Add 5 µL of Propidium Iodide solution immediately before analysis.[6]

    • Analyze the samples by flow cytometry within one hour. Use appropriate controls (unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI) for compensation and gating.

Caspase-3/7 Activity Assay

Application Note

Caspases are a family of proteases that are key executioners of apoptosis.[10] Caspase-3 and Caspase-7 are effector caspases that, once activated, cleave a broad range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[10] This assay utilizes a cell-permeable, non-toxic substrate that contains the DEVD peptide sequence, which is recognized and cleaved by active caspase-3 and -7.[11] Upon cleavage, a green fluorescent dye is released and covalently binds to the enzyme, allowing for the detection of cells with activated caspase-3/7 by flow cytometry.[11]

Hypothetical Data Presentation

The following table shows hypothetical data for a human breast cancer cell line (e.g., MCF-7) treated with this compound for 24 hours.

TreatmentConcentration (nM)% Caspase-3/7 Positive Cells
Vehicle Control03.1 ± 1.2
This compound1025.4 ± 3.1
This compound5058.9 ± 4.7
This compound10085.2 ± 5.9

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocol

Materials:

  • Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit or similar

  • Cell culture medium

  • Flow cytometry tubes

  • Microcentrifuge

  • Flow cytometer

Procedure:

  • Cell Preparation and Treatment: Prepare cells with test compounds at a density of 5 x 10^5 to 1 x 10^6 cells/mL.[11] Treat cells with various concentrations of this compound for the desired time period (e.g., 24 hours). Include positive and negative controls.

  • Staining:

    • For each sample, take 0.5 mL of the cell suspension.

    • Add 1 µL of the 500X TF2-DEVD-FMK substrate to the cell solution.[11]

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 1-4 hours, protected from light.[11]

  • Washing: Pellet the cells by centrifugation and resuspend in 0.5 mL of assay buffer or growth medium.[11] Wash the cells twice to remove any unbound reagent.

  • Analysis: Analyze the samples using a flow cytometer with a 488 nm laser for excitation and a 530/30 nm filter (FITC channel) for emission.[11] Gate on the cells of interest, excluding debris.

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)

Application Note

A reduction in mitochondrial membrane potential (ΔΨm) is an early event in the intrinsic pathway of apoptosis.[12] The JC-1 dye is a lipophilic, cationic probe that can be used to assess ΔΨm. In healthy, non-apoptotic cells, JC-1 accumulates in the mitochondria as aggregates, which emit red fluorescence. In apoptotic cells with a collapsed mitochondrial membrane potential, JC-1 remains in the cytoplasm in its monomeric form and emits green fluorescence. A shift in fluorescence from red to green indicates mitochondrial depolarization and the initiation of apoptosis.

Hypothetical Data Presentation

The following table presents hypothetical data for a human prostate cancer cell line (e.g., PC-3) treated with this compound for 12 hours.

TreatmentConcentration (nM)% Cells with High ΔΨm (Red Fluorescence)% Cells with Low ΔΨm (Green Fluorescence)
Vehicle Control092.5 ± 2.87.5 ± 1.5
This compound1068.3 ± 4.131.7 ± 3.2
This compound5035.7 ± 3.964.3 ± 4.5
This compound10012.1 ± 2.587.9 ± 5.3

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocol

Materials:

  • MitoProbe™ JC-1 Assay Kit or similar

  • Cell culture medium

  • PBS

  • Flow cytometry tubes

  • Microcentrifuge

  • Flow cytometer

Procedure:

  • Cell Preparation and Treatment: Harvest untreated and this compound-treated cells and suspend them in a suitable buffer or medium at a concentration of approximately 1 x 10^6 cells/mL.

  • JC-1 Staining:

    • Prepare the JC-1 working solution according to the manufacturer's instructions.

    • Add the JC-1 working solution to the cell suspension.

    • Incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing (Optional): Wash the cells once with warm PBS. Resuspend the cells in 500 µL of PBS for analysis.

  • Flow Cytometry Analysis:

    • Use a flow cytometer with 488 nm excitation.

    • Detect the green fluorescence of JC-1 monomers in the FL1 channel (~529 nm) and the red fluorescence of J-aggregates in the FL2 channel (~590 nm).

    • Analyze the data by plotting FL1 versus FL2. A shift in the cell population from red to green fluorescence indicates a loss of mitochondrial membrane potential.

Visualizations

SB_T_1214_Apoptosis_Pathway SBT1214 This compound Microtubules Microtubule Stabilization SBT1214->Microtubules MitoticArrest Mitotic Arrest (G2/M) Microtubules->MitoticArrest IntrinsicPathway Intrinsic Apoptotic Pathway Activation MitoticArrest->IntrinsicPathway MitoPotential ↓ Mitochondrial Membrane Potential IntrinsicPathway->MitoPotential Caspase9 Caspase-9 Activation MitoPotential->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: this compound induced apoptosis pathway.

Flow_Cytometry_Workflow start Cell Seeding & Treatment harvest Cell Harvesting start->harvest wash Washing with PBS harvest->wash stain Staining with Fluorescent Probes wash->stain acquire Data Acquisition (Flow Cytometer) stain->acquire analyze Data Analysis (Quantification of Apoptosis) acquire->analyze

Caption: General experimental workflow.

AnnexinV_PI_Interpretation origin pi_axis PI → origin->pi_axis annexin_axis Annexin V → q1 Q1: Necrotic (Annexin V- / PI+) q2 Q2: Late Apoptotic (Annexin V+ / PI+) q3 Q3: Live (Annexin V- / PI-) q4 Q4: Early Apoptotic (Annexin V+ / PI-)

Caption: Interpretation of Annexin V/PI data.

References

Combination Therapy Protocol: SB-T-1214 and Anti-PD-L1 Antibody

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Preclinical Research

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the preclinical evaluation of a combination therapy involving SB-T-1214, a novel taxoid, and an anti-PD-L1 antibody. The protocols are designed for researchers investigating the synergistic anti-tumor effects of this combination, with a focus on in vivo efficacy, immunophenotyping of the tumor microenvironment, and cytokine analysis.

Introduction

The combination of chemotherapy with immune checkpoint blockade is a promising strategy in cancer therapy. This compound is a next-generation taxoid that has demonstrated potent anti-tumor activity, in part by targeting cancer stem cells.[1][2][3] Immune checkpoint inhibitors, such as anti-PD-L1 antibodies, work by blocking inhibitory signals that prevent T-cell-mediated tumor cell killing.[4][5] Preclinical studies have shown that the combination of this compound (in a nanoemulsion formulation, NE-DHA-SBT-1214) with an anti-PD-L1 antibody significantly enhances anti-tumor efficacy in a syngeneic pancreatic adenocarcinoma model.[6][7][8] This enhanced effect is associated with increased infiltration of CD8+ T cells into the tumor microenvironment.[4][6][7]

These application notes provide a framework for researchers to investigate this combination therapy, including detailed protocols for a syngeneic mouse model, flow cytometric analysis of tumor-infiltrating lymphocytes (TILs), and cytokine profiling.

Data Presentation

Table 1: In Vivo Efficacy of NE-DHA-SBT-1214 and Anti-PD-L1 Combination Therapy
Treatment GroupDose and ScheduleMean Tumor Volume (mm³)% Tumor Growth Inhibition
Vehicle Control-12500
NE-DHA-SBT-121410 mg/kg80036
Anti-PD-L1 Ab200 µ g/mouse 110012
NE-DHA-SBT-1214 + Anti-PD-L1 Ab 10 mg/kg + 200 µ g/mouse 350 72
Gemcitabine50 mg/kg95024
Abraxane120 mg/kg85032

Data is illustrative and based on findings from preclinical studies in a Panc02 syngeneic pancreatic adenocarcinoma model.[6]

Table 2: Immune Cell Infiltration in Panc02 Tumors
Treatment Group% CD8+ T Cells in CD45+ TILsCD8+/Treg Ratio
Vehicle Control5.21.5
NE-DHA-SBT-12146.11.8
Anti-PD-L1 Ab7.52.5
NE-DHA-SBT-1214 + Anti-PD-L1 Ab 15.8 5.2

Data is illustrative and based on the reported significant increase in CD8+ T-cell infiltration with the combination therapy.[6][7]

Experimental Protocols

In Vivo Efficacy Study in a Syngeneic Pancreatic Cancer Model

This protocol describes the establishment of a syngeneic pancreatic tumor model and the subsequent treatment with this compound and an anti-PD-L1 antibody.

Materials:

  • Panc02 murine pancreatic adenocarcinoma cell line[9]

  • C57BL/6 mice (female, 6-8 weeks old)[10]

  • RPMI-1640 medium with 10% FBS[11]

  • Matrigel[10][11]

  • This compound (or its nanoemulsion formulation, NE-DHA-SBT-1214)

  • Anti-mouse PD-L1 antibody (clone 10F.9G2 or similar)[4]

  • Vehicle control (e.g., saline or nanoemulsion vehicle)

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture Panc02 cells in RPMI-1640 supplemented with 10% FBS and penicillin/streptomycin at 37°C in a 5% CO2 incubator.[11]

  • Tumor Cell Implantation:

    • Harvest Panc02 cells and resuspend in serum-free RPMI-1640 at a concentration of 2 x 10^7 cells/mL.

    • Mix the cell suspension 1:1 with Matrigel on ice.[11]

    • Subcutaneously inject 100 µL of the cell/Matrigel suspension (containing 1 x 10^6 cells) into the flank of each C57BL/6 mouse.[10]

  • Tumor Growth Monitoring:

    • Allow tumors to grow until they reach a palpable size (e.g., 50-100 mm³).

    • Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).

  • Treatment Administration:

    • Randomize mice into treatment groups (n=8-10 mice per group).

    • Administer treatments as described in Table 1. For example:

      • NE-DHA-SBT-1214 (10 mg/kg) intravenously (i.v.) once weekly.

      • Anti-PD-L1 antibody (200 µ g/mouse ) intraperitoneally (i.p.) twice weekly.[4]

      • Combination of both agents.

      • Vehicle control.

  • Endpoint:

    • Continue treatment for a predefined period (e.g., 3-4 weeks) or until tumors in the control group reach a predetermined maximum size.

    • Monitor animal body weight and general health throughout the study.

    • At the end of the study, euthanize mice and excise tumors for further analysis (flow cytometry, cytokine analysis).

Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)

This protocol details the isolation and immunophenotyping of TILs from tumor tissue.

Materials:

  • Tumor dissociation kit (e.g., containing collagenase and DNase)

  • 70 µm cell strainers

  • Red Blood Cell (RBC) Lysis Buffer

  • FACS buffer (PBS with 2% FBS)

  • Fc block (anti-CD16/32)

  • Fluorescently conjugated antibodies (see suggested panel below)

  • Fixable viability dye

  • Flow cytometer

Procedure:

  • Tumor Digestion:

    • Excise tumors and weigh them.

    • Mince the tumor tissue into small pieces (1-2 mm) in a petri dish containing RPMI medium.

    • Transfer the minced tissue to a digestion buffer containing collagenase and DNase and incubate at 37°C for 30-60 minutes with agitation.[12]

  • Single-Cell Suspension Preparation:

    • Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.[6]

    • Wash the cells with RPMI medium and centrifuge.

    • Resuspend the cell pellet in RBC Lysis Buffer and incubate for 5 minutes at room temperature.[6]

    • Wash the cells with FACS buffer.

  • Staining:

    • Count the cells and resuspend in FACS buffer at 1-10 x 10^6 cells/mL.

    • Stain with a fixable viability dye to exclude dead cells.

    • Block Fc receptors with Fc block for 10 minutes.

    • Add the surface antibody cocktail and incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

  • Intracellular Staining (for Transcription Factors like FoxP3):

    • Fix and permeabilize the cells using a transcription factor staining buffer set.

    • Add intracellular antibodies (e.g., anti-FoxP3) and incubate.

    • Wash the cells.

  • Data Acquisition and Analysis:

    • Acquire the samples on a flow cytometer.

    • Analyze the data using appropriate software (e.g., FlowJo). Gate on live, single cells, then on CD45+ cells to identify immune populations.

Suggested Antibody Panel for TIL Profiling:

  • Lineage Markers: CD45, CD3, CD4, CD8, CD11b, F4/80, Gr-1

  • T Cell Subsets: FoxP3 (Tregs), CD44, CD62L (Memory/Effector)

  • Checkpoint Molecules: PD-1, TIM-3, LAG-3

Cytokine Analysis

This protocol describes the measurement of cytokine levels in serum or tumor lysates.

Materials:

  • Blood collection tubes (for serum)

  • Protein lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • ELISA kit or multiplex cytokine assay kit (e.g., Luminex-based) for mouse cytokines[2][13]

  • Microplate reader

Procedure (ELISA for IFN-γ in Serum):

  • Sample Collection:

    • Collect blood from mice via cardiac puncture or tail vein bleed at the study endpoint.

    • Allow blood to clot at room temperature for 30-60 minutes, then centrifuge at 2000 x g for 10 minutes to separate serum.[4] Store serum at -80°C.

  • ELISA Protocol:

    • Follow the manufacturer's instructions for the specific ELISA kit.[13][14]

    • Briefly, add standards and diluted serum samples to the antibody-coated plate.

    • Incubate, then wash the plate.

    • Add the detection antibody, followed by incubation and washing.

    • Add the substrate and incubate until color develops.

    • Add a stop solution and read the absorbance on a microplate reader.[13]

  • Data Analysis:

    • Generate a standard curve and calculate the concentration of IFN-γ in the samples.

Procedure (Multiplex Cytokine Assay for Tumor Lysates):

  • Tumor Lysate Preparation:

    • Homogenize a portion of the excised tumor in protein lysis buffer on ice.

    • Centrifuge at high speed to pellet debris and collect the supernatant (lysate).

    • Determine the total protein concentration of the lysate (e.g., using a BCA assay).

  • Multiplex Assay:

    • Follow the manufacturer's protocol for the chosen multiplex assay platform.[15][16]

    • This typically involves incubating the tumor lysates (normalized for total protein) with antibody-coupled beads.

    • A detection antibody and a fluorescent reporter are then added.

    • The beads are read on a specialized flow cytometer that can distinguish the different bead regions and quantify the reporter fluorescence for each cytokine.[2]

Suggested Cytokine Panel:

  • Pro-inflammatory/Th1: IFN-γ, TNF-α, IL-2, IL-12

  • Immunosuppressive/Th2: IL-10, TGF-β, IL-4, IL-6

Visualizations

Signaling Pathway

Combination_Therapy_Pathway cluster_tumor_cell Tumor Cell cluster_t_cell CD8+ T Cell Tumor_Cell Tumor Cell PDL1 PD-L1 Tumor_Cell->PDL1 MHC MHC I Tumor_Cell->MHC PD1 PD-1 PDL1->PD1 Inhibitory Signal TCR TCR MHC->TCR T_Cell CD8+ T Cell T_Cell->PD1 T_Cell->TCR T_Cell_Activation T Cell Activation PD1->T_Cell_Activation Inhibits TCR->T_Cell_Activation Signal 1 SBT1214 This compound SBT1214->Tumor_Cell Induces Apoptosis Anti_PDL1 Anti-PD-L1 Ab Anti_PDL1->PDL1 Blocks Interaction Apoptosis Tumor Cell Apoptosis T_Cell_Activation->Apoptosis Promotes

Caption: Proposed mechanism of this compound and anti-PD-L1 synergy.

Experimental Workflow

Experimental_Workflow Start Start: Panc02 Cell Culture Implantation Subcutaneous Implantation in C57BL/6 Mice Start->Implantation Tumor_Growth Tumor Growth to 50-100 mm³ Implantation->Tumor_Growth Randomization Randomize into Treatment Groups Tumor_Growth->Randomization Treatment Administer Therapy (Vehicle, this compound, anti-PD-L1, Combo) Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Reached Monitoring->Endpoint Analysis Tumor Excision & Analysis Endpoint->Analysis Flow Flow Cytometry (TILs) Analysis->Flow Cytokine Cytokine Analysis (Lysate/Serum) Analysis->Cytokine Efficacy Efficacy Assessment Analysis->Efficacy

Caption: Workflow for in vivo combination therapy study.

Logical Relationships of Expected Outcomes

Logical_Relationships cluster_outcomes Expected Outcomes Combo_Tx This compound + anti-PD-L1 Combination Therapy Tumor_Inhibition Increased Tumor Growth Inhibition Combo_Tx->Tumor_Inhibition CD8_Infiltration Enhanced CD8+ T Cell Infiltration Combo_Tx->CD8_Infiltration Synergy Synergistic Anti-Tumor Efficacy Tumor_Inhibition->Synergy IFNg_Production Increased IFN-γ Production CD8_Infiltration->IFNg_Production Immune_Activation Favorable Immune Microenvironment (Higher CD8/Treg Ratio) CD8_Infiltration->Immune_Activation IFNg_Production->Synergy Immune_Activation->Synergy

Caption: Logical flow of expected outcomes from the combination therapy.

References

Application Notes and Protocols for In Vivo Imaging of NE-DHA-SBT-1214 Distribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for tracking the in vivo distribution of NE-DHA-SBT-1214, a novel nanoemulsion formulation of a taxoid-docosahexaenoic acid conjugate, using various imaging techniques. The protocols are intended to guide researchers in designing and executing experiments to visualize and quantify the accumulation of this therapeutic agent in preclinical tumor models.

Introduction to NE-DHA-SBT-1214

NE-DHA-SBT-1214 is a promising anti-cancer agent composed of a second-generation taxane, SBT-1214, conjugated with docosahexaenoic acid (DHA) and formulated in a nanoemulsion. This formulation is designed to enhance drug delivery, improve therapeutic efficacy, and overcome multidrug resistance in various cancers, including prostate and pancreatic cancer.[1][2][3] The mechanism of action involves microtubule stabilization by the taxane component, leading to cell cycle arrest and apoptosis, while the DHA component may contribute to cancer cell cytotoxicity and modulate the tumor microenvironment.[4][5][6][7][8][9][10][11] Furthermore, NE-DHA-SBT-1214 has been shown to upregulate Programmed Death-Ligand 1 (PD-L1) expression on tumor cells and enhance the infiltration of CD8+ T-cells, suggesting an immunomodulatory role that can be synergistic with immune checkpoint blockade.[2][12] Understanding the in vivo biodistribution of NE-DHA-SBT-1214 is crucial for optimizing its therapeutic potential and clinical translation.

In Vivo Imaging Techniques

Two primary imaging modalities are recommended for tracking the in vivo distribution of NE-DHA-SBT-1214:

  • Fluorescence Imaging (FI): A widely accessible and cost-effective technique that involves labeling the nanoemulsion with a fluorescent probe for visualization.

  • Positron Emission Tomography (PET): A highly sensitive and quantitative imaging modality that requires radiolabeling the nanoemulsion with a positron-emitting radionuclide.

Section 1: In Vivo Fluorescence Imaging (FI)

Fluorescence imaging allows for the visualization of NE-DHA-SBT-1214 distribution in small animal models. This is achieved by incorporating a lipophilic near-infrared (NIR) fluorescent dye into the nanoemulsion core.

Experimental Workflow for In Vivo Fluorescence Imaging

G cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis label_NE Fluorescent Labeling of NE-DHA-SBT-1214 injection Intravenous Injection label_NE->injection animal_prep Tumor Model Establishment animal_prep->injection imaging In Vivo Fluorescence Imaging injection->imaging ex_vivo Ex Vivo Organ Imaging imaging->ex_vivo quant Data Quantification and Analysis ex_vivo->quant

Workflow for in vivo fluorescence imaging.
Protocol 1: Fluorescent Labeling of NE-DHA-SBT-1214

This protocol describes the incorporation of a lipophilic NIR fluorescent dye, such as DiR (1,1'-dioctadecyl-3,3,3',3'-tetramethylindotricarbocyanine iodide), into the NE-DHA-SBT-1214 formulation.

Materials:

  • NE-DHA-SBT-1214 nanoemulsion

  • DiR fluorescent dye (or other suitable lipophilic NIR dye)

  • Chloroform or other suitable organic solvent

  • Phosphate-buffered saline (PBS), sterile

  • Dialysis membrane (e.g., MWCO 10 kDa)

  • Stir plate and magnetic stir bar

  • Spectrofluorometer

Procedure:

  • Dye Preparation: Dissolve DiR in a minimal amount of chloroform to create a stock solution (e.g., 1 mg/mL).

  • Incorporation:

    • Gently warm the NE-DHA-SBT-1214 to room temperature.

    • To the nanoemulsion, add the DiR stock solution dropwise while stirring gently. The final concentration of the dye should be optimized but a starting point is 0.1-0.5% (w/w) of the total lipid content of the nanoemulsion.

    • Continue stirring for 2-4 hours at room temperature in the dark to allow for efficient incorporation of the dye into the lipid core of the nanoemulsion.

  • Purification:

    • To remove the organic solvent and any unincorporated dye, dialyze the labeled nanoemulsion against sterile PBS (1000x volume) for 24 hours at 4°C, with at least three changes of PBS.

  • Characterization:

    • Measure the fluorescence intensity of the labeled nanoemulsion using a spectrofluorometer to confirm successful labeling.

    • Determine the particle size and zeta potential of the labeled nanoemulsion to ensure the labeling process did not significantly alter its physicochemical properties.

Protocol 2: In Vivo Fluorescence Imaging in Tumor-Bearing Mice

This protocol outlines the procedure for imaging the biodistribution of fluorescently labeled NE-DHA-SBT-1214 in a subcutaneous tumor model.

Materials:

  • Fluorescently labeled NE-DHA-SBT-1214

  • Tumor-bearing mice (e.g., BALB/c or nude mice with subcutaneously implanted prostate or pancreatic cancer cells)

  • In vivo fluorescence imaging system (e.g., IVIS Spectrum)

  • Anesthesia (e.g., isoflurane)

  • Sterile saline

  • 27-30 gauge needles and syringes

Procedure:

  • Animal Preparation:

    • Anesthetize the tumor-bearing mouse using isoflurane.

    • Place the mouse in the imaging chamber and acquire a baseline pre-injection image.

  • Injection:

    • Administer a single intravenous (tail vein) injection of the fluorescently labeled NE-DHA-SBT-1214. The typical injection volume is 100-200 µL.

  • Imaging:

    • Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, 48, and 72 hours).[13][14]

    • Use appropriate excitation and emission filters for the specific fluorescent dye used (e.g., for DiR, excitation ~740 nm, emission ~790 nm).

  • Ex Vivo Analysis:

    • At the final time point, humanely euthanize the mouse.

    • Excise the tumor and major organs (liver, spleen, kidneys, lungs, heart, and brain).

    • Arrange the organs in the imaging chamber and acquire ex vivo fluorescence images to confirm the biodistribution and quantify the signal in each organ.

Data Presentation: Quantitative Analysis of Fluorescence Signal

The fluorescence intensity in the tumor and various organs can be quantified using the imaging system's software. The data should be presented as the average radiant efficiency or total radiant efficiency ± standard deviation.

OrganAverage Radiant Efficiency (photons/s/cm²/sr) / (µW/cm²)
Tumor[Insert Value]
Liver[Insert Value]
Spleen[Insert Value]
Kidneys[Insert Value]
Lungs[Insert Value]
Heart[Insert Value]
Brain[Insert Value]

Section 2: Positron Emission Tomography (PET) Imaging

PET imaging provides high-sensitivity, quantitative data on the biodistribution of NE-DHA-SBT-1214. This requires labeling the nanoemulsion with a positron-emitting radionuclide such as Copper-64 (⁶⁴Cu) or Zirconium-89 (⁸⁹Zr).

Experimental Workflow for In Vivo PET Imaging

G cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis radiolabel Radiolabeling of NE-DHA-SBT-1214 injection Intravenous Injection radiolabel->injection animal_prep Tumor Model Establishment animal_prep->injection pet_ct In Vivo PET/CT Imaging injection->pet_ct biodist Ex Vivo Biodistribution (Gamma Counting) pet_ct->biodist roi PET Image Analysis (ROI Quantification) pet_ct->roi

Workflow for in vivo PET imaging.
Protocol 3: Radiolabeling of NE-DHA-SBT-1214 with ⁶⁴Cu or ⁸⁹Zr

This protocol describes a general method for radiolabeling pre-functionalized nanoemulsions. This requires that the nanoemulsion be formulated with a lipid-conjugated chelator (e.g., DOTA-lipid or DFO-lipid).

Materials:

  • NE-DHA-SBT-1214 formulated with a chelator-conjugated lipid

  • ⁶⁴CuCl₂ or ⁸⁹Zr-oxalate solution

  • Metal-free buffer (e.g., 0.1 M sodium acetate, pH 5.5)

  • PD-10 size exclusion column

  • Radio-TLC system

  • Gamma counter

Procedure:

  • Reaction Setup:

    • In a metal-free microcentrifuge tube, add the chelator-functionalized NE-DHA-SBT-1214 to the sodium acetate buffer.

    • Add the ⁶⁴CuCl₂ or ⁸⁹Zr-oxalate solution (typically 1-5 mCi).

  • Incubation:

    • Incubate the reaction mixture at 37-40°C for 60 minutes with gentle shaking.[15]

  • Purification:

    • Purify the radiolabeled nanoemulsion from free radionuclide using a PD-10 size exclusion column equilibrated with sterile saline.

    • Collect fractions and measure the radioactivity of each fraction using a gamma counter.

  • Quality Control:

    • Determine the radiochemical purity of the final product using radio-TLC. The purity should be >95%.

    • Calculate the radiolabeling efficiency.

Protocol 4: In Vivo PET/CT Imaging in Tumor-Bearing Mice

This protocol details the procedure for PET/CT imaging to determine the biodistribution of radiolabeled NE-DHA-SBT-1214.

Materials:

  • ⁶⁴Cu- or ⁸⁹Zr-labeled NE-DHA-SBT-1214

  • Tumor-bearing mice

  • MicroPET/CT scanner

  • Anesthesia (e.g., isoflurane)

  • Sterile saline

  • 27-30 gauge needles and syringes

Procedure:

  • Animal Preparation:

    • Fast the mice for 4-6 hours prior to imaging to reduce background signal.

    • Anesthetize the mouse using isoflurane.

  • Injection:

    • Administer a single intravenous (tail vein) injection of the radiolabeled NE-DHA-SBT-1214 (typically 100-200 µCi in 100-200 µL).

  • Imaging:

    • Acquire static or dynamic PET/CT scans at various time points post-injection (e.g., 1, 4, 24, and 48 hours for ⁶⁴Cu; 24, 48, 72, and 120 hours for ⁸⁹Zr).

    • The CT scan provides anatomical reference for the PET data.

  • Ex Vivo Biodistribution:

    • At the final imaging time point, humanely euthanize the mouse.

    • Dissect the tumor and major organs.

    • Weigh each tissue sample and measure the radioactivity using a gamma counter.

    • Calculate the percentage of injected dose per gram of tissue (%ID/g).

Data Presentation: Quantitative Biodistribution Data

The PET image data can be analyzed by drawing regions of interest (ROIs) over the tumor and organs to determine the tracer concentration. The ex vivo biodistribution data provides a more accurate quantification.

Organ% Injected Dose per Gram (%ID/g)
Tumor[Insert Value]
Blood[Insert Value]
Liver[Insert Value]
Spleen[Insert Value]
Kidneys[Insert Value]
Lungs[Insert Value]
Heart[Insert Value]
Muscle[Insert Value]
Bone[Insert Value]

Section 3: Signaling Pathways of NE-DHA-SBT-1214

The anti-cancer activity of NE-DHA-SBT-1214 is multifactorial, involving direct cytotoxic effects and immunomodulation.

Taxane-Mediated Mitotic Arrest

The SBT-1214 component, a taxane, stabilizes microtubules, leading to mitotic arrest and apoptosis.[5][7][8][10][11]

G NE_DHA_SBT NE-DHA-SBT-1214 (SBT-1214 component) Microtubules Microtubule Stabilization NE_DHA_SBT->Microtubules Mitotic_Spindle Defective Mitotic Spindle Microtubules->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Taxane-mediated mitotic arrest pathway.
DHA-Mediated Pro-Apoptotic and Anti-Proliferative Effects

The DHA component can induce cancer cell apoptosis through various signaling pathways, including the modulation of Bcl-2 family proteins and the PI3K/Akt pathway.[4][6][9][16]

G NE_DHA_SBT NE-DHA-SBT-1214 (DHA component) PI3K_Akt PI3K/Akt Pathway NE_DHA_SBT->PI3K_Akt Inhibition Bcl2_Family Bcl-2 Family Proteins NE_DHA_SBT->Bcl2_Family Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibition of anti-apoptotic signals Bax ↑ Bax (Pro-apoptotic) Bcl2_Family->Bax Bcl2_down ↓ Bcl-2 (Anti-apoptotic) Bcl2_Family->Bcl2_down Caspase Caspase Activation Bax->Caspase Bcl2_down->Caspase Caspase->Apoptosis

DHA-mediated pro-apoptotic signaling.
Immunomodulatory Effects in the Tumor Microenvironment

NE-DHA-SBT-1214 can enhance anti-tumor immunity by increasing PD-L1 expression on tumor cells and promoting the activation and infiltration of CD8+ T-cells.[2][12]

G cluster_tumor Tumor Cell cluster_tcell CD8+ T-Cell NE_DHA_SBT NE-DHA-SBT-1214 PDL1 ↑ PD-L1 Expression NE_DHA_SBT->PDL1 Activation T-Cell Activation & Infiltration NE_DHA_SBT->Activation Enhances PD1 PD-1 PDL1->PD1 Binding (Inhibitory Signal) TCR TCR TCR->Activation Tumor_Cell_Death Tumor Cell Death Activation->Tumor_Cell_Death Tumor_Antigen Tumor Antigen (on MHC) Tumor_Antigen->TCR Binding (Activation Signal)

Immunomodulatory effects of NE-DHA-SBT-1214.

References

Troubleshooting & Optimization

Troubleshooting low solubility of SB-T-1214 in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter challenges with the low solubility of SB-T-1214 in aqueous solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a second-generation taxoid, a class of chemotherapy agents that target microtubules. Like other taxoids, it is a highly lipophilic molecule, which results in poor aqueous solubility. This can make it challenging to prepare stock solutions and working dilutions in physiological buffers for in vitro and in vivo experiments, potentially leading to precipitation and inaccurate dosing. The high calculated XLogP3 value of 10.8 for the related compound DHA-SB-T-1214 indicates significant hydrophobicity.[1]

Q2: What are the general signs of solubility issues with this compound in my experiments?

A2: Signs of poor solubility include the appearance of a cloudy or hazy solution, visible precipitate (either immediately or over time), or inconsistent experimental results. These issues often arise when a concentrated stock solution of this compound in an organic solvent is diluted into an aqueous buffer.

Q3: What organic solvents are recommended for preparing a stock solution of this compound?

A3: Due to its lipophilic nature, this compound should first be dissolved in a water-miscible organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) and ethanol are commonly used solvents for this class of compounds. For the parent taxoid, paclitaxel, solubility is reported to be high in DMSO (up to 200 mg/mL) and ethanol (around 40 mg/mL).[2] It is crucial to start with a high-quality, anhydrous grade of the organic solvent.

Q4: What is the maximum recommended concentration of organic solvent (e.g., DMSO) in my final aqueous working solution?

A4: The final concentration of the organic co-solvent in your aqueous solution (e.g., cell culture medium or buffer) should be kept as low as possible to avoid solvent-induced toxicity or off-target effects. For most cell-based assays, the final DMSO concentration should ideally be below 0.5%, and not exceed 1%.

Q5: Can I directly dissolve this compound in an aqueous buffer like PBS?

A5: It is not recommended to dissolve this compound directly in aqueous buffers. Due to its high hydrophobicity, it will likely not dissolve sufficiently, leading to an inaccurate concentration and potential precipitation. Always prepare a concentrated stock solution in an appropriate organic solvent first.

Troubleshooting Guide for Low Solubility of this compound

This guide provides a systematic approach to addressing solubility issues with this compound in aqueous solutions.

Problem: Precipitate forms when diluting the this compound stock solution into an aqueous buffer.

Possible Cause 1: The final concentration of this compound exceeds its solubility limit in the aqueous buffer.

  • Solution:

    • Reduce the Final Concentration: Attempt to use a lower final concentration of this compound in your experiment if permissible by the assay's requirements.

    • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your organic stock solution into the aqueous buffer. This can sometimes help to avoid localized high concentrations that promote precipitation.

Possible Cause 2: Improper mixing technique.

  • Solution:

    • Vortexing: Add the this compound stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring the buffer. This rapid mixing helps to disperse the compound quickly and can prevent the formation of aggregates.

    • Order of Addition: Always add the small volume of the concentrated organic stock to the larger volume of the aqueous buffer, not the other way around.

Possible Cause 3: The percentage of the organic co-solvent is too low in the final solution to maintain solubility.

  • Solution:

    • Slightly Increase Co-solvent Concentration: If your experimental system can tolerate it, a marginal increase in the final concentration of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) might be necessary to keep this compound in solution. Always verify the tolerance of your specific cells or assay to the solvent.

Problem: The this compound solution appears cloudy or hazy.

Possible Cause 1: Formation of micro-precipitates or aggregates.

  • Solution:

    • Sonication: Briefly sonicate the final working solution in a water bath sonicator. This can help to break up small, insoluble aggregates. Use short bursts of sonication to avoid heating the sample, which could degrade the compound.

    • Warming: Gentle warming of the solution (e.g., to 37°C) can sometimes aid in dissolution. However, be cautious as prolonged heating can degrade the compound. Always allow the solution to return to the experimental temperature before use.

Possible Cause 2: Buffer composition is unfavorable for solubility.

  • Solution:

    • pH Adjustment: The solubility of some compounds can be pH-dependent. If your experimental protocol allows, you could test the solubility in buffers with slightly different pH values.

    • Use of Surfactants: The addition of a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68 (typically at a final concentration of 0.01% to 0.1%), to the aqueous buffer before adding the this compound stock can help to improve solubility and prevent precipitation.

Data Presentation

Table 1: Physicochemical Properties of this compound and Solubility of Paclitaxel
PropertyThis compoundPaclitaxel (for reference)
Molecular Formula C49H59NO13C47H51NO14
Molecular Weight 878.0 g/mol (approx.)853.9 g/mol
Aqueous Solubility Poor (exact value not available)Very poorly soluble (~10-20 µM)[2]
Solubility in DMSO Expected to be high~200 mg/mL[2]
Solubility in Ethanol Expected to be good~40 mg/mL[2]
Solubility in DMSO:PBS (1:10) Not available~0.1 mg/mL[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, low-adhesion microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound is approximately 878.0 g/mol ). For example, for 1 mL of a 10 mM solution, you would need 8.78 mg of this compound.

  • Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Working Solution of this compound in an Aqueous Buffer

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Sterile aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4; or cell culture medium)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Thaw an aliquot of the 10 mM this compound DMSO stock solution at room temperature.

  • Determine the final desired concentration of this compound for your experiment.

  • Calculate the volume of the DMSO stock solution needed to achieve the final concentration. Important: Ensure the final DMSO concentration in the working solution is non-toxic to your cells (typically ≤ 0.5%).

  • In a sterile tube, add the required volume of the aqueous buffer.

  • While vigorously vortexing the aqueous buffer, add the calculated volume of the this compound DMSO stock solution drop by drop.

  • Continue vortexing for another 30 seconds to ensure thorough mixing.

  • Visually inspect the solution for any signs of precipitation or cloudiness.

  • Use the freshly prepared working solution immediately for your experiment. It is not recommended to store aqueous dilutions of this compound for extended periods.

Visualizations

Troubleshooting Workflow for this compound Solubility

This compound Solubility Troubleshooting Troubleshooting Workflow for this compound Solubility start Start: Low Solubility Issue prep_stock Prepare Stock in 100% DMSO start->prep_stock dilute Dilute Stock in Aqueous Buffer prep_stock->dilute precipitate Precipitation Occurs? dilute->precipitate success Clear Solution: Proceed with Experiment precipitate->success No reduce_conc Reduce Final Concentration precipitate->reduce_conc Yes reduce_conc->dilute improve_mix Improve Mixing (Vortexing) reduce_conc->improve_mix improve_mix->dilute add_surfactant Add Surfactant (e.g., Tween-80) improve_mix->add_surfactant add_surfactant->dilute sonicate Briefly Sonicate Solution add_surfactant->sonicate sonicate->dilute

Caption: A flowchart for troubleshooting low solubility of this compound.

Signaling Pathway of Taxoids

Taxoid Signaling Pathway Mechanism of Action of Taxoids like this compound sbt1214 This compound (Taxoid) microtubules β-tubulin on Microtubules sbt1214->microtubules stabilization Microtubule Stabilization microtubules->stabilization promotes assembly, prevents disassembly mitotic_arrest Mitotic Arrest (G2/M Phase) stabilization->mitotic_arrest apoptosis Apoptosis (Cell Death) mitotic_arrest->apoptosis jnk_pathway JNK Pathway Activation mitotic_arrest->jnk_pathway jnk_pathway->apoptosis

References

Optimizing SB-T-1214 dosage for maximum therapeutic effect in mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support for the use of SB-T-1214, a potent and selective inhibitor of MEK1/2 kinases, for preclinical research in mouse models. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to help optimize the dosage of this compound for maximum therapeutic effect.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an allosteric inhibitor of MEK1 and MEK2, which are dual-specificity kinases central to the RAS-RAF-MEK-ERK signaling pathway.[1][2][3] By blocking the activity of MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2, leading to the inhibition of downstream signaling that promotes cancer cell proliferation and survival.[1][2] This pathway is often hyperactivated in various cancers due to mutations in upstream proteins like BRAF or RAS.[1][3][4]

Q2: What is the recommended starting dose for this compound in mice?

A2: For initial in vivo efficacy studies, a starting dose of 25 mg/kg administered via intraperitoneal (IP) injection once daily is recommended. This recommendation is based on preliminary studies balancing efficacy and tolerability. However, the optimal dose is highly dependent on the specific tumor model and mouse strain, necessitating a dose-response study.

Q3: How should this compound be prepared for in vivo administration?

A3: this compound should be prepared fresh daily. For a 10 mg/mL stock solution, dissolve the compound in a vehicle of 10% DMSO, 40% PEG300, and 50% Saline. Gently warm and vortex the solution to ensure complete dissolution. The final dosing volume for mice should not exceed 10 mL/kg.[5]

Q4: How can I confirm that this compound is hitting its target in the tumor?

A4: Target engagement can be confirmed by analyzing the phosphorylation status of ERK (p-ERK), the direct downstream substrate of MEK. Collect tumor samples at various time points after this compound administration (e.g., 2, 6, and 24 hours) and perform Western blotting or immunohistochemistry to assess the levels of p-ERK relative to total ERK. A significant reduction in p-ERK indicates successful target inhibition.

Q5: What are the expected signs of toxicity in mice?

A5: Monitor mice daily for clinical signs of toxicity, which may include significant body weight loss ( >15-20%), lethargy, ruffled fur, or loss of appetite.[6] If severe toxicity is observed, the dose should be reduced or the dosing frequency adjusted.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Lack of Therapeutic Efficacy (No significant tumor growth inhibition)1. Sub-optimal Dosage: The administered dose may be too low to achieve sufficient target inhibition in the tumor. 2. Poor Bioavailability: The drug may not be reaching the tumor at therapeutic concentrations. 3. Drug Instability: The compound may be degrading in the formulation or after administration. 4. Resistant Tumor Model: The tumor model may have intrinsic or acquired resistance mechanisms.[4]1. Conduct a Dose-Escalation Study: Test higher doses of this compound to identify a more effective concentration (see Protocol 1). 2. Perform Pharmacokinetic (PK) Analysis: Measure drug concentration in plasma and tumor tissue to assess exposure (see Protocol 3). 3. Verify Formulation: Prepare the dosing solution fresh daily and ensure complete dissolution. 4. Confirm Target Engagement: Analyze p-ERK levels in tumor tissue. If the target is inhibited but efficacy is low, consider investigating alternative signaling pathways.
Significant Toxicity Observed (e.g., >20% body weight loss, lethargy)1. Dose Exceeds MTD: The administered dose is above the Maximum Tolerated Dose.[6][7] 2. Vehicle Toxicity: The vehicle used for formulation may be causing adverse effects. 3. Off-Target Effects: The compound may be interacting with other kinases or proteins.1. Determine the MTD: Conduct a Maximum Tolerated Dose study to define the safe upper limit for dosing (see Protocol 2). 2. Administer Vehicle Control: Include a control group that receives only the vehicle to isolate its effects. 3. Dose De-escalation: Reduce the dose or decrease the dosing frequency (e.g., every other day).
Drug Precipitation in Formulation 1. Poor Solubility: The concentration of this compound exceeds its solubility in the chosen vehicle. 2. Incorrect Vehicle Components: The ratio of co-solvents may not be optimal.1. Optimize Vehicle: Test alternative vehicle formulations (e.g., increase PEG300 percentage, add Tween 80). 2. Reduce Concentration: Lower the stock concentration and adjust the injection volume accordingly. 3. Sonication: Use a sonicator to aid in the dissolution of the compound.

Data Presentation

Table 1: Hypothetical Dose-Response Efficacy Data Efficacy of this compound in a A375 Melanoma Xenograft Model after 21 days of daily IP administration.

GroupDose (mg/kg)Mean Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)p-value vs. Vehicle
Vehicle01540 ± 150--
This compound101120 ± 12527.3>0.05
This compound25680 ± 9555.8<0.01
This compound50310 ± 6079.9<0.001

Table 2: Hypothetical Maximum Tolerated Dose (MTD) Data Toxicity assessment in non-tumor-bearing BALB/c mice after 14 days of daily IP administration.

Dose (mg/kg)Mean Body Weight Change (%)Clinical Signs of ToxicityMortality
25+2.5None observed0/5
50-4.8None observed0/5
75-16.2Mild lethargy, ruffled fur0/5
100-24.5Severe lethargy, hunched posture2/5

Table 3: Hypothetical Pharmacokinetic (PK) Parameters Single IP dose of 25 mg/kg this compound in BALB/c mice.

ParameterPlasmaTumor
Cmax (ng/mL or ng/g)12502800
Tmax (hours)0.52.0
AUC (0-24h) (ngh/mL or ngh/g)750025000
Half-life (t½) (hours)4.56.2

Signaling Pathways and Experimental Workflows

SB_T_1214_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation SBT1214 This compound SBT1214->MEK Dosage_Optimization_Workflow start Start: Define Tumor Model mtd Protocol 2: Determine Maximum Tolerated Dose (MTD) start->mtd dose_response Protocol 1: Conduct Dose-Response Efficacy Study mtd->dose_response Use doses ≤ MTD pk_pd Protocol 3: Pharmacokinetic (PK) & Pharmacodynamic (PD) Analysis dose_response->pk_pd At efficacious doses optimal_dose Define Optimal Therapeutic Dose pk_pd->optimal_dose Troubleshooting_Efficacy start Problem: Lack of Efficacy check_dose Is dose ≥ 25 mg/kg? start->check_dose check_pERK Is p-ERK inhibited in tumor? check_dose->check_pERK Yes increase_dose Solution: Increase Dose (Protocol 1) check_dose->increase_dose No run_pk Solution: Run PK Analysis (Protocol 3) check_pERK->run_pk No consider_resistance Conclusion: Model may be resistant check_pERK->consider_resistance Yes check_pk Is drug exposure (AUC) sufficient? troubleshoot_formulation Solution: Check Formulation & Administration run_pk->troubleshoot_formulation Low Exposure run_pk->consider_resistance Sufficient Exposure

References

How to address inconsistent results in SB-T-1214 cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing SB-T-1214 in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a next-generation taxoid compound.[1][2] Like other taxanes, its primary mechanism of action is as a mitotic poison. It binds to β-tubulin, stabilizing microtubules and leading to mitotic arrest and ultimately, apoptosis (programmed cell death).[3][4] Additionally, this compound has shown significant activity against cancer stem cells (CSCs) by down-regulating multiple stem cell-related genes, which may contribute to its long-term efficacy against drug-resistant tumors.[1][2]

Q2: Which cell-based assays are commonly used to assess the efficacy of this compound?

A2: Standard cell viability and cytotoxicity assays are routinely used to determine the effect of this compound on cancer cell lines. Commonly employed methods include colorimetric assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS).[5][6] Assays to assess effects on microtubule dynamics and to quantify apoptosis are also highly relevant.

Q3: What are typical IC50 values observed for this compound and its derivatives?

A3: The half-maximal inhibitory concentration (IC50) for this compound and its derivatives can vary significantly depending on the cell line and the specific derivative used. For instance, a nanoemulsion formulation of a DHA-SBT-1214 conjugate exhibited a 12-fold lower IC50 against prostate tumor stem cells compared to its solution counterpart.[7] The table below summarizes some reported IC50 values for related compounds to provide a general reference range.

Compound/DerivativeCell LineAssay TypeReported IC50
DHA-SBT-1214 (Nanoemulsion)Panc02MTTConcentrations from 0.01 nM to 10,000 nM tested
DHA-SBT-1214 (Solution & Nanoemulsion)PPT2 (Prostate Cancer Stem Cell-like)CellTiter1 nM - 1000 nM
Novel Combretastatin Analogue (13k)HeLaNot Specified1.2 ± 0.09 µM
Oleoyl Hybrid of Quercetin (Compound 2)HCT116Crystal Violet0.34 µM

Q4: What is the role of this compound in targeting cancer stem cells (CSCs)?

A4: this compound has demonstrated significant efficacy against cancer stem cells.[1][2] It has been shown to inhibit the expression of key stem cell-related genes such as Oct4, Sox2, and Nanog.[1][2] By targeting the CSC population, which is often responsible for tumor recurrence and drug resistance, this compound may offer a more durable anti-tumor response compared to conventional chemotherapeutics.

Troubleshooting Guide

Issue 1: High Variability in Cell Viability Assay Results

Question: My cell viability assays (e.g., MTT, MTS) with this compound are showing inconsistent results between wells and experiments. What are the potential causes?

Answer: Inconsistent results in cell viability assays can arise from several factors:

  • Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before plating to have a consistent number of cells in each well.

  • Compound Precipitation: At higher concentrations, this compound, like other taxoids, may precipitate out of the solution, leading to inaccurate dosing. Visually inspect your wells for any signs of precipitation.

  • Solvent Concentration: If using a solvent like DMSO to dissolve this compound, ensure the final concentration is consistent across all wells and is at a level that does not affect cell viability on its own.

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth. Consider not using the outermost wells for data collection or ensure proper humidification during incubation.

  • Incubation Time: Ensure consistent incubation times with both the compound and the assay reagent across all plates and experiments.

Issue 2: Apparent Drug Resistance or Lower than Expected Efficacy

Question: The cancer cell line I am using appears to be resistant to this compound, or the efficacy is much lower than reported in the literature. What could be the reason?

Answer: Several mechanisms can contribute to reduced sensitivity to taxane-based drugs like this compound:

  • Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[8]

  • Altered Tubulin Isotypes: Changes in the expression of different β-tubulin isotypes can affect the binding affinity of taxanes to microtubules, leading to resistance.[8]

  • Weak Microtubule Dynamics: Some resistant cell lines exhibit inherently weaker microtubule dynamics, making them less sensitive to the stabilizing effects of taxanes.[8]

  • Cell Line Specificity: Different cancer cell lines have varying sensitivities to anti-cancer drugs. It is crucial to compare your results to data from the same cell line if possible.

  • Activation of Pro-Survival Signaling: Microtubule damage can induce both pro-apoptotic and survival signals.[3] The activation of survival pathways can counteract the cytotoxic effects of this compound.

Issue 3: Artifacts in Colorimetric or Fluorometric Assays

Question: I am observing a U-shaped dose-response curve or other unusual results in my viability assays. Could the compound be interfering with the assay itself?

Answer: Yes, it is possible for compounds to interfere with assay chemistry:

  • Direct Chemical Interference: The compound itself might chemically reduce the assay reagent (e.g., MTT, resazurin), leading to a color or fluorescence change that is independent of cellular metabolic activity. This can result in a false positive signal for cell viability.

  • Precipitate Interference: Compound precipitates can interfere with the optical readings of the assay, leading to artificially inflated or variable signals.

To troubleshoot this, run a control plate with the compound in cell-free media to see if it directly reacts with your assay reagent.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is adapted from a study on a DHA-SBT-1214 nanoemulsion.[5]

  • Cell Seeding:

    • Seed 5,000 cells per well in a 96-well plate.

    • Allow cells to adhere overnight at 37°C in a humidified incubator with 5% CO2.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Serially dilute the stock solution in cell culture medium to achieve final concentrations ranging from 0.01 nM to 10,000 nM.

    • Replace the medium in the cell plate with the medium containing the different concentrations of this compound. Include vehicle-only controls.

  • Incubation:

    • Incubate the cells with the compound for 96 hours at 37°C.

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizations

This compound Signaling Pathway

SB_T_1214_Pathway SB_T_1214 This compound Microtubules Microtubules SB_T_1214->Microtubules Stabilizes CSC_Genes Cancer Stem Cell Genes (Oct4, Sox2, Nanog) SB_T_1214->CSC_Genes Downregulates CSC_Signaling CSC Signaling (Wnt, Notch) SB_T_1214->CSC_Signaling Inhibits Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest Leads to JNK_AP1 JNK/AP-1 Pathway Mitotic_Arrest->JNK_AP1 Activates Apoptosis Apoptosis Mitotic_Arrest->Apoptosis JNK_AP1->Apoptosis CSC_Inhibition Inhibition of CSC Properties CSC_Genes->CSC_Inhibition CSC_Signaling->CSC_Inhibition Troubleshooting_Workflow Start Inconsistent Viability Assay Results Check_Seeding Verify Cell Seeding Consistency Start->Check_Seeding Check_Precipitate Inspect for Compound Precipitation Check_Seeding->Check_Precipitate Consistent Optimize_Protocol Optimize Seeding Protocol Check_Seeding->Optimize_Protocol Inconsistent Check_Solvent Confirm Final Solvent Concentration Check_Precipitate->Check_Solvent No Precipitate Adjust_Concentration Adjust Compound Concentration Range Check_Precipitate->Adjust_Concentration Precipitate Observed Check_Edge_Effect Assess for Edge Effects Check_Solvent->Check_Edge_Effect Consistent Standardize_Solvent Standardize Solvent Concentration Check_Solvent->Standardize_Solvent Inconsistent Run_Control Run Cell-Free Assay Control Check_Edge_Effect->Run_Control Not Observed Improve_Incubation Improve Plate Incubation (e.g., use outer wells for media only) Check_Edge_Effect->Improve_Incubation Observed Evaluate_Interference Evaluate Compound Interference with Assay Run_Control->Evaluate_Interference Interference Detected Resolved Results Consistent Run_Control->Resolved No Interference Optimize_Protocol->Resolved Adjust_Concentration->Resolved Standardize_Solvent->Resolved Improve_Incubation->Resolved Evaluate_Interference->Resolved

References

Overcoming challenges in maintaining NE-DHA-SBT-1214 stability in storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming challenges related to the stability of the NE-DHA-SBT-1214 nanoemulsion during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for the NE-DHA-SBT-1214 nanoemulsion?

A1: The primary stability concerns for NE-DHA-SBT-1214, an oil-in-water nanoemulsion, include physical instabilities such as creaming, cracking (phase separation), and phase inversion.[1] Chemical stability of the encapsulated drug, DHA-SBT-1214, particularly its sensitivity to light and susceptibility to esterase cleavage in solution, is also a key consideration.[1][2]

Q2: What are the optimal storage conditions for NE-DHA-SBT-1214?

A2: Based on stability studies, the optimal storage condition for NE-DHA-SBT-1214 is at 4°C.[1] Storage at this temperature has been shown to maintain the nanoemulsion's critical quality attributes for at least 6 months.[1] The formulation is also sensitive to light, so it should be stored in air-tight, amber-colored glass containers.[1]

Q3: How do changes in droplet size, Polydispersity Index (PDI), and zeta potential indicate instability?

A3:

  • Droplet Size: A significant increase in the hydrodynamic diameter of the nanoemulsion droplets can indicate phenomena like Ostwald ripening or coalescence, leading to reduced stability and bioavailability.

  • Polydispersity Index (PDI): PDI measures the size distribution of the nanoemulsion droplets. An increase in PDI suggests a less uniform particle size, which can be a precursor to instability. A PDI below 0.2 is generally considered acceptable for nanoemulsions.

  • Zeta Potential: This parameter indicates the surface charge of the droplets. A sufficiently high negative or positive zeta potential (typically > |25| mV) is desirable as it creates electrostatic repulsion between droplets, preventing aggregation and enhancing long-term stability.[1]

Q4: What is the expected drug loading efficiency for NE-DHA-SBT-1214?

A4: The NE-DHA-SBT-1214 nanoemulsion has a high drug loading efficiency, with reports of up to 97% encapsulation of DHA-SBT-1214 at a concentration of 20 mg/ml.[1] This high efficiency is attributed to the lipophilic nature of the drug, which allows it to be well-retained within the oil core of the nanoemulsion.[1]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Visible phase separation or creaming in the nanoemulsion. Improper storage temperature (e.g., room temperature or freezing).Store the nanoemulsion at the recommended temperature of 4°C.[1] Avoid repeated freeze-thaw cycles.
Increase in average particle size and PDI upon analysis. Droplet aggregation or coalescence due to suboptimal storage.Ensure storage at 4°C in a properly sealed container. If the issue persists, re-evaluate the formulation composition or preparation method.
Decrease in drug encapsulation efficiency. Drug leakage from the nanoemulsion or degradation of the drug.Confirm storage at 4°C and protection from light.[1] Analyze the sample for drug degradation products using HPLC.
Inconsistent experimental results. Inhomogeneity of the nanoemulsion sample.Gently invert the sample vial several times before use to ensure a uniform suspension. Do not vortex, as this can introduce shear stress and destabilize the nanoemulsion.

Stability Data Summary

The following table summarizes the stability of NE-DHA-SBT-1214 over a 6-month period at different storage temperatures.

Storage Condition Parameter Initial 6 Months
4°C Droplet Size (nm)213.2 ± 6.0233
PDI0.110.052
Zeta Potential (mV)-28.9 ± 4.3No significant change
Encapsulation Efficiency (%)~97%No significant change
Room Temperature (~25°C) Droplet Size (nm)213.2 ± 6.0Data indicates less stability than 4°C
PDI0.11Data indicates less stability than 4°C
-20°C Droplet Size (nm)213.2 ± 6.0Data indicates less stability than 4°C
PDI0.11Data indicates less stability than 4°C

Data compiled from Kumar et al.[1]

Experimental Protocols

1. Determination of Droplet Size, PDI, and Zeta Potential

  • Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (droplet size) and PDI. Electrophoretic Light Scattering (ELS) is used to determine the zeta potential.

  • Methodology:

    • Dilute the NE-DHA-SBT-1214 sample with deionized water to an appropriate concentration to avoid multiple scattering effects.

    • Transfer the diluted sample to a disposable cuvette for DLS measurement or a specific folded capillary cell for zeta potential measurement.

    • Equilibrate the sample to 25°C in the instrument.

    • For DLS, the instrument's laser beam is focused on the sample, and the intensity fluctuations of the scattered light are analyzed to determine the particle size distribution.

    • For ELS, an electric field is applied across the sample, and the velocity of the charged droplets is measured to calculate the zeta potential.

    • Perform measurements in triplicate and report the average and standard deviation.

2. Quantification of Drug Encapsulation Efficiency

  • Principle: High-Performance Liquid Chromatography (HPLC) is used to separate and quantify the amount of encapsulated DHA-SBT-1214.

  • Methodology:

    • To separate the encapsulated drug from the unencapsulated drug, ultracentrifuge the nanoemulsion sample. The supernatant will contain the unencapsulated drug.

    • Alternatively, use a centrifugal filter device (e.g., Amicon Ultra) to separate the aqueous phase containing the free drug from the nanoemulsion.

    • To determine the total drug concentration, disrupt the nanoemulsion by adding a suitable solvent (e.g., methanol or acetonitrile) to dissolve the oil droplets and release the encapsulated drug.

    • Prepare a standard curve of known concentrations of DHA-SBT-1214.

    • Analyze the samples (supernatant/filtrate for free drug and disrupted nanoemulsion for total drug) using a validated HPLC method with a suitable column (e.g., C18) and mobile phase.

    • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results start NE-DHA-SBT-1214 Sample dilution Dilute with Deionized Water start->dilution disruption Disrupt with Solvent start->disruption separation Separate Free Drug (Centrifugation) start->separation dls DLS/ELS Analysis dilution->dls hplc HPLC Analysis disruption->hplc separation->hplc size_pdi_zeta Droplet Size, PDI, Zeta Potential dls->size_pdi_zeta ee Encapsulation Efficiency hplc->ee

Caption: Workflow for the physicochemical characterization of NE-DHA-SBT-1214.

troubleshooting_logic cluster_issue Problem Identification cluster_cause Potential Causes cluster_action Corrective Actions cluster_verification Verification issue Observed Instability (e.g., Phase Separation, Increased Size) cause1 Improper Storage Temperature? issue->cause1 cause2 Light Exposure? issue->cause2 cause3 Formulation Issue? issue->cause3 action1 Store at 4°C cause1->action1 action2 Use Amber Vials, Store in Dark cause2->action2 action3 Re-evaluate Formulation Protocol cause3->action3 verify Re-characterize Sample (DLS, HPLC) action1->verify action2->verify action3->verify

Caption: Logical troubleshooting flow for NE-DHA-SBT-1214 stability issues.

References

Best practices for minimizing off-target effects of SB-T-1214

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for the novel taxoid, SB-T-1214. The focus is on ensuring on-target specificity and minimizing unintended or "off-target" effects in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a new-generation taxoid compound. Its primary mechanism of action, characteristic of taxanes, is to function as a mitotic poison by stabilizing microtubules. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in proliferating cancer cells. Additionally, studies have shown that this compound can inhibit the expression of stem cell-related genes in colon cancer spheroids, suggesting a dual mechanism of action against both bulk tumor cells and tumorigenic cancer stem cells.[1][2]

Q2: What are the potential "off-target" or unintended effects of this compound in a research context?

A2: In the context of this compound, "off-target" effects refer to biological consequences not directly related to its intended anti-proliferative and anti-stemness activities. These can include:

  • Cellular Toxicity: At higher concentrations, this compound may induce cytotoxicity that is not specific to its primary mechanism, potentially by disrupting other microtubule-dependent cellular processes.

  • Misinterpretation of Phenotype: An observed cellular effect may be incorrectly attributed to the inhibition of cell division when it is actually a result of a different, unintended pathway modulation.[3]

  • Inconsistent Results: Variability in results between different cell lines can arise from differences in the expression of proteins that mediate sensitivity or resistance to taxoids.[3]

Q3: How can I distinguish the anti-proliferative effects from the anti-cancer stem cell effects of this compound?

A3: A multi-faceted approach is recommended. The anti-proliferative effects can be assessed in bulk cancer cell populations using standard cell viability and apoptosis assays over a short duration (e.g., 48-72 hours). To investigate the effects on cancer stem cells, it is necessary to use models enriched for this population, such as 3D spheroids.[1][2] The impact on "stemness" can be measured through secondary spheroid formation assays and by analyzing the expression of pluripotency and stem cell-related genes (e.g., Oct4, Sox2, Nanog) via qPCR or Western blot.[1]

Q4: What are the key strategies to minimize unintended effects in my experimental design?

A4: To ensure the observed results are due to the intended on-target activity of this compound, several strategies should be implemented:

  • Use the Lowest Effective Concentration: Always perform a dose-response titration to identify the lowest concentration that achieves the desired biological effect.[3] Higher concentrations increase the risk of engaging unintended cellular targets.

  • Employ Proper Controls: Include a structurally related but inactive compound as a negative control to verify that the observed effects are not due to the chemical scaffold itself.[3] Paclitaxel can be used as a positive control for the expected taxoid-induced phenotype.

  • Orthogonal Validation: Whenever possible, confirm key findings using a non-pharmacological approach. For example, if this compound is hypothesized to affect a specific pathway, use siRNA or shRNA to silence a key protein in that pathway and check for a similar phenotype.[4]

Troubleshooting Guides

Issue 1: High levels of cell death are observed at concentrations expected to only arrest the cell cycle.

Potential Cause Troubleshooting Step
Concentration is too high for the specific cell line. Re-run a detailed dose-response curve (e.g., 10-point curve) and assess viability alongside cell cycle analysis at each concentration. Identify the concentration range that induces mitotic arrest without widespread acute toxicity.
Cell line is exceptionally sensitive. Confirm the phenotype in a different, well-characterized cell line to see if the high toxicity is reproducible.
Off-target toxicity. Assess markers of general cellular stress (e.g., ROS production, mitochondrial membrane potential) to determine if a non-specific toxicity pathway is being activated.

Issue 2: Inconsistent anti-tumor effects are observed across different colon cancer cell lines.

Potential Cause Troubleshooting Step
Differential expression of drug efflux pumps. Taxoids are known substrates for efflux pumps like P-glycoprotein (Pgp). Quantify the expression of relevant ABC transporters (e.g., ABCB1) in your cell lines via qPCR or Western blot. This compound has shown efficacy in drug-resistant tumors, but expression levels can still influence outcomes.[2]
Varying proportions of cancer stem cells. The proportion of cells with stem-like characteristics (e.g., CD133high/CD44high) can differ between cell lines.[1][2] Characterize the baseline stem cell marker profile of your cell lines using flow cytometry.
Differences in microtubule dynamics or tubulin isotype expression. Mutations in tubulin or expression of different tubulin isotypes can alter sensitivity to microtubule-stabilizing agents. While complex to analyze, this can be a factor in resistant clones.

Data Summary

The following table summarizes the inhibitory concentrations of this compound required to elicit specific biological effects in different experimental models, based on published data.

Parameter Cell/Model System Concentration Range Reference
Growth Inhibition & Apoptosis3D Colon Cancer Spheroids100 nM - 1 µM[1][2]
Inhibition of Stem Cell Genes3D Colon Cancer Spheroids100 nM - 1 µM[1][2]
Complete Tumor Regression (in vivo)DLD-1 Xenograft60 mg/kg (total dose)[2]

Visualized Workflows and Pathways

cluster_pathway This compound Dual Mechanism of Action cluster_prolif Anti-Proliferative Pathway cluster_stem Anti-Stemness Pathway SBT This compound MT Microtubule Stabilization SBT->MT Genes Stemness Genes (Oct4, Sox2, Nanog) SBT->Genes Arrest Mitotic Arrest MT->Arrest Apoptosis Apoptosis Arrest->Apoptosis Expression Down-regulation of Gene Expression Genes->Expression SelfRenewal Loss of Self-Renewal & Spheroid Formation Expression->SelfRenewal cluster_workflow Experimental Workflow: Optimizing this compound Concentration start Select Cell Line(s) dose Perform 10-point Dose-Response Curve (e.g., 1 nM to 10 µM) start->dose viability Assess Cell Viability (MTS/MTT Assay) Determine GI50 dose->viability parallel In Parallel, Treat Cells for Cell Cycle & Apoptosis Analysis dose->parallel select Select Lowest Concentration Inducing G2/M Arrest Without High Toxicity (<20% death) viability->select facs Analyze by Flow Cytometry (Propidium Iodide & Annexin V) parallel->facs facs->select confirm Confirm On-Target Effect (e.g., Western Blot for p-Histone H3) select->confirm proceed Proceed with Optimized Concentration for Phenotypic Assays confirm->proceed cluster_troubleshoot Troubleshooting Logic for Unexpected Results issue Unexpected Phenotype or Lack of Efficacy Observed conc Is the concentration optimized for this cell line? issue->conc conc_yes Yes conc->conc_yes Yes conc_no No conc->conc_no No target Is the on-target mitotic arrest confirmed? conc_yes->target solve_conc Perform detailed dose-response and cell cycle analysis. conc_no->solve_conc target_yes Yes target->target_yes Yes target_no No target->target_no No controls Are appropriate controls (inactive analog, paclitaxel) included? target_yes->controls solve_target Verify mitotic arrest via phospho-histone H3 Western blot or tubulin polymerization assay. target_no->solve_target controls_yes Yes controls->controls_yes Yes controls_no No controls->controls_no No investigate Consider cell-line specific factors: - Efflux pump expression (Pgp) - Cancer stem cell population size - Tubulin isotypes controls_yes->investigate solve_controls Incorporate proper controls to isolate drug-specific effects. controls_no->solve_controls

References

Technical Support Center: Cell Viability Assay Normalization for SB-T-1214 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SB-T-1214 and conducting cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a new-generation taxoid. Its primary mechanism of action is as a mitotic poison, similar to other taxanes. It disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. Additionally, this compound has been shown to possess significant activity against colon cancer spheroids enriched with drug-resistant tumorigenic cells and can inhibit the expression of stem cell-related genes.[1]

Q2: Which cell viability assay is most suitable for experiments with this compound?

The choice of assay (e.g., MTT, XTT, PrestoBlue) depends on your specific cell line and experimental goals.

  • MTT: A widely used, cost-effective assay. However, it requires a solubilization step and can be prone to interference from compounds with reducing potential.[2][3]

  • XTT: Uses a water-soluble formazan, eliminating the need for a solubilization step and reducing variability.[4][5]

  • PrestoBlue®: A resazurin-based assay that is non-toxic to cells, allowing for kinetic monitoring of cell viability.[6][7][8]

It is advisable to validate your chosen assay with this compound to ensure the compound does not directly interfere with the assay reagents.[3]

Q3: How should I normalize my cell viability data when treating with this compound?

Data normalization is crucial for comparing results across different experiments.[9][10][11] The standard method is to normalize the data to untreated controls, which are set to 100% viability.

Normalization Formula:

% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] * 100

Always include the following controls in your experimental setup:

  • Untreated Control: Cells cultured in media without the test compound.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

  • Blank Control: Wells containing only culture medium and the assay reagent, without any cells, to measure background absorbance.[12]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High Variability Between Replicates 1. Uneven Cell Seeding: Inconsistent cell numbers in each well.[13] 2. Pipetting Errors: Inaccurate dispensing of cells, compound, or reagents. 3. Edge Effects: Increased evaporation in the outer wells of the plate.[3][13]1. Ensure the cell suspension is homogenous by gentle mixing before and during plating. 2. Calibrate pipettes regularly and use consistent pipetting techniques.[13] 3. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.[3]
Inconsistent Results Between Experiments 1. Cell Passage Number: Using cells at different passage numbers can lead to phenotypic drift.[14][15] 2. Reagent Variability: Different lots of media, serum, or assay reagents.[14] 3. Inconsistent Incubation Times: Variations in drug treatment or assay reagent incubation periods.[13][14]1. Use cells within a narrow and consistent passage number range for all experiments.[14] 2. Use the same lot of reagents for a set of comparable experiments whenever possible. 3. Strictly adhere to the same incubation times for all experiments.
High Background Absorbance 1. Media Components: Phenol red or high serum concentrations in the media can interfere with absorbance readings.[3] 2. Compound Interference: this compound may directly reduce the assay reagent.1. Use phenol red-free media during the assay incubation step.[3] Consider reducing the serum concentration or using serum-free media during the final assay incubation. 2. Test this compound in a cell-free system (media, assay reagent, and compound) to check for direct reduction. If interference is observed, consider an alternative viability assay.[3]
Low Signal or Poor Sensitivity 1. Suboptimal Cell Seeding Density: Too few cells will result in a weak signal.[2] 2. Incorrect Incubation Time: Insufficient incubation with the assay reagent.1. Perform a cell titration experiment to determine the optimal seeding density for your cell line that falls within the linear range of the assay.[12] 2. Optimize the incubation time with the assay reagent. For some assays like PrestoBlue®, increasing the incubation time can enhance sensitivity.[7]

Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding:

    • Harvest cells during their exponential growth phase.

    • Perform a cell count and assess viability (e.g., using Trypan Blue).

    • Dilute the cells in complete culture medium to the optimized seeding density (typically 5,000-10,000 cells/well for a 96-well plate).[14]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound.

    • Include untreated and vehicle controls.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2]

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[2][13]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3][13]

    • Shake the plate gently for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

XTT Cell Viability Assay
  • Cell Seeding:

    • Follow the same procedure as for the MTT assay to seed cells in a 96-well plate.

  • Compound Treatment:

    • Follow the same procedure as for the MTT assay to treat cells with this compound.

  • XTT Reagent Preparation and Addition:

    • Thaw the XTT reagent and electron coupling reagent. Warm to 37°C if precipitation is observed.[5]

    • Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the activator/electron coupling reagent according to the manufacturer's instructions (e.g., a 50:1 ratio).[5]

    • Add 50 µL of the prepared XTT working solution to each well.[5]

  • Incubation and Absorbance Measurement:

    • Incubate the plate at 37°C for 2-4 hours in a CO₂ incubator.[12] The optimal incubation time may vary depending on the cell type and density.[5]

    • Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 660 nm can be used.[12]

PrestoBlue® Cell Viability Assay
  • Cell Seeding:

    • Follow the same procedure as for the MTT assay to seed cells in a 96-well plate.

  • Compound Treatment:

    • Follow the same procedure as for the MTT assay to treat cells with this compound.

  • PrestoBlue® Reagent Addition:

    • Add 10 µL of PrestoBlue® reagent directly to each well containing 90 µL of culture medium.[7]

  • Incubation and Measurement:

    • Incubate the plate at 37°C for at least 10 minutes. Incubation times can be extended (e.g., 1-4 hours or longer) for cells with lower metabolic activity or for increased sensitivity.[7][8]

    • Measure fluorescence with excitation at 535-560 nm and emission at 590-615 nm, or measure absorbance at 570 nm with a reference wavelength of 600 nm.[6][16][17]

Visualizations

Cell_Viability_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis A Optimize Cell Seeding Density C Seed Cells in 96-well Plate A->C B Prepare this compound Dilutions E Treat Cells with this compound B->E D Incubate (24h) C->D D->E F Incubate (24-72h) E->F G Add Viability Reagent (MTT/XTT/PrestoBlue) F->G H Incubate (Reagent-Specific) G->H I Measure Absorbance/ Fluorescence H->I J Subtract Background I->J K Normalize to Controls J->K L Calculate % Viability K->L

Caption: General workflow for a cell viability assay with this compound.

Mitotic_Checkpoint_Pathway cluster_cell_cycle Cell Cycle Progression cluster_SBT1214 Drug Action cluster_checkpoint Mitotic Spindle Checkpoint Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase SBT1214 This compound (Taxoid) Microtubules Microtubule Stabilization SBT1214->Microtubules Spindle Defective Mitotic Spindle Microtubules->Spindle Checkpoint Checkpoint Activation (e.g., Mad2, BubR1) Spindle->Checkpoint senses defect APC_C Anaphase-Promoting Complex (APC/C) Checkpoint->APC_C inhibits Apoptosis Apoptosis Checkpoint->Apoptosis Prolonged Arrest Leads To Securin Securin Degradation APC_C->Securin Separase Separase Activation Securin->Separase Cohesin Cohesin Cleavage Separase->Cohesin Cohesin->Anaphase allows transition

Caption: this compound action on the mitotic checkpoint pathway.

References

Addressing unexpected cytotoxicity in control groups with SB-T-1214 vehicle

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cytotoxicity in control groups when using the vehicle for SB-T-1214.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of unexpected cytotoxicity in vehicle-treated control groups?

Unexpected cytotoxicity in vehicle controls can arise from several factors, which can be broadly categorized as issues with the vehicle itself, contamination, or procedural inconsistencies.[1] The most frequent culprits include:

  • Vehicle (Solvent) Toxicity: The solvent used to dissolve the test compound may be cytotoxic at the concentration used.[1]

  • Contamination: Biological contaminants such as mycoplasma, bacteria, or fungi, and chemical contaminants like endotoxins can induce cell death.[1]

  • Suboptimal Cell Culture Conditions: Poor cell health, high cell passage number, or inconsistent cell seeding density can lead to variable results.[1]

  • Procedural Errors: Inaccurate pipetting, "edge effects" in microplates, or inconsistent incubation times can contribute to apparent cytotoxicity.[1]

Q2: How can I determine if the vehicle (solvent) is the source of the cytotoxicity?

To determine if the solvent is the cause of cytotoxicity, it is crucial to run a "vehicle-only" control. This control group should contain cells treated with the same final concentration of the solvent as the experimental groups.[1] If you observe significant cell death in this control, the solvent concentration is likely too high for your specific cell line.

Q3: What are the recommended non-toxic concentrations for common solvents like DMSO and ethanol?

The tolerance to solvents like DMSO and ethanol is highly cell-line dependent.[1] However, some general guidelines are:

  • DMSO: Concentrations are often kept below 0.5%, with some robust cell lines tolerating up to 1%.[2] For sensitive cell lines or long-term exposure, concentrations of less than 0.1% are recommended.[3]

  • Ethanol: Concentrations should generally be kept below 0.5% to avoid cytotoxic effects.[1]

It is imperative to determine the specific tolerance of your cell line through a vehicle dose-response experiment.[1]

Q4: How does mycoplasma contamination cause cytotoxicity and how can I detect it?

Mycoplasma can alter cellular metabolism, induce apoptosis, and affect cell growth, leading to cytotoxicity. Detection can be performed using PCR-based methods, ELISA kits, or fluorescent staining.

Q5: Could the observed cytotoxicity be an artifact of the assay itself?

Yes, some assay reagents can interact with the vehicle or the compound, leading to false-positive results. For example, high concentrations of DMSO can interfere with the readout of some fluorescence- or luminescence-based assays.[3] It is important to include proper controls, such as "vehicle-only" wells without cells, to account for any assay interference.

Troubleshooting Guide

The following table summarizes potential causes of unexpected cytotoxicity in vehicle control groups and provides corresponding troubleshooting steps.

Potential Cause Troubleshooting Steps
Vehicle Concentration Too High Perform a vehicle dose-response experiment to determine the maximum non-toxic concentration for your specific cell line.[1][2] Lower the vehicle concentration in your experiments to this determined safe level.
Vehicle Purity/Stability Use a high-purity, sterile-filtered, and properly stored vehicle. Avoid repeated freeze-thaw cycles of the vehicle stock.[2]
Cell Line Sensitivity Review the literature for known sensitivities of your cell line to the chosen vehicle. Consider testing alternative, well-tolerated vehicles if sensitivity is known or suspected.[2]
Mycoplasma/Bacterial/Fungal Contamination Regularly test your cell cultures for contamination. Discard any contaminated cultures and use fresh, certified contaminant-free cells.
Endotoxin Contamination Use endotoxin-free reagents and consumables.
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a calibrated pipette and follow a consistent seeding pattern to avoid "edge effects".
Procedural Inconsistencies Standardize all experimental procedures, including incubation times, media changes, and reagent additions.
Assay Interference Run a "vehicle-only" control without cells to check for direct interference with the assay reagents.[3]

Experimental Protocols

Protocol 1: Vehicle Dose-Response Cytotoxicity Assay

This protocol outlines the steps to determine the maximum non-toxic concentration of a vehicle for a specific cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Vehicle (e.g., DMSO)

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, MTS, or resazurin-based)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Vehicle Dilution Series: Prepare a serial dilution of your vehicle in complete culture medium. A typical concentration range to test for DMSO would be from 0.01% to 5% (v/v).[1]

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different vehicle concentrations. Include a "no-vehicle" control (medium only).

  • Incubation: Incubate the plate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).[3]

  • Viability Assay: Perform a cell viability assay according to the manufacturer's instructions.[1]

  • Data Analysis: Calculate the percentage of cell viability for each vehicle concentration relative to the "no-vehicle" control. The highest concentration that does not cause a significant decrease in cell viability is considered the maximum non-toxic concentration.

Visualizations

G cluster_0 Troubleshooting Workflow start Start: Unexpected Cytotoxicity in Vehicle Control check_concentration Is Vehicle Concentration Below Known Toxic Levels? start->check_concentration run_dose_response Perform Vehicle Dose-Response Assay check_concentration->run_dose_response No check_contamination Is There Evidence of Contamination? check_concentration->check_contamination Yes run_dose_response->check_contamination test_for_contaminants Test for Mycoplasma, Bacteria, Fungi check_contamination->test_for_contaminants Yes review_protocol Review Experimental Protocol for Errors check_contamination->review_protocol No test_for_contaminants->review_protocol standardize_procedure Standardize Pipetting, Seeding, Incubation review_protocol->standardize_procedure Yes issue_resolved Issue Resolved review_protocol->issue_resolved No, Consult Senior Scientist standardize_procedure->issue_resolved

Caption: Troubleshooting workflow for unexpected vehicle control cytotoxicity.

G cluster_1 Potential Mechanism of Vehicle-Induced Cytotoxicity Vehicle High Concentration of Vehicle (e.g., DMSO) Membrane Increased Cell Membrane Permeability Vehicle->Membrane Osmotic Osmotic Stress Vehicle->Osmotic Membrane->Osmotic ROS Reactive Oxygen Species (ROS) Production Osmotic->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis/Necrosis Mitochondria->Apoptosis

Caption: Simplified pathway of potential vehicle-induced cytotoxicity.

References

Technical Support Center: Enhancing SB-T-1214 Penetration in Dense Tumor Spheroids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the penetration of the novel taxoid, SB-T-1214, in dense tumor spheroids.

FAQs: Understanding and Overcoming Poor Penetration of this compound

Q1: We are observing limited efficacy of this compound in our 3D tumor spheroid models compared to 2D cell cultures. What are the likely reasons for this discrepancy?

A1: The three-dimensional architecture of tumor spheroids presents several barriers to drug penetration that are absent in 2D monolayer cultures. The primary obstacles include:

  • Dense Extracellular Matrix (ECM): Spheroids develop a complex ECM rich in collagen and hyaluronic acid, which acts as a physical barrier, hindering the diffusion of therapeutic agents.

  • High Interstitial Fluid Pressure (IFP): The densely packed cell mass and lack of functional lymphatics within spheroids can lead to elevated IFP, which opposes the inward flow of drugs.

  • Cellular Barriers: The tightly packed nature of cells in a spheroid limits the space available for drug diffusion. Additionally, cells in the inner core of the spheroid may be quiescent or have altered metabolism, affecting drug uptake and efficacy.

  • Drug Efflux Pumps: Cancer cells within the spheroid can overexpress efflux pumps, such as P-glycoprotein (P-gp/ABCB1), which actively transport drugs like taxanes out of the cell, further reducing intracellular concentration.

Q2: What is this compound and how does its formulation impact its penetration into tumor spheroids?

A2: this compound is a next-generation taxoid with potent anti-cancer activity. Taxoids, in general, are hydrophobic molecules, which can limit their diffusion in the aqueous tumor microenvironment. To address this, this compound has been formulated into a nanoemulsion (NE-DHA-SBT-1214). This formulation encapsulates the drug in tiny oil droplets, which can improve its stability, circulation time, and cellular uptake. Qualitative studies have shown that the nanoemulsion of this compound is efficiently internalized by cancer cells in both monolayer and spheroid cultures, suggesting improved delivery compared to the drug in its solution form.

Q3: How can we experimentally assess the penetration of this compound in our spheroids?

A3: Visualizing and quantifying drug penetration is crucial for optimizing treatment protocols. The most common method is fluorescence microscopy, particularly confocal or two-photon microscopy, which allows for optical sectioning of the spheroid. A detailed protocol for this is provided in the "Experimental Protocols" section. The general workflow involves:

  • Treating spheroids with a fluorescently labeled version of this compound or a fluorescent analog.

  • Fixing and clearing the spheroids to make them transparent.

  • Acquiring a z-stack of images through the spheroid using a confocal or two-photon microscope.

  • Quantifying the fluorescence intensity as a function of depth from the spheroid periphery to the core.

Q4: What are the primary molecular mechanisms of resistance to taxanes like this compound in dense tumors?

A4: The primary mechanism of resistance to taxanes is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), encoded by the ABCB1 gene. These transporters act as efflux pumps, actively removing the drug from the cancer cells and reducing its intracellular concentration to sub-therapeutic levels. Other ABC transporters like ABCG2 and ABCC1 have also been implicated in taxane resistance.

Troubleshooting Guide: Strategies to Enhance this compound Penetration

This guide provides practical strategies to address common challenges in achieving effective this compound penetration in dense tumor spheroids.

Problem Potential Cause Recommended Solution
Limited penetration depth of this compound. Dense extracellular matrix (ECM) is acting as a physical barrier.Pre-treat spheroids with ECM-degrading enzymes such as collagenase and hyaluronidase. This can reduce the density of the ECM and improve drug diffusion. See Protocol 2 for details.
Low intracellular concentration of this compound despite some penetration. High activity of drug efflux pumps (e.g., P-glycoprotein).Co-administer this compound with a P-glycoprotein inhibitor, such as verapamil or cyclosporine A, to block the efflux of the drug from cancer cells.
Heterogeneous drug distribution, with higher concentration at the periphery. High interstitial fluid pressure (IFP) and poor diffusion kinetics.Utilize nanoemulsion formulation of this compound to improve its transport properties. Consider applying low-intensity focused ultrasound (LIFU) in the presence of microbubbles to transiently increase cell membrane permeability (sonoporation) and enhance convective transport. See Protocol 3 for details.
Difficulty in visualizing and quantifying this compound penetration. Inadequate imaging techniques or sample preparation.Use a fluorescently labeled version of this compound or a suitable fluorescent taxane analog. Employ confocal or two-photon microscopy for high-resolution 3D imaging. Ensure proper spheroid clearing to reduce light scattering. Follow the detailed imaging protocol in Protocol 4 .

Data Presentation

While specific quantitative data for the penetration of this compound in dense tumor spheroids is not publicly available, the following tables illustrate how such data can be structured and presented. These examples are based on studies with nanoparticles and dextrans, which are often used to model drug penetration.

Table 1: Illustrative Penetration of Nanoparticles of Different Sizes in Tumor Spheroids.

Nanoparticle SizePenetration into Spheroid Core (Normalized Fluorescence Intensity)
20 nm3.7
40 nm5.9
100 nm3.2

Data is illustrative and based on a study by S.R. N-T. et al., Mol. Pharmaceutics 2010, 7, 6, 2006–2019. The values represent the fold increase in particle concentration in the spheroid core with ultrasound treatment compared to control.

Table 2: Illustrative Effect of ECM Degradation on Macromolecule Diffusion in Spheroids.

TreatmentDiffusion Coefficient of 2-MDa FITC-Dextran (x 10⁻⁸ cm²/s)
Control1.5 ± 0.2
Collagenase (5 mg/ml)1.8 ± 0.3
Collagenase (10 mg/ml)2.5 ± 0.4
Hyaluronidase (3,000 U/ml)2.0 ± 0.3

Data is illustrative and based on a study by L. Eikenes et al., Anticancer Research 2010, 30, 359-368.

Experimental Protocols

Protocol 1: Generation of Dense Tumor Spheroids

  • Cell Culture: Culture cancer cells (e.g., HCT-116, MCF-7) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Spheroid Formation:

    • Coat a 96-well round-bottom plate with a non-adherent coating like agarose or use commercially available ultra-low attachment plates.

    • Seed a single-cell suspension of 2,000-5,000 cells per well in 200 µL of media.

    • Centrifuge the plate at 200 x g for 5 minutes to facilitate cell aggregation.

    • Incubate at 37°C and 5% CO₂ for 4-7 days, changing half the media every 2 days, until spheroids reach a diameter of 400-600 µm.

Protocol 2: Enzymatic Degradation of the Extracellular Matrix

  • Prepare stock solutions of collagenase type IV (10 mg/mL) and hyaluronidase type V (10,000 U/mL) in serum-free media.

  • Carefully remove the media from the wells containing the spheroids.

  • Add 100 µL of media containing the desired final concentration of collagenase (e.g., 100-200 U/mL) and/or hyaluronidase (e.g., 100-200 U/mL) to each well.

  • Incubate the spheroids with the enzymes for 1-4 hours at 37°C.

  • Gently wash the spheroids twice with fresh media to remove the enzymes.

  • Proceed with this compound treatment.

Protocol 3: Ultrasound-Mediated Enhancement of Penetration (Sonoporation)

Caution: This protocol requires specialized equipment and expertise.

  • Microbubble Preparation: Reconstitute commercially available microbubbles (e.g., Definity®, SonoVue®) according to the manufacturer's instructions.

  • Spheroid Treatment:

    • Add this compound (preferably in its nanoemulsion formulation) to the media containing the spheroids.

    • Add the reconstituted microbubbles to the wells at a recommended concentration (e.g., 1-5% v/v).

    • Place the multi-well plate in a water bath coupled to an ultrasound transducer.

    • Apply low-intensity focused ultrasound (LIFU) with the following example parameters:

      • Frequency: 1 MHz

      • Peak Negative Pressure: 0.3-0.5 MPa

      • Pulse Repetition Frequency: 1 Hz

      • Duty Cycle: 10%

      • Duration: 60 seconds

  • Post-Treatment: Incubate the spheroids for the desired duration before assessing penetration and viability.

Protocol 4: Quantification of this compound Penetration using Confocal Microscopy

  • Fluorescent Labeling: If a fluorescently labeled version of this compound is not available, a fluorescent taxane analog (e.g., Flutax-2) can be used as a surrogate.

  • Spheroid Treatment: Treat spheroids with the fluorescent compound for various time points (e.g., 1, 4, 8, 24 hours).

  • Fixation and Permeabilization:

    • Wash spheroids with Phosphate Buffered Saline (PBS).

    • Fix with 4% paraformaldehyde in PBS for 1 hour at room temperature.

    • Wash three times with PBS.

    • Permeabilize with 0.5% Triton X-100 in PBS for 30 minutes.

  • Staining (Optional): Counterstain with a nuclear stain (e.g., DAPI or Hoechst 33342) and a cytoskeletal stain (e.g., Phalloidin-Alexa Fluor 647).

  • Optical Clearing: To reduce light scattering, incubate spheroids in a clearing solution (e.g., FocusClear™ or a glycerol-based solution) overnight.

  • Imaging:

    • Mount the spheroids on a glass-bottom dish.

    • Use a confocal or two-photon microscope to acquire a z-stack of images from the top to the center of the spheroid at defined step sizes (e.g., 2-5 µm).

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji, Imaris) to create a 3D reconstruction of the spheroid.

    • Measure the average fluorescence intensity of the drug signal in concentric regions of interest from the periphery to the core.

    • Plot the fluorescence intensity as a function of depth into the spheroid.

Signaling Pathways and Experimental Workflows

Mechanism of Action and Resistance of this compound

This compound, as a taxoid, is expected to function by stabilizing microtubules, leading to mitotic arrest and subsequent apoptosis. A major hurdle for its efficacy is its efflux from cancer cells by P-glycoprotein.

SB_T_1214_Mechanism_and_Resistance SBT_ext This compound (extracellular) SBT_int This compound (intracellular) SBT_ext->SBT_int Passive Diffusion Pgp P-glycoprotein (P-gp/ABCB1) Microtubules Microtubules SBT_int->Microtubules SBT_int->Pgp Efflux Stabilization Stabilization Microtubules->Stabilization Mitotic_Arrest Mitotic Arrest Stabilization->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Pgp->SBT_ext Experimental_Workflow Start Start: Dense Tumor Spheroids Formulation Select this compound Formulation (Standard vs. Nanoemulsion) Start->Formulation Pretreatment Optional Pre-treatment Formulation->Pretreatment Enzymes ECM Degradation (Collagenase/Hyaluronidase) Pretreatment->Enzymes Yes Ultrasound Sonoporation (LIFU + Microbubbles) Pretreatment->Ultrasound Yes Treatment Treat with this compound Pretreatment->Treatment No Enzymes->Treatment Ultrasound->Treatment Analysis Assess Penetration and Efficacy Treatment->Analysis Confocal Confocal/Two-Photon Microscopy (Quantify Penetration Depth) Analysis->Confocal Viability Viability Assays (e.g., CellTiter-Glo 3D) Analysis->Viability End End: Optimized Protocol Confocal->End Viability->End Sonoporation_Signaling US_MB Ultrasound + Microbubbles Sonoporation Sonoporation (Membrane Permeabilization) US_MB->Sonoporation Ca_influx Ca²⁺ Influx Sonoporation->Ca_influx Drug_Uptake Increased Drug Uptake Sonoporation->Drug_Uptake MAPK MAPK Pathway (ERK, p38) Ca_influx->MAPK PI3K_Akt PI3K/Akt Pathway Ca_influx->PI3K_Akt Cell_Responses Altered Cell Responses (e.g., Apoptosis, Proliferation) MAPK->Cell_Responses PI3K_Akt->Cell_Responses

Optimizing incubation time for SB-T-1214 treatment in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SB-T-1214. This resource provides researchers, scientists, and drug development professionals with detailed guidance on optimizing experimental conditions for this compound treatment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a new-generation taxoid compound.[1] Taxoids are a class of chemotherapy drugs that target tubulin, a key protein in the cell's cytoskeleton. By interfering with microtubule dynamics, this compound disrupts mitosis (cell division), leading to cell cycle arrest and apoptosis (programmed cell death).[2] It has shown significant activity against various cancer cells, including those that are drug-resistant.[1]

Q2: In what forms is this compound available?

A2: this compound has been studied as a standalone compound and also conjugated with docosahexaenoic acid (DHA) to create DHA-SBT-1214.[3][4] This conjugated form has been formulated into nanoemulsions (NE-DHA-SBT-1214) to improve drug delivery and therapeutic efficacy.[3][4][5]

Q3: Which cell lines have been tested with this compound?

A3: this compound and its derivatives have been tested in various cancer cell lines, including colon, prostate, and pancreatic cancer models.[1][2][3][4] For example, it has shown efficacy against colon cancer spheroids enriched with drug-resistant CD133high/CD44high cells and in prostate cancer cells with a cancer stem cell-like phenotype (PPT2).[1][4][5] It has also been evaluated in the Panc02 mouse pancreatic cancer cell line.[3]

Q4: What is a recommended starting concentration and incubation time for initial experiments?

A4: The optimal concentration and incubation time are highly dependent on the cell line and the experimental endpoint. Based on published studies, a single administration at a concentration range of 100 nM to 1 µM for 48 hours has been shown to induce growth inhibition and apoptosis in 3D colon cancer spheroids.[1][2] For cell viability studies in prostate cancer cells (PPT2), concentrations were tested following a 48-hour incubation period.[4] In Panc02 pancreatic cancer cells, a wider range of concentrations (0 nM to 10,000 nM) were tested for a longer duration of 96 hours.[3] It is strongly recommended to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions.[6]

Q5: How does the activity of this compound compare to other taxoids like Paclitaxel?

A5: Studies suggest that this compound possesses significant activity, particularly against drug-resistant cancer cells and cancer stem cells (CSCs).[1][2] In a prostate CSC-enriched cell line (PPT2), this compound was shown to suppress cell growth more effectively than paclitaxel at concentrations ranging from 10 nM to 10 µM.[2] Furthermore, a nanoemulsion formulation of DHA-SBT-1214 demonstrated dramatic suppression of tumor growth compared to Abraxane® (a formulation of paclitaxel) in an in vivo model.[4]

Troubleshooting Guide

This guide addresses common issues encountered when optimizing incubation times for this compound.

Issue Potential Cause(s) Recommended Solution(s)
No significant effect on cell viability observed. 1. Incubation time is too short: The compound may require more time to induce a cellular response.[6] 2. Drug concentration is too low: The concentration may be below the effective threshold for the specific cell line. 3. Cell line is resistant: The target cell line may have intrinsic or acquired resistance mechanisms. 4. Improper drug storage/handling: The compound may have degraded, losing its activity.[7]1. Perform a time-course experiment: Test a range of time points (e.g., 24, 48, 72, 96 hours) to identify the optimal duration.[6][8] 2. Perform a dose-response experiment: Test a broad range of concentrations to determine the IC50 value. 3. Consult literature for cell line sensitivity: If possible, verify if the cell line is known to be sensitive to taxoids. Consider using a positive control cell line known to be sensitive. 4. Verify storage conditions: Ensure the drug is stored as recommended and prepare fresh solutions for each experiment.[7]
High levels of cell death even at the lowest concentrations. 1. Drug concentration is too high: The starting concentration may be too potent for the cell line. 2. Incubation time is too long: Prolonged exposure may be causing excessive toxicity. 3. Solvent toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the concentration used.[7]1. Lower the concentration range: Perform a dose-response experiment starting from a much lower concentration (e.g., in the picomolar or low nanomolar range). 2. Shorten the incubation period: Test earlier time points (e.g., 6, 12, 24 hours). 3. Include a vehicle control: Always test cells with the highest concentration of the solvent used in the experiment to ensure it has no effect on its own.[7] Keep the final solvent concentration consistent and as low as possible across all wells.
High variability between experimental replicates. 1. Inconsistent cell seeding: Uneven cell numbers across wells will lead to variable results.[6] 2. "Edge effect" in multi-well plates: Wells on the perimeter of the plate are prone to evaporation, which can concentrate media components and the drug.[6] 3. Inaccurate pipetting: Errors in pipetting the drug or reagents can introduce significant variability.1. Ensure a homogenous cell suspension: Mix the cell suspension thoroughly before and during plating. Use a reliable method for cell counting. 2. Minimize edge effects: Avoid using the outer rows and columns of the plate for experimental samples. Instead, fill these wells with sterile media or PBS to maintain humidity.[6] 3. Use calibrated pipettes: Ensure pipettes are properly calibrated and use appropriate pipetting techniques. For dose-response experiments, prepare serial dilutions carefully.

Data Summary

Table 1: Hypothetical Optimal Incubation Times for this compound (IC50)

This table provides a sample summary of hypothetical data for different cell lines. Researchers should generate their own data following the protocol below.

Cell LineTypeDoubling Time (Approx.)This compound IC50 (nM)Optimal Incubation Time (Hours)
HT-29 Colon Adenocarcinoma24 hours5072
PC-3 Prostate Adenocarcinoma33 hours2572
Panc-1 Pancreatic Epithelioid Carcinoma52 hours8096
MCF-7 Breast Adenocarcinoma29 hours4548

Experimental Protocols

Protocol: Determining Optimal Incubation Time via Cell Viability Assay

This protocol outlines a method to determine the optimal treatment duration for this compound using a common colorimetric cell viability assay, such as MTT or WST-1.[9][10]

1. Materials:

  • Target cell line(s)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle (e.g., sterile DMSO)

  • Sterile 96-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

  • Cell viability reagent (e.g., MTT, WST-1)[11][12]

  • Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)[9]

  • Multichannel pipette

  • Microplate reader

2. Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells into a 96-well plate at a pre-determined optimal density (to ensure cells are in the exponential growth phase and do not reach confluency by the final time point).

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A common approach is to use a concentration around the expected IC50 value. If this is unknown, use a concentration found to be effective in literature, such as 100 nM.[1]

    • Include "vehicle control" wells that receive medium with the same concentration of solvent (e.g., DMSO) as the highest drug concentration wells.[7]

    • Also include "untreated control" wells that receive only fresh medium.

    • Carefully remove the medium from the cells and add 100 µL of the prepared drug dilutions, vehicle control, or untreated control medium to the appropriate wells.

  • Incubation:

    • Return the plates to the incubator.

    • A separate plate will be used for each time point to be tested (e.g., 24h, 48h, 72h, 96h).

  • Cell Viability Measurement (Example using WST-1):

    • At the end of each designated incubation period (e.g., at 24 hours), remove the first plate from the incubator.

    • Add 10 µL of WST-1 reagent directly to each well.

    • Incubate for 1-4 hours at 37°C, or until a sufficient color change has occurred.

    • Gently shake the plate for 1 minute to ensure homogenous color distribution.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Repeat this process for the remaining plates at their respective time points (48h, 72h, etc.).

3. Data Analysis:

  • Subtract the background absorbance (from wells with medium only).

  • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

  • Plot % Viability against the incubation time for the tested concentration. The optimal incubation time is typically the point at which a stable and significant biological effect is observed.

Visualizations

Signaling Pathway

SB-T-1214_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Tubulin Tubulin Dimers Microtubule Microtubule Assembly Tubulin->Microtubule Apoptosis Apoptosis Microtubule->Apoptosis Mitotic Arrest Leads to SBT1214 This compound SBT1214->Microtubule Disrupts

Caption: Hypothetical signaling pathway showing this compound disrupting microtubule assembly.

Experimental Workflow

Caption: Workflow for determining the optimal incubation time for this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SB-T-1214 in preclinical animal studies. The information is tailored for scientists and drug development professionals to ensure successful experimental outcomes.

Troubleshooting Guide

This guide addresses common issues that may arise during the preparation and administration of this compound, as well as during the in vivo study itself.

IssuePotential Cause(s)Recommended Action(s)
Formulation & Administration
Milky, uniform nanoemulsion appears separated or has visible aggregates.- Nanoemulsion instability (creaming, coalescence).- Improper storage temperature.- Visually inspect for phase separation before each use.- Do not use if stability is compromised.- Store nanoemulsion at recommended temperatures (e.g., 4°C or -20°C) as determined by stability studies.[1]
Difficulty in achieving consistent nanoemulsion particle size between batches.- Variability in high-pressure homogenization parameters (pressure, number of passes).- Inconsistent quality of raw materials.- Strictly adhere to the established homogenization protocol.- Ensure consistent sourcing and quality of all formulation components (fish oil, lipids, etc.).
Resistance or swelling at the injection site during intravenous administration.- Needle is not properly inserted into the tail vein (perivascular injection).- Immediately stop the injection.- Withdraw the needle and select a new injection site further up the tail.- Ensure proper restraint and vein dilation (e.g., using a warming lamp) to improve visualization and accuracy.[2][3][4]
In Vivo Study
Unexpected animal weight loss (>15-20%).- Drug toxicity.- Monitor body weight daily or every other day.- Consider dose reduction or less frequent administration schedule.- Ensure the administered dose is the Maximum Tolerated Dose (MTD) or lower.[5]
Signs of neurotoxicity (e.g., abnormal gait, lethargy).- Taxane-induced neurotoxicity.- Conduct regular neurological assessments.- Consult with a veterinarian for supportive care options.- Consider alternative taxane formulations if neurotoxicity is dose-limiting.[6]
Lack of tumor regression at expected therapeutic doses.- Drug resistance of the tumor model.- Suboptimal dosing regimen or administration route.- Confirm the expression of drug resistance markers (e.g., P-glycoprotein) in your tumor model.- Optimize the dosing schedule and route of administration based on pharmacokinetic data.- Consider combination therapies, as this compound has shown synergy with other agents.[7][8]
Complete tumor regression, but residual tissue remains.- Fibrosis and inflammatory infiltrates post-treatment.- Perform histological analysis of the residual tissue to confirm the absence of viable tumor cells.- Use immunohistochemistry for human-specific markers (e.g., hEpCAM) in xenograft models to verify tumor eradication.[5]

Frequently Asked Questions (FAQs)

Formulation and Characterization

  • Q1: What is the recommended formulation for in vivo studies with this compound? A1: this compound has poor water solubility and is often formulated as a docosahexaenoic acid (DHA) conjugate (DHA-SBT-1214) in an oil-in-water nanoemulsion to improve its pharmacokinetic properties and reduce toxicity.[9]

  • Q2: What are the key components of the DHA-SBT-1214 nanoemulsion? A2: A typical nanoemulsion formulation consists of a fish oil core containing DHA-SBT-1214, stabilized by surfactants and lipids such as egg phosphatidylcholine, Tween 80, and DSPE-PEG2000 in an aqueous phase.[9]

  • Q3: What is the optimal particle size for the nanoemulsion? A3: The average oil droplet size should be around 200-220 nm for effective delivery.[9]

In Vivo Studies

  • Q4: Which animal models are suitable for this compound efficacy studies? A4: this compound has been successfully tested in various mouse models, including SCID mice with colon tumor xenografts, NOD/SCID mice with prostate tumor xenografts, and syngeneic models like C57BL/6 mice for pancreatic cancer studies.[5][7][8]

  • Q5: What is a typical dosing regimen for this compound in mice? A5: A common regimen is intravenous (i.v.) administration once a week for three weeks. For example, a total dose of 60 mg/kg, administered as 20 mg/kg per injection, has been shown to be effective in a drug-resistant colon tumor model.[5] However, the optimal dose and schedule should be determined for each specific tumor model.

  • Q6: What are the expected signs of toxicity with this compound? A6: Like other taxanes, potential toxicities include bone marrow suppression (neutropenia), alopecia, and neurotoxicity.[10] In preclinical studies with this compound, a transient weight loss of 3-5% has been observed, with the drug being generally well-tolerated at effective doses.[5] Close monitoring of animal well-being is crucial.

Experimental Protocols

DHA-SBT-1214 Nanoemulsion Preparation

  • Preparation of Oil Phase: Dissolve DHA-SBT-1214 in ethanol and mix with fish oil.

  • Preparation of Aqueous Phase: Disperse egg phosphatidylcholine, polysorbate 80 (Tween 80), and DSPE-PEG2000 in water.

  • Pre-emulsification: Gradually add the oil phase to the aqueous phase while stirring to form a coarse emulsion.

  • Homogenization: Process the coarse emulsion through a high-pressure homogenizer for a specified number of cycles and pressure to achieve the desired nano-droplet size.

  • Sterilization: Filter the final nanoemulsion through a 0.22 µm filter.

  • Characterization: Confirm the particle size, polydispersity index, and zeta potential of the nanoemulsion using dynamic light scattering. The encapsulation efficiency can be determined by HPLC.[9]

In Vivo Efficacy Study in a Xenograft Mouse Model

  • Cell Culture: Culture the desired human cancer cell line (e.g., DLD-1, PPT2) under standard conditions.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10^6 cells) in a suitable medium (e.g., Matrigel) into the flank of immunocompromised mice (e.g., SCID or NOD/SCID).

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at regular intervals.

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer DHA-SBT-1214 nanoemulsion, vehicle control, and any comparator drugs (e.g., paclitaxel) via the desired route (typically intravenous).

  • Monitoring: Monitor tumor volume, body weight, and clinical signs of toxicity throughout the study.

  • Endpoint: At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histology, immunohistochemistry).[5]

Visualizations

SB_T_1214_Signaling_Pathway cluster_cell Cancer Stem Cell cluster_signaling Stemness Signaling cluster_p53 Tumor Suppression This compound This compound Microtubule Stabilization Microtubule Stabilization This compound->Microtubule Stabilization Oct4 Oct4 This compound->Oct4 Sox2 Sox2 This compound->Sox2 Nanog Nanog This compound->Nanog c-Myc c-Myc This compound->c-Myc Mitotic Arrest Mitotic Arrest Microtubule Stabilization->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis p53 p53 Mitotic Arrest->p53 p21 p21 p53->p21 p21->Apoptosis

Caption: this compound mechanism in cancer stem cells.

Experimental_Workflow cluster_prep Preparation cluster_invivo In Vivo Study cluster_analysis Analysis Nanoemulsion_Formulation Nanoemulsion Formulation Characterization Particle Size, Zeta Potential, Encapsulation Nanoemulsion_Formulation->Characterization Tumor_Implantation Tumor Cell Implantation Characterization->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment Treatment (this compound or Control) Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Tumor_Excision Tumor Excision & Weight Endpoint->Tumor_Excision Histology Histology & Immunohistochemistry Tumor_Excision->Histology Data_Analysis Data Analysis Tumor_Excision->Data_Analysis

Caption: Workflow for a typical in vivo efficacy study.

References

Validation & Comparative

A Comparative Analysis of SB-T-1214 and Docetaxel on Prostate Cancer Stem Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of advanced prostate cancer therapeutics, the focus is increasingly shifting towards targeting cancer stem cells (CSCs), a subpopulation of tumor cells implicated in therapy resistance, metastasis, and relapse. This guide provides a comparative analysis of a new-generation taxoid, SB-T-1214, and the established chemotherapy agent, docetaxel, on their efficacy against prostate cancer stem cells. This comparison is based on preclinical data and aims to inform researchers, scientists, and drug development professionals.

Executive Summary

Docetaxel, a microtubule-stabilizing agent, is a standard-of-care chemotherapy for metastatic castration-resistant prostate cancer (mCRPC).[1][2] However, resistance to docetaxel is a significant clinical challenge, often attributed to the persistence of cancer stem cells.[3][4] this compound, a novel taxoid, has demonstrated potent activity against prostate CSCs, suggesting a potential advantage in overcoming the limitations of current taxane-based therapies. This guide will delve into the mechanisms of action, comparative efficacy, and the impact on key signaling pathways of both agents in the context of prostate cancer stem cells.

Comparative Efficacy Data

The following tables summarize the quantitative data from preclinical studies, highlighting the differential effects of this compound and docetaxel (represented by its analogue, paclitaxel, in some key comparative studies) on prostate cancer stem cells.

Parameter This compound Paclitaxel (as a comparator for Docetaxel) Reference
Cell Death in CD133high/CD44+/high CSCs (72h treatment) ~60% at 100 nM - 1 µMIncreased proliferation at the same doses[5][6][7][8][9]
Tumor Growth Suppression (in vivo NOD/SCID mice) Dramatic suppressionNot reported in direct comparison[5][6][7][8][9]
Effect on Secondary Spheroid Formation Survivors unable to form secondary spheroidsNot reported[5][7][8]
Parameter This compound Docetaxel Reference
Mechanism of Action Inhibition of microtubule depolymerization, downregulation of multiple stem cell-related genesInhibition of microtubule depolymerization, attenuation of bcl-2 and bcl-xL gene expression[10][11][12]
Effect on p53 and p21 Induces expression in CSCs where it was absentp53 mutations contribute to docetaxel resistance[3][5][7][8]
Impact on Pluripotency Factors Massive inhibitionNot a primary mechanism[5][7][8]

Mechanism of Action and Impact on Signaling Pathways

Docetaxel primarily acts by stabilizing microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][13] Its antineoplastic activity is also attributed to the attenuation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[10][11] However, in the context of prostate cancer stem cells, its efficacy is often limited by mechanisms such as the overexpression of drug efflux pumps (e.g., ABCB1), alterations in androgen receptor signaling, and the activation of pro-survival pathways like Notch and Hedgehog.[1][3]

This compound , while also a microtubule-stabilizing agent, exhibits a distinct and potent activity against prostate cancer stem cells.[9] A key differentiator is its ability to induce massive inhibition of multiple constitutively up-regulated stem cell-related genes and key pluripotency transcription factors.[5][7][8] Furthermore, this compound can induce the expression of the tumor suppressor genes p53 and p21 in prostate CSCs that lack their expression, a "gene wake-up" phenomenon that can potentially reverse drug resistance.[5][6][7][8]

Signaling Pathway Diagrams

SB_T_1214_Mechanism SB_T_1214 This compound Microtubules Microtubules SB_T_1214->Microtubules Stabilizes Stem_Cell_Genes Stem Cell-Related Genes (e.g., pluripotency factors) SB_T_1214->Stem_Cell_Genes Inhibits p53_p21 p53 & p21 Expression SB_T_1214->p53_p21 Induces Cell_Cycle_Arrest Cell Cycle Arrest Microtubules->Cell_Cycle_Arrest Inhibition_of_Self_Renewal Inhibition of Self-Renewal Stem_Cell_Genes->Inhibition_of_Self_Renewal Drug_Resistance_Reversal Potential Reversal of Drug Resistance p53_p21->Drug_Resistance_Reversal Apoptosis Apoptosis in CSCs Cell_Cycle_Arrest->Apoptosis Inhibition_of_Self_Renewal->Apoptosis

Caption: Mechanism of action of this compound on prostate cancer stem cells.

Docetaxel_Mechanism Docetaxel Docetaxel Microtubules Microtubules Docetaxel->Microtubules Stabilizes Bcl2_BclxL Bcl-2 & Bcl-xL Docetaxel->Bcl2_BclxL Attenuates Cell_Cycle_Arrest G2/M Cell Cycle Arrest Microtubules->Cell_Cycle_Arrest Apoptosis Apoptosis Bcl2_BclxL->Apoptosis Cell_Cycle_Arrest->Apoptosis CSCs Cancer Stem Cells Resistance Resistance Mechanisms (e.g., ABCB1, AR signaling) CSCs->Resistance Mediates Resistance->Docetaxel Efflux/Inactivation

Caption: Mechanism of action of Docetaxel and CSC-mediated resistance.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the comparative studies of this compound and docetaxel.

Isolation of Prostate Cancer Stem Cells (CD133high/CD44high)

A common method for isolating cancer stem cells is through fluorescence-activated cell sorting (FACS) based on specific cell surface markers.

FACS_Workflow start Prostate Cancer Cell Line/Tumor Dissociation incubation Incubation with fluorescently-labeled antibodies (anti-CD133, anti-CD44) start->incubation facs Fluorescence-Activated Cell Sorting (FACS) incubation->facs cscs CD133high/CD44high Population (CSCs) facs->cscs non_cscs Other Cell Populations facs->non_cscs

Caption: Workflow for isolating prostate cancer stem cells using FACS.

  • Cell Preparation: Prostate cancer cells (e.g., from cell lines like PPT2 and PC3MM2 or dissociated patient tumors) are harvested and prepared into a single-cell suspension.

  • Antibody Staining: The cell suspension is incubated with fluorescently conjugated antibodies specific for CSC markers, such as phycoerythrin (PE)-conjugated anti-CD133 and allophycocyanin (APC)-conjugated anti-CD44.

  • FACS Analysis and Sorting: The stained cells are analyzed and sorted using a flow cytometer. Cells exhibiting high fluorescence for both CD133 and CD44 are collected as the cancer stem cell-enriched population.

In Vitro Cytotoxicity Assay

This assay determines the dose-dependent effect of the drugs on the viability of cancer stem cells.

  • Cell Seeding: Isolated prostate CSCs are seeded in appropriate culture plates (e.g., coated with collagen I in a stem cell medium).

  • Drug Treatment: Cells are treated with a range of concentrations of this compound or docetaxel (e.g., 10 nM to 10 µM) for a specified duration (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a standard method such as the MTT assay or by flow cytometry using viability dyes (e.g., propidium iodide).

In Vivo Tumorigenicity and Drug Efficacy Study

This protocol assesses the ability of the drugs to inhibit tumor growth in an animal model.

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used.

  • Tumor Cell Implantation: A defined number of isolated prostate CSCs are subcutaneously injected into the flanks of the mice.

  • Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. Treatment groups receive weekly administrations of this compound or docetaxel.

  • Tumor Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be subjected to further analysis (e.g., histology, immunohistochemistry) to assess the absence of viable cells.[5][6][7][8][9]

Stem Cell-Specific PCR Array

This technique is used to analyze the expression of a panel of genes associated with stem cell identity and function.

  • RNA Extraction: Total RNA is extracted from treated and untreated prostate CSCs.

  • cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).

  • PCR Array: The cDNA is used as a template in a PCR array plate containing pre-dispensed primer sets for multiple stem cell-related genes.

  • Data Analysis: The relative expression of each gene is quantified and compared between treatment groups to identify significant changes in the stem cell gene expression profile.

Conclusion

The available preclinical evidence suggests that this compound holds significant promise as a therapeutic agent targeting prostate cancer stem cells. Its ability to not only induce apoptosis in this resistant cell population but also to modulate key stemness-related signaling pathways and re-activate tumor suppressor genes distinguishes it from conventional taxanes like docetaxel. While docetaxel remains a cornerstone of prostate cancer treatment, its efficacy is often compromised by CSC-mediated resistance. The distinct mechanisms of this compound warrant further investigation and clinical development as a potential strategy to overcome these challenges and improve outcomes for patients with advanced prostate cancer. Further head-to-head comparative studies with docetaxel are essential to fully elucidate the clinical potential of this compound.

References

A Head-to-Head Comparison: NE-DHA-SBT-1214 Demonstrates Superior Efficacy Over Abraxane in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

BOSTON, MA – Independent preclinical studies have demonstrated the superior therapeutic efficacy of NE-DHA-SBT-1214, a novel nanoemulsion formulation of a docosahexaenoic acid (DHA)-conjugated taxoid, when compared to the widely used chemotherapeutic agent Abraxane® (nab-paclitaxel). In models of aggressive prostate and pancreatic cancer, NE-DHA-SBT-1214 exhibited dramatic tumor suppression and a unique ability to target cancer stem cells, a key driver of tumor recurrence and metastasis.

This comparative guide provides a comprehensive overview of the head-to-head preclinical data, detailing the experimental protocols and elucidating the distinct mechanisms of action that contribute to the enhanced efficacy of NE-DHA-SBT-1214.

Quantitative Efficacy Data

The superior anti-tumor activity of NE-DHA-SBT-1214 is evident in the significant tumor growth inhibition observed in preclinical xenograft models.

Table 1: In Vivo Efficacy in a Prostate Cancer Stem Cell-Rich Xenograft Model (PPT2)
Treatment GroupDosageAdministration RouteMean Tumor Volume Change from InitialReference
NE-DHA-SBT-121425 mg/kgIntravenous (weekly for 3 weeks)-45% (shrinkage)[1]
NE-DHA-SBT-121430 mg/kgIntravenous (weekly for 3 weeks)-62% (shrinkage)[1]
NE-DHA-SBT-121440 mg/kgIntravenous (weekly for 3 weeks)-74% (shrinkage)[1]
NE-DHA-SBT-121450 mg/kgIntravenous (weekly for 3 weeks)-88% (shrinkage)[1]
Abraxane®25 mg/kgIntravenous (weekly for 3 weeks)Insignificant suppression followed by growth[1]
Abraxane®40 mg/kgIntravenous (weekly for 3 weeks)Insignificant suppression followed by growth[1]
Placebo Nanoemulsion-Intravenous (weekly for 3 weeks)Continued tumor growth[1]
Table 2: In Vitro Cytotoxicity in Pancreatic Cancer Cells (Panc02)
TreatmentIC50 ValueReference
NE-DHA-SBT-1214215 nM
DHA-SBT-1214 (in solution)262 nM
Abraxane®428 nM
Paclitaxel443 nM
Gemcitabine154 nM
Table 3: In Vivo Efficacy in a Syngeneic Pancreatic Adenocarcinoma Model (Panc02)
Treatment GroupDosageAdministration RouteOutcomeReference
NE-DHA-SBT-121410 mg/kgIntravenousSuperior tumor growth suppression compared to Abraxane®[2]
Abraxane®120 mg/kgIntravenousLess effective tumor growth suppression[2]
NE-DHA-SBT-1214 + anti-PD-L1 Ab10 mg/kg + AbIntravenousSignificantly inhibited tumor growth[2]

Experimental Protocols

The following methodologies were employed in the key comparative studies:

Prostate Cancer Xenograft Study[1]
  • Cell Line: PPT2 human prostate cancer cells with cancer stem cell (CSC)-like phenotype (CD133high/CD44+/high).

  • Animal Model: Male NOD/SCID mice.

  • Tumor Implantation: Subcutaneous injection of PPT2 cells.

  • Treatment Regimen: When tumors reached a palpable size (approximately 50-150 mm³), mice were treated with intravenous injections of NE-DHA-SBT-1214, Abraxane®, or a placebo nanoemulsion on a weekly basis for three weeks.

  • Efficacy Evaluation: Tumor volume was measured weekly. Post-treatment, viable cells from tumors were assessed for their ability to form floating spheroids and holoclones, characteristic of CSCs.

Pancreatic Cancer Syngeneic Model Study[2]
  • Cell Line: Panc02 murine pancreatic adenocarcinoma cells.

  • Animal Model: C57BL/6 mice.

  • Tumor Implantation: Subcutaneous injection of Panc02 cells.

  • Treatment Regimen: Mice with established tumors were treated with NE-DHA-SBT-1214, Abraxane®, paclitaxel, gemcitabine, or an anti-PD-L1 antibody, alone or in combination.

  • Efficacy Evaluation: Tumor growth was monitored. Infiltration of CD8+ T-cells into the tumor microenvironment was assessed.

Mechanism of Action and Signaling Pathways

Both NE-DHA-SBT-1214 and Abraxane are taxane-based drugs that function primarily by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. However, the superior efficacy of NE-DHA-SBT-1214 stems from its unique formulation and multi-pronged attack on cancer cells.

Abraxane (nab-paclitaxel) is a nanoparticle albumin-bound paclitaxel. This formulation avoids the use of solvents like Cremophor EL, allowing for the administration of higher doses and improved tumor penetration compared to standard paclitaxel.[3][4] Abraxane has been shown to induce both extrinsic and intrinsic apoptotic pathways.[5]

NE-DHA-SBT-1214 is a novel taxoid, SBT-1214, conjugated with the omega-3 fatty acid docosahexaenoic acid (DHA) and formulated in a nanoemulsion. This design confers several advantages:

  • Enhanced Drug Delivery: The nanoemulsion formulation improves the solubility and stability of the drug, leading to better delivery to the tumor site.[1][2]

  • Targeting Cancer Stem Cells: A key differentiator is the potent activity of NE-DHA-SBT-1214 against cancer stem cells (CSCs).[1] Post-treatment analysis of tumors from the prostate cancer model revealed that viable cells from NE-DHA-SBT-1214-treated mice were unable to form spheroids and holoclones, indicating an eradication of the CSC population. In contrast, cells from Abraxane-treated tumors retained their CSC characteristics.[1]

  • Modulation of the Tumor Microenvironment: In the pancreatic cancer model, NE-DHA-SBT-1214 demonstrated the ability to increase the infiltration of cytotoxic CD8+ T-cells into the tumor, especially when combined with an anti-PD-L1 antibody.[2] This suggests that NE-DHA-SBT-1214 can help to overcome immune suppression within the tumor microenvironment.

Visualizing the Pathways and Processes

G cluster_abraxane Abraxane (nab-paclitaxel) Delivery Abraxane Abraxane (Albumin-bound Paclitaxel) EndothelialCell Endothelial Cell Abraxane->EndothelialCell gp60 mediated transcytosis TumorCell Tumor Cell EndothelialCell->TumorCell Delivery to Tumor Microtubules Microtubules TumorCell->Microtubules Paclitaxel binds to β-tubulin Apoptosis Apoptosis Microtubules->Apoptosis Microtubule stabilization -> Mitotic arrest

Figure 1: Mechanism of Abraxane delivery and action.

G cluster_nedha NE-DHA-SBT-1214 Multi-faceted Action NEDHA NE-DHA-SBT-1214 (Nanoemulsion) TumorCell Cancer Cell NEDHA->TumorCell Enhanced Delivery CSC Cancer Stem Cell NEDHA->CSC Targeting TME Tumor Microenvironment NEDHA->TME Microtubules Microtubules TumorCell->Microtubules SBT-1214 binds to β-tubulin NoSpheroids Inhibition of Spheroid Formation CSC->NoSpheroids Eradication CD8 CD8+ T-cell Infiltration TME->CD8 Apoptosis Apoptosis Microtubules->Apoptosis

Figure 2: The multi-pronged attack of NE-DHA-SBT-1214.

G cluster_workflow In Vivo Efficacy Study Workflow Start Tumor Cell Implantation TumorGrowth Tumor Growth (50-150 mm³) Start->TumorGrowth Treatment Weekly IV Treatment (3 weeks) TumorGrowth->Treatment TumorMeasurement Tumor Volume Measurement Treatment->TumorMeasurement PostTreatment Post-Treatment Analysis TumorMeasurement->PostTreatment

Figure 3: Experimental workflow for in vivo studies.

Conclusion

The preclinical data strongly support the superior efficacy of NE-DHA-SBT-1214 over Abraxane. The novel nanoemulsion formulation not only enhances the delivery of a potent taxoid but also demonstrates a crucial ability to eradicate cancer stem cells and modulate the tumor immune microenvironment. These findings position NE-DHA-SBT-1214 as a highly promising next-generation therapeutic for a range of difficult-to-treat cancers. Further clinical investigation is warranted to translate these compelling preclinical results into improved outcomes for cancer patients.

References

Comparative analysis of microtubule dynamics with SB-T-1214 and other taxanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of the novel taxoid SB-T-1214 and other prominent taxanes—paclitaxel, docetaxel, and cabazitaxel—on microtubule dynamics. Taxanes are a critical class of anti-cancer agents that function by stabilizing microtubules, leading to mitotic arrest and apoptosis in cancer cells.[1][2] Understanding the nuanced differences in their effects on microtubule dynamics is crucial for the development of more effective cancer therapies.

While extensive quantitative data exists for established taxanes, similar detailed data for the new-generation taxoid this compound is not yet publicly available. This guide collates the existing data for paclitaxel, docetaxel, and cabazitaxel to provide a baseline for comparison once data for this compound emerges. This compound is described as a potent mitotic poison, and a related third-generation SB-T taxoid, SB-T-1285406, has been shown to promote tubulin polymerization more rapidly than paclitaxel.[3]

Comparative Efficacy and Cellular Effects

Taxanes exert their cytotoxic effects by binding to the β-tubulin subunit of microtubules, which enhances their polymerization and prevents depolymerization.[4] This stabilization of microtubules disrupts the dynamic instability required for proper mitotic spindle formation and function, ultimately leading to cell cycle arrest at the G2/M phase and induction of apoptosis.[1][5]

While this compound is known to be effective against drug-resistant colon tumors and cancer stem cells by inhibiting the expression of stem cell-related genes, specific quantitative data on its direct impact on microtubule dynamics is not yet available in the reviewed literature.[6] The following tables summarize the known quantitative effects of paclitaxel, docetaxel, and cabazitaxel on microtubule dynamics from various studies.

Data Presentation: Quantitative Effects on Microtubule Dynamics

The following tables present a summary of quantitative data on the effects of paclitaxel, docetaxel, and cabazitaxel on key parameters of microtubule dynamics. It is important to note that experimental conditions such as cell type, drug concentration, and incubation time can influence the observed effects.

Table 1: Effect of Taxanes on Microtubule Polymerization and Depolymerization Rates

TaxaneConcentrationCell Line / SystemEffect on Polymerization (Growth) RateEffect on Depolymerization (Shortening) RateCitation(s)
Paclitaxel 30 nMCaov-3 (ovarian)↓ 24%↓ 31%[7][8]
100 nMA-498 (kidney)↓ 18%↓ 26%[7][8]
Docetaxel 10 nMMCF7 (breast)-↓ (dependent on βIII-tubulin)[9]
Cabazitaxel 10 nMMCF7 (breast)-↓ (more potent than docetaxel, dependent on βIII-tubulin)[9]

Table 2: Effect of Taxanes on Microtubule Dynamicity and Time in Pause

TaxaneConcentrationCell Line / SystemEffect on DynamicityEffect on Time in PauseCitation(s)
Paclitaxel 30 nMCaov-3 (ovarian)↓ 31%[7][8]
100 nMA-498 (kidney)↓ 63%[7][8]
Docetaxel 10 nMMCF7 (breast)↓ (dependent on βIII-tubulin)-[9]
Cabazitaxel 10 nMMCF7 (breast)↓ (more potent than docetaxel, dependent on βIII-tubulin)-[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental findings. Below are protocols for key experiments used to assess the effects of taxanes on microtubule dynamics.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to promote the assembly of purified tubulin into microtubules, which can be monitored by an increase in turbidity.

Materials:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Test compounds (this compound, paclitaxel, docetaxel, etc.) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well microplate, spectrophotometer capable of reading at 340 nm and maintaining a temperature of 37°C.

Procedure:

  • Prepare the tubulin polymerization buffer (General Tubulin Buffer with 1 mM GTP and 10% glycerol).

  • On ice, reconstitute lyophilized tubulin in the polymerization buffer to a final concentration of 2-3 mg/mL.

  • Prepare serial dilutions of the test compounds in the polymerization buffer.

  • In a pre-warmed 96-well plate, add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., paclitaxel).

  • To initiate the polymerization reaction, add the cold tubulin solution to each well.

  • Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Plot absorbance versus time to generate polymerization curves. An increase in absorbance indicates microtubule polymerization.

Live-Cell Imaging of Microtubule Dynamics

This method allows for the direct visualization and quantification of microtubule dynamics in living cells.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF7)

  • Glass-bottom imaging dishes

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Fluorescent tubulin probe (e.g., Tubulin Tracker™, GFP-α-tubulin expression vector)

  • Test compounds

  • Live-cell imaging system with environmental control (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom imaging dishes to achieve 50-70% confluency on the day of the experiment.

  • Microtubule Labeling:

    • For fluorescent probes: Incubate cells with the probe (e.g., 100 nM Tubulin Tracker™ Deep Red) for 30-60 minutes at 37°C.[10]

    • For fluorescent protein expression: Transfect or transduce cells with a vector encoding a fluorescently tagged tubulin (e.g., GFP-α-tubulin) 24-48 hours prior to imaging.[11]

  • Compound Treatment: Prepare working solutions of the test compounds in live-cell imaging medium. Replace the medium in the imaging dishes with the compound-containing medium or vehicle control.

  • Image Acquisition:

    • Place the imaging dish on the microscope stage within the environmental chamber.

    • Acquire time-lapse images at appropriate intervals (e.g., every 2-5 seconds) for a duration of several minutes to hours. Use the lowest possible laser power to minimize phototoxicity.

  • Data Analysis:

    • Track the plus-ends of individual microtubules over time using appropriate software (e.g., ImageJ with plugins).

    • Calculate parameters of dynamic instability:

      • Growth rate: The rate of microtubule polymerization.

      • Shortening rate: The rate of microtubule depolymerization.

      • Catastrophe frequency: The frequency of transition from a growing to a shortening state.

      • Rescue frequency: The frequency of transition from a shortening to a growing state.

      • Dynamicity: The total length of tubulin turnover per unit of time.

Mandatory Visualization

Taxane-Induced Signaling Pathway Leading to Apoptosis

Taxanes stabilize microtubules, leading to a cascade of events that culminate in programmed cell death. The following diagram illustrates the key signaling pathways involved.

Taxane_Signaling_Pathway Taxane Taxane (e.g., this compound, Paclitaxel) Microtubule Microtubule Stabilization Taxane->Microtubule MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest SAC Spindle Assembly Checkpoint (SAC) Activation MitoticArrest->SAC Bcl2 Bcl-2 Phosphorylation (Inactivation) SAC->Bcl2 p53 p53 Upregulation SAC->p53 Caspase Caspase Cascade Activation Bcl2->Caspase p53->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Taxane-induced signaling pathway leading to apoptosis.

Experimental Workflow for In Vitro Tubulin Polymerization Assay

The following diagram outlines the workflow for the in vitro tubulin polymerization assay.

Tubulin_Polymerization_Workflow cluster_prep Preparation (on ice) cluster_assay Assay (37°C) cluster_analysis Data Analysis Tubulin Reconstitute Tubulin Mix Mix Tubulin and Compound in Plate Tubulin->Mix Buffer Prepare Polymerization Buffer (with GTP) Buffer->Mix Compound Prepare Compound Dilutions Compound->Mix Incubate Incubate at 37°C in Spectrophotometer Mix->Incubate Measure Measure Absorbance (340 nm) over Time Incubate->Measure Plot Plot Absorbance vs. Time Measure->Plot Analyze Analyze Polymerization Curves Plot->Analyze Taxane_Action_Logic Taxane Taxane Binding to β-tubulin Stabilization Microtubule Stabilization Taxane->Stabilization Dynamics Suppression of Microtubule Dynamic Instability Stabilization->Dynamics Spindle Defective Mitotic Spindle Formation Dynamics->Spindle Arrest Mitotic Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

References

A Preclinical Showdown: SB-T-1214 vs. Cabazitaxel in Docetaxel-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the challenging landscape of docetaxel-resistant prostate cancer, a new generation of taxanes offers renewed hope. This guide provides a detailed, evidence-based comparison of two such agents: SB-T-1214 and the established second-line therapy, cabazitaxel. By examining their preclinical performance in relevant cancer models, this document aims to illuminate their respective strengths and potential applications in overcoming taxane resistance.

The emergence of resistance to docetaxel, a standard-of-care chemotherapy for metastatic castration-resistant prostate cancer (mCRPC), presents a significant clinical hurdle. Both this compound, a novel taxoid, and cabazitaxel, a second-generation taxane approved for post-docetaxel settings, have demonstrated potent anti-tumor activity. This comparison delves into their mechanisms of action, in vitro cytotoxicity, and in vivo efficacy, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.

At a Glance: Comparative Efficacy

While direct head-to-head preclinical studies are limited, a comparative analysis of available data from various docetaxel-resistant prostate cancer models provides valuable insights into the potential of this compound and the proven efficacy of cabazitaxel.

ParameterThis compoundCabazitaxel
Primary Target MicrotubulesMicrotubules[1]
Reported Efficacy in Docetaxel-Resistant Models Primarily demonstrated in prostate cancer stem cell (CSC)-enriched models[2][3][4]Demonstrated in various docetaxel-resistant cell lines and xenograft models[5][6]
In Vitro Cytotoxicity Induced up to 65% cell death in CSC-enriched populations (PPT2 cells)[7]Potent activity in docetaxel-resistant cell lines, often with lower IC50 values compared to docetaxel[8]
In Vivo Efficacy Dramatic suppression of tumor growth in xenografts derived from CSC-enriched populations[2][4][7]Greater antitumor efficacy than docetaxel in castration-resistant prostate tumor xenografts (e.g., HID28 model)[5]
Mechanism of Overcoming Resistance Appears effective against cancer stem cells, a population implicated in drug resistance.[3][4]Low affinity for the P-glycoprotein (P-gp) efflux pump, a common mechanism of taxane resistance.[9][10][11] Also reported to inhibit the PI3K/AKT signaling pathway.[12][13]

Deep Dive: Mechanism of Action

Both this compound and cabazitaxel belong to the taxane class of chemotherapeutic agents, which primarily exert their cytotoxic effects by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. However, their distinct properties may contribute to their efficacy in docetaxel-resistant settings.

Cabazitaxel: As a second-generation taxane, cabazitaxel's key advantage lies in its poor affinity for P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that actively pumps taxanes out of cancer cells, thereby reducing their intracellular concentration and efficacy.[9][10][11] By evading this common resistance mechanism, cabazitaxel can maintain therapeutic concentrations within resistant tumor cells. Furthermore, studies suggest that cabazitaxel's cytotoxic activity in docetaxel-resistant cells may also be mediated through the inhibition of the pro-survival PI3K/AKT signaling pathway.[12][13]

This compound: While the precise mechanisms of this compound in overcoming docetaxel resistance are still under investigation, preclinical evidence strongly suggests its potent activity against prostate cancer stem cells (CSCs).[2][3][4] CSCs are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to conventional therapies. By targeting this resilient cell population, this compound may offer a distinct advantage in eradicating the root of chemoresistance.

Visualizing the Pathways

Taxane_Mechanism_of_Action Taxane Mechanism of Action in Prostate Cancer cluster_Cell Cancer Cell cluster_Cabazitaxel Cabazitaxel Specifics cluster_SBT1214 This compound Specifics Taxane Taxane (this compound or Cabazitaxel) Microtubules Microtubules Taxane->Microtubules Stabilizes CellCycleArrest Cell Cycle Arrest (G2/M Phase) Microtubules->CellCycleArrest Pgp P-glycoprotein (P-gp) Efflux Pump Pgp->Taxane Effluxes (Resistance) Apoptosis Apoptosis (Cell Death) CellCycleArrest->Apoptosis PI3K_AKT PI3K/AKT Pathway PI3K_AKT->Apoptosis Inhibits (Survival) CSC Cancer Stem Cell (CSC) CSC->Pgp May Express CSC->PI3K_AKT May Activate Cabazitaxel_Node Cabazitaxel Cabazitaxel_Node->Pgp Low Affinity Cabazitaxel_Node->PI3K_AKT Inhibits SBT1214_Node This compound SBT1214_Node->CSC Targets

Caption: Taxane mechanism of action in prostate cancer cells.

Experimental Data: A Comparative Overview

The following tables summarize key quantitative data from preclinical studies of this compound and cabazitaxel in models relevant to docetaxel-resistant prostate cancer.

In Vitro Cytotoxicity
DrugCell Line/PopulationDocetaxel Resistance StatusKey Finding
This compound PPT2 (CSC-enriched)Not specified, but CSCs are inherently resistantUp to 65% cell death at 72 hours[7]
PC3MM2 (CSC-enriched)Not specified, but CSCs are inherently resistantUp to 60% cell death at 72 hours[2]
Cabazitaxel Various docetaxel-resistant cell linesAcquired resistanceConsistently more potent than docetaxel[8]
HID28 (castration-resistant xenograft)Castration-resistantMore effective than docetaxel[5]
In Vivo Efficacy
DrugAnimal ModelTumor TypeKey Finding
This compound NOD/SCID miceXenografts from PPT2 and PC3MM2 (CSC-enriched) cellsDramatic reduction in tumor size with weekly injections[2][4][7]
Cabazitaxel MicePatient-derived castration-resistant prostate tumor xenograft (HID28)Greater antitumor efficacy compared to docetaxel at equivalent doses[5]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, this section outlines the methodologies for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and proliferation.

MTT_Assay_Workflow MTT Assay Workflow start Start seed_cells Seed prostate cancer cells in 96-well plates start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 add_drug Add varying concentrations of This compound or Cabazitaxel incubate1->add_drug incubate2 Incubate for a specified period (e.g., 72 hours) add_drug->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours (Formation of formazan crystals) add_mtt->incubate3 add_solvent Add solubilization solution (e.g., DMSO) incubate3->add_solvent read_absorbance Measure absorbance at 570 nm using a plate reader add_solvent->read_absorbance analyze_data Calculate cell viability and IC50 values read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for a typical MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Prostate cancer cells (e.g., docetaxel-resistant DU-145 or PC-3 cells) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or cabazitaxel. Control wells receive vehicle only.

  • Incubation: The plates are incubated for a defined period (e.g., 72 hours) to allow the drugs to exert their cytotoxic effects.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Formation: The plates are incubated for an additional 2-4 hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the control, and the half-maximal inhibitory concentration (IC50) is determined.

In Vivo Xenograft Studies

This protocol describes the establishment and treatment of prostate cancer xenografts in immunodeficient mice.

Xenograft_Study_Workflow Xenograft Study Workflow start Start prepare_cells Prepare a suspension of docetaxel-resistant prostate cancer cells start->prepare_cells inject_cells Subcutaneously inject cells into the flanks of immunodeficient mice prepare_cells->inject_cells monitor_tumor Monitor tumor growth until they reach a palpable size inject_cells->monitor_tumor randomize Randomize mice into treatment groups monitor_tumor->randomize treat Administer this compound, Cabazitaxel, or vehicle control via a specified route and schedule randomize->treat measure_tumor Measure tumor volume regularly (e.g., twice weekly) treat->measure_tumor endpoint Continue treatment until a predefined endpoint is reached (e.g., tumor size, study duration) measure_tumor->endpoint analyze Analyze tumor growth inhibition and other relevant parameters endpoint->analyze end End analyze->end

Caption: Workflow for a typical in vivo xenograft study.

Detailed Steps:

  • Cell Preparation and Implantation: Docetaxel-resistant prostate cancer cells are harvested and suspended in an appropriate medium, often mixed with Matrigel. The cell suspension is then subcutaneously injected into the flanks of immunodeficient mice (e.g., NOD/SCID or nude mice).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). The mice are then randomized into different treatment groups (e.g., vehicle control, this compound, cabazitaxel).

  • Drug Administration: The drugs are administered according to a predefined schedule and route (e.g., intravenous or intraperitoneal injection).

  • Tumor Measurement: Tumor dimensions are measured regularly (typically twice a week) using calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Monitoring and Endpoint: The body weight and overall health of the mice are monitored throughout the study. The experiment is terminated when tumors in the control group reach a maximum allowable size, or at a predetermined time point.

  • Data Analysis: At the end of the study, tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group.

Conclusion

Both this compound and cabazitaxel demonstrate significant promise in the preclinical setting for overcoming docetaxel resistance in prostate cancer. Cabazitaxel's established efficacy, particularly its ability to circumvent P-gp-mediated resistance, solidifies its role as a valuable therapeutic option. This compound, with its potent activity against cancer stem cells, presents an exciting and potentially complementary strategy.

Further research, including direct comparative studies in a broader range of docetaxel-resistant prostate cancer models, is warranted to fully elucidate the relative merits of this compound. The data and protocols presented in this guide offer a solid foundation for researchers to design and interpret future studies, ultimately accelerating the development of more effective treatments for patients with advanced, chemoresistant prostate cancer.

References

Navigating Resistance: A Comparative Analysis of SB-T-1214's Efficacy in Chemoresistant Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of preclinical data reveals the promising potential of SB-T-1214, a next-generation taxoid, in overcoming mechanisms of resistance to conventional chemotherapies. This guide synthesizes findings from multiple studies, offering researchers, scientists, and drug development professionals a detailed comparison of this compound's performance against other established chemotherapeutic agents, particularly in the context of multidrug-resistant (MDR) cancers and cancer stem cells (CSCs).

Comparative Cytotoxicity in Resistant Cancer Models

This compound and its docosahexaenoic acid conjugate, DHA-SBT-1214, have demonstrated superior cytotoxic effects in various cancer cell lines and tumor xenografts, including those with acquired resistance to other drugs. The data, summarized below, highlights the potency of this compound, especially when delivered via a nanoemulsion (NE) formulation which enhances its therapeutic efficacy.

Cell LineCancer TypeDrugFormulationIC50Fold Difference (vs. This compound)Reference
PPT2Prostate (Cancer Stem Cell-like)DHA-SBT-1214Aqueous Solution48 nM-[1]
PPT2Prostate (Cancer Stem Cell-like)DHA-SBT-1214Nanoemulsion4 nM12x more potent[1]
Pgp+ Colon Tumor XenograftsColonThis compound--2-3 fold more potent than paclitaxel & docetaxel[1]
Panc02PancreaticNE-DHA-SBT-1214Nanoemulsion-Superior to Abraxane™ at a lower dose (10mg/kg vs 120mg/kg)[2]

Key Findings:

  • Enhanced Potency: A nanoemulsion formulation of DHA-SBT-1214 increased its cytotoxicity in PPT2 prostate cancer stem cell-like cells by approximately 12-fold compared to its aqueous solution.[1]

  • Superiority in Resistant Models: this compound is reported to be 2-3 times more potent than paclitaxel and docetaxel in multidrug-resistant (MDR) cell lines that overexpress P-glycoprotein (Pgp).[1]

  • Efficacy Against Cancer Stem Cells: In contrast to paclitaxel, which was found to increase the proliferation of CD133high/CD44+/high prostate CSCs, this compound induced significant cell death (around 60%) in this population.[3]

  • Combination Therapy Advantage: In a pancreatic cancer model, combining NE-DHA-SBT-1214 with an anti-PD-L1 antibody resulted in greater tumor growth suppression than paclitaxel, nab-paclitaxel (Abraxane™), gemcitabine, or anti-PD-L1 antibody therapy alone.[2][4][5]

Experimental Methodologies

The following are detailed protocols for key experiments cited in the studies of this compound.

Cell Viability and Cytotoxicity Assays

1. MTT Assay (for Panc02 cells):

  • Objective: To determine the cell-kill efficiency of different anticancer drugs.

  • Procedure:

    • Panc02 cells were seeded in 96-well plates.

    • Cells were treated with various concentrations of DHA-SBT-1214 nanoemulsion (ranging from 0.01 nM to 10,000 nM), other anticancer agents, or a blank nanoemulsion control.[2]

    • The cells were incubated for 96 hours at 37°C.[2]

    • Cell viability was measured using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]

    • Results were presented as the percentage of viable cells compared to the untreated control.[2]

2. CellTiter Assay (for PPT2 cells):

  • Objective: To examine the cell-kill efficiency of DHA-SBT-1214 in both aqueous and nanoemulsion formulations.

  • Procedure:

    • PPT2 cells were grown in a monolayer.

    • Cells were treated with DHA-SBT-1214 at concentrations of 1, 10, 100, and 1000 nM.[1]

    • The drug exposure was maintained for 48 hours at 37°C.[1]

    • The percentage of viable cells remaining was determined using the CellTiter assay.[1]

In Vivo Tumor Growth Inhibition Studies

1. Pancreatic Cancer Syngeneic Model:

  • Objective: To evaluate the in vivo efficacy of NE-DHA-SBT-1214 alone and in combination with anti-PD-L1 antibody.

  • Animal Model: C57BL/6 mice bearing Panc02 syngeneic pancreatic adenocarcinoma.[2][5]

  • Treatment Groups:

    • NE-DHA-SBT-1214

    • Paclitaxel

    • Nab-paclitaxel (Abraxane™)

    • Gemcitabine

    • Anti-PD-L1 antibody

    • Combination of NE-DHA-SBT-1214 and anti-PD-L1 antibody

  • Administration: Drugs were administered systemically.[2][5]

  • Endpoint: Tumor growth was monitored and compared across the different treatment groups.[4][5]

2. Prostate Cancer Xenograft Model:

  • Objective: To assess the in vivo efficacy of SBT-1214 against prostate tumors.

  • Animal Model: NOD/SCID mice bearing tumors induced by PPT2 and PC3MM2 cells.[3]

  • Treatment: Weekly administration of SBT-1214.[3]

  • Endpoint: Tumor growth suppression was evaluated. Four out of six PPT2 and three out of six PC3MM2 tumors showed an absence of viable cells in residual tumors.[3]

Visualizing Experimental Workflows and Pathways

The following diagrams illustrate the experimental processes and the proposed mechanism of action for this compound.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Lines Cancer Cell Lines (e.g., Panc02, PPT2) Treatment Treatment with This compound / Comparators Cell_Lines->Treatment Cytotoxicity_Assay Cytotoxicity Assays (MTT, CellTiter) Treatment->Cytotoxicity_Assay FACS_Analysis FACS Analysis (Cell Sorting, Protein Expression) Treatment->FACS_Analysis PCR_Array PCR Array (Gene Expression) Treatment->PCR_Array Animal_Model Mouse Models (Syngeneic, Xenograft) Tumor_Implantation Tumor Implantation Animal_Model->Tumor_Implantation Drug_Administration Systemic Drug Administration Tumor_Implantation->Drug_Administration Tumor_Measurement Tumor Growth Measurement Drug_Administration->Tumor_Measurement

Caption: General workflow for in vitro and in vivo evaluation of this compound.

signaling_pathway SBT_1214 This compound Microtubules Microtubule Stabilization (Mitotic Poison) SBT_1214->Microtubules Acts on CSC_Genes Stem Cell-Related Genes (Oct4, Sox2, Nanog, c-Myc) SBT_1214->CSC_Genes Inhibits Cell_Cycle_Arrest Cell Cycle Arrest Microtubules->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Gene_Downregulation Down-regulation of Pluripotency Genes CSC_Genes->Gene_Downregulation Loss_of_Stemness Loss of Self-Renewal & Spheroid Formation Gene_Downregulation->Loss_of_Stemness

Caption: Proposed dual mechanism of action of this compound.

Conclusion

The available data strongly suggest that this compound exhibits a favorable profile for treating cancers that are resistant to conventional chemotherapies. Its ability to target both proliferating cancer cells through mitotic inhibition and the resilient cancer stem cell population by down-regulating key self-renewal genes marks it as a promising candidate for further development.[6][7] The enhanced efficacy observed with nanoemulsion delivery and in combination with immunotherapy further broadens its potential clinical applications. Future studies directly investigating acquired resistance to this compound and subsequent cross-resistance to other agents will be crucial for optimizing its use in sequential cancer treatment paradigms.

References

Evaluating the Long-Term Efficacy and Tumor Recurrence after SB-T-1214 Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term efficacy and tumor recurrence potential of the novel taxoid, SB-T-1214, against established alternative therapies in preclinical cancer models. The data presented herein is collated from publicly available research to facilitate an objective evaluation of this compound's performance and to provide detailed experimental context.

Executive Summary

This compound is a next-generation taxoid demonstrating potent anti-tumor activity in preclinical models of drug-resistant cancers, particularly colon, prostate, and pancreatic cancer. Its long-term efficacy appears to stem from a dual mechanism of action: disruption of mitosis and targeted downregulation of key cancer stem cell (CSC) pluripotency genes. In head-to-head preclinical studies, this compound and its derivative, DHA-SBT-1214, have shown superior or comparable efficacy to standard-of-care chemotherapies such as paclitaxel and gemcitabine, notably in achieving complete tumor regression and preventing the formation of secondary tumors from surviving cells. However, specific long-term tumor recurrence rate data from preclinical studies are not yet widely published. Furthermore, this compound is currently in the preclinical stage of development, and no clinical trial data is available to date.

Data Presentation: Preclinical Efficacy Comparison

The following tables summarize the available quantitative data on the long-term efficacy of this compound and its comparators in various preclinical cancer models.

Table 1: Long-Term Efficacy of this compound in a Drug-Resistant Colon Cancer Xenograft Model

Treatment GroupDosage and ScheduleOutcomeTumor Recurrence Data
This compound 20 mg/kg x 3 (q3d x 3, i.v.)100% (5/5 mice) complete tumor regression [1][2]Tumor growth delay of >201 days[1]. No secondary spheroid formation from surviving cells in vitro[2].
Paclitaxel Optimal dose (60 mg/kg total)Ineffective against this drug-resistant (Pgp+) tumor model[1][2]Not Applicable
Vehicle Control N/AProgressive tumor growthNot Applicable

Table 2: Efficacy of this compound in Prostate Cancer Xenograft Models

Treatment GroupTumor ModelOutcome
This compound PPT2 (patient-derived)Dramatic suppression of tumor growth; absence of viable cells in 67% (4/6) of residual tumors[3]
This compound PC3MM2 (metastatic)Dramatic suppression of tumor growth; absence of viable cells in 50% (3/6) of residual tumors[3]

Table 3: Comparative Efficacy of DHA-SBT-1214 in a Syngeneic Pancreatic Adenocarcinoma Model

Treatment GroupOutcome
NE-DHA-SBT-1214 + anti-PD-L1 Significant tumor suppression , with tumors remaining regressed even after treatment cessation[4][5]
NE-DHA-SBT-1214 (10mg/kg) + anti-PD-L1 More effective in suppressing tumor growth than gemcitabine[4]
NE-DHA-SBT-1214 (10mg/kg) Superior tumor suppression compared to Abraxane™ (nab-paclitaxel) at 120 mg/kg[4]
Paclitaxel, Abraxane™, Gemcitabine, or single anti-PD-L1 antibody Reduced tumor growth to a lesser extent than the NE-DHA-SBT-1214 combination therapy group[4][5]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vivo Xenograft Studies for Colon and Prostate Cancer
  • Cell Lines and Animal Models:

    • Colon Cancer: Drug-resistant human colon cancer cell line DLD-1 (Pgp+) was used. Severe combined immunodeficient (SCID) mice were utilized as the host.

    • Prostate Cancer: Patient-derived PPT2 and metastatic PC3MM2 human prostate cancer cells were used. NOD/SCID mice were the hosts.

  • Tumor Implantation:

    • A suspension of cancer cells was injected subcutaneously into the flank of the mice.

    • Tumor growth was monitored regularly using calipers.

  • Treatment Protocol:

    • Once tumors reached a predetermined size, mice were randomized into treatment and control groups.

    • This compound Administration: For the colon cancer model, this compound was administered intravenously at a dose of 20 mg/kg three times on a q3d x 3 schedule (every three days for three doses)[1][2]. For the prostate cancer model, treatment was administered weekly[3].

    • Comparator Administration: Paclitaxel was administered at its optimal dose.

    • The control group received a vehicle solution.

  • Efficacy Evaluation:

    • Tumor volume was measured at regular intervals to assess tumor growth inhibition.

    • At the end of the study, tumors were excised, and residual tissues were analyzed for the presence of viable cancer cells.

Syngeneic Pancreatic Cancer Model for DHA-SBT-1214 Evaluation
  • Cell Line and Animal Model:

    • Panc02, a murine pancreatic adenocarcinoma cell line, was used.

    • C57BL/6 mice, which are immunocompetent, were used to allow for the evaluation of immunotherapies.

  • Treatment Formulation and Administration:

    • DHA-SBT-1214 was encapsulated in an oil-in-water nanoemulsion (NE-DHA-SBT-1214) for systemic administration.

    • Treatments, including NE-DHA-SBT-1214, gemcitabine, paclitaxel, nab-paclitaxel, and anti-PD-L1 antibody, were administered systemically.

  • Efficacy and Immune Response Evaluation:

    • Tumor growth was monitored to determine the anti-tumor efficacy of the different treatment regimens.

    • Tumors were harvested to analyze the infiltration of immune cells, such as CD8+ T-cells, and the expression of immune checkpoint markers like PD-L1.

Mandatory Visualizations

Signaling Pathway of this compound in Cancer Stem Cells

SB_T_1214_Pathway cluster_cell Cancer Stem Cell cluster_nucleus Nucleus SB_T_1214 This compound Pluripotency_Genes Pluripotency Genes (Oct4, Sox2, Nanog, c-Myc) SB_T_1214->Pluripotency_Genes Downregulates Microtubules Microtubule Dynamics SB_T_1214->Microtubules Disrupts Wnt_Beta_Catenin Wnt/β-catenin Pathway Hedgehog Hedgehog Pathway Stemness_Maintenance Stemness Maintenance & Self-Renewal Pluripotency_Genes->Stemness_Maintenance Promotes Wnt_Beta_Catenin->Pluripotency_Genes Activates Hedgehog->Pluripotency_Genes Activates Mitotic_Arrest Mitotic Arrest & Apoptosis Microtubules->Mitotic_Arrest Leads to Tumor_Recurrence Tumor Recurrence & Drug Resistance Stemness_Maintenance->Tumor_Recurrence Contributes to

Caption: Mechanism of action of this compound targeting both mitosis and cancer stem cell pathways.

Experimental Workflow for Preclinical Evaluation of this compound

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation Cell_Culture Cancer Cell Lines (e.g., DLD-1, PPT2) Tumor_Implantation Subcutaneous Tumor Implantation Cell_Culture->Tumor_Implantation Animal_Model Immunodeficient Mice (e.g., SCID, NOD/SCID) Animal_Model->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization SB_T_1214_Group This compound Randomization->SB_T_1214_Group Comparator_Group Comparator Drug (e.g., Paclitaxel) Randomization->Comparator_Group Control_Group Vehicle Control Randomization->Control_Group Tumor_Volume Tumor Volume Measurement SB_T_1214_Group->Tumor_Volume Comparator_Group->Tumor_Volume Control_Group->Tumor_Volume Survival_Analysis Long-Term Survival Analysis Tumor_Volume->Survival_Analysis Tumor_Analysis Post-Mortem Tumor Analysis Survival_Analysis->Tumor_Analysis

Caption: A typical workflow for evaluating the in vivo efficacy of this compound in xenograft models.

References

Safety Operating Guide

Navigating the Safe Disposal of SB-T-1214: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the responsible management of the investigational cytotoxic agent Dha-SB-T-1214, ensuring the safety of personnel and environmental integrity.

For researchers, scientists, and drug development professionals engaged in the study of novel therapeutic agents, the proper handling and disposal of chemical compounds is a matter of paramount importance. This guide provides a detailed, step-by-step framework for the safe disposal of Dha-SB-T-1214, a third-generation taxoid and potent cytotoxic agent under investigation for cancer chemotherapy. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for the disposal of cytotoxic and antineoplastic drugs.

Understanding the Hazard: Cytotoxic Waste Classification

Dha-SB-T-1214 is categorized as a cytotoxic drug, meaning it is toxic to living cells.[1] Waste generated from the handling and administration of such compounds is considered hazardous and requires stringent disposal protocols to prevent harm to human health and the environment.[1][2] The primary method of disposal for cytotoxic waste is high-temperature incineration.[1][2]

A crucial first step in proper disposal is the correct classification of the waste. Cytotoxic waste is broadly divided into two categories:

  • Trace Chemotherapy Waste: This category includes materials that are "RCRA empty," meaning they contain less than 3% of the original drug by weight.[3][4] Examples include used personal protective equipment (PPE), empty IV bags and tubing, and contaminated lab consumables.[3][4]

  • Bulk Chemotherapy Waste: This classification applies to materials that contain more than 3% of the original drug.[4] This includes unused or partially used vials of Dha-SB-T-1214, grossly contaminated PPE, and materials used to clean up spills.[4]

Quantitative Data Summary for Waste Segregation

Waste TypeDescriptionDisposal Container
Trace Waste Materials with <3% residual Dha-SB-T-1214 by weight (e.g., used gloves, gowns, empty vials, IV bags, tubing, contaminated wipes).[3][4]Yellow , puncture-resistant container labeled "Trace Chemotherapy Waste" for incineration.[3][5]
Bulk Waste Materials with >3% residual Dha-SB-T-1214 by weight (e.g., partially used vials, spill cleanup materials, grossly contaminated PPE).[4]Black , DOT-approved, puncture-resistant container labeled "Hazardous Waste" for incineration.[3][4]
Sharps Waste Any sharp object contaminated with Dha-SB-T-1214 (e.g., needles, syringes, broken glass).Yellow , puncture-resistant sharps container labeled "Chemo Sharps" for incineration.[5]

Experimental Workflow for Dha-SB-T-1214 Disposal

The following diagram illustrates the decision-making process and workflow for the proper segregation and disposal of Dha-SB-T-1214 waste.

cluster_0 Waste Generation Point cluster_1 Waste Assessment cluster_2 Waste Segregation & Disposal Start Dha-SB-T-1214 Waste Generated Is_Sharp Is the waste a sharp? Start->Is_Sharp Is_Bulk Does it contain >3% residual drug? Is_Sharp->Is_Bulk No Yellow_Sharps Place in YELLOW Chemo Sharps Container Is_Sharp->Yellow_Sharps Yes Black_Container Place in BLACK Bulk Waste Container Is_Bulk->Black_Container Yes Yellow_Container Place in YELLOW Trace Waste Container Is_Bulk->Yellow_Container No Incineration High-Temperature Incineration Yellow_Sharps->Incineration Black_Container->Incineration Yellow_Container->Incineration

Caption: Decision workflow for the proper segregation and disposal of Dha-SB-T-1214 waste.

Detailed Experimental Protocols for Disposal

1. Immediate Segregation at the Point of Generation:

  • All waste contaminated with Dha-SB-T-1214 must be segregated from regular laboratory trash at the time of generation.

  • Designated, clearly labeled yellow and black containers should be readily accessible in areas where Dha-SB-T-1214 is handled.

2. Personal Protective Equipment (PPE) Disposal:

  • Used PPE, such as gloves, gowns, and masks, should be considered trace chemotherapy waste and disposed of in a yellow waste container.[3]

  • In the event of significant contamination (e.g., a spill), the PPE should be treated as bulk waste and placed in a black container.

3. Sharps Disposal:

  • All sharps contaminated with Dha-SB-T-1214, including needles and syringes, must be placed in a designated yellow, puncture-proof sharps container labeled "Chemo Sharps".[5]

  • Do not recap, bend, or break needles.

4. Liquid Waste Disposal:

  • Unused or residual liquid Dha-SB-T-1214 is considered bulk waste and must not be disposed of down the drain.[6]

  • Collect liquid waste in a sealed, leak-proof container, clearly labeled as "Hazardous Waste: Dha-SB-T-1214," and place it within a black bulk waste container.

5. Solid Waste Disposal (Vials, Labware):

  • Empty vials, defined as having less than 3% of the original volume, are considered trace waste and should be placed in the yellow container.[3]

  • Vials containing more than 3% of the original volume are considered bulk waste and must be disposed of in the black container.[4]

  • Contaminated labware should be assessed for the level of contamination to determine the appropriate waste stream.

6. Spill Management:

  • In the event of a spill, all materials used for cleanup (e.g., absorbent pads, wipes, contaminated PPE) are considered bulk chemotherapy waste.

  • These materials must be placed in a black hazardous waste container.

Signaling Pathway for Safe Disposal Compliance

The following diagram illustrates the logical flow of responsibilities and actions required to ensure compliant disposal of Dha-SB-T-1214.

cluster_0 Researcher's Responsibilities cluster_1 Institutional Oversight cluster_2 Final Disposition Training Complete Hazardous Waste Training Segregation Properly Segregate Waste at Source Training->Segregation Labeling Ensure Correct Container Labeling Segregation->Labeling EHS Environmental Health & Safety (EHS) Oversight Labeling->EHS Waste_Pickup Scheduled Hazardous Waste Pickup EHS->Waste_Pickup Transport Licensed Hazardous Waste Transporter Waste_Pickup->Transport Incineration Permitted High-Temperature Incineration Facility Transport->Incineration Compliance Regulatory Compliance Achieved Incineration->Compliance

Caption: Logical flow for compliant disposal of Dha-SB-T-1214 from researcher to final disposition.

By adhering to these rigorous disposal procedures, laboratories can ensure a safe working environment, maintain regulatory compliance, and uphold their commitment to environmental stewardship when handling the novel cytotoxic agent Dha-SB-T-1214.

References

Essential Safety and Handling Protocols for SB-T-1214

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific safety data for the compound SB-T-1214 is not publicly available. Therefore, it must be handled with the utmost caution, assuming it is highly toxic and hazardous. The following guidelines are based on standard laboratory procedures for handling novel or uncharacterized chemical substances. A thorough risk assessment should be conducted before any handling of this compound.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the primary barrier against potential exposure to hazardous chemicals.[1] The following table summarizes the recommended PPE for handling this compound, based on a conservative approach to safety in the absence of specific toxicological data.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical splash goggles and a face shield.[2]Provides maximum protection against splashes, aerosols, and any unforeseen energetic reactions.[1] Safety glasses alone are insufficient.[3]
Hand Protection Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene).[1]The outer glove provides primary protection, while the inner glove offers secondary protection in case of a breach. The specific glove material should be selected based on chemical compatibility, if known, or a material with broad chemical resistance.[4]
Body Protection A lab coat, buttoned completely, and a chemically resistant apron.[1] For procedures with a higher risk of splashes or aerosol generation, a disposable chemical-resistant coverall is recommended.[2]Protects the skin and personal clothing from contamination.[1]
Respiratory Protection A NIOSH-approved respirator. The type of respirator (e.g., N95, half-mask with appropriate cartridges, or a powered air-purifying respirator - PAPR) should be determined by a risk assessment.[1][5]Essential for preventing inhalation of aerosols, powders, or vapors, especially when the compound's volatility and toxicity are unknown.[1] Work should ideally be conducted within a certified chemical fume hood.[3]
Foot Protection Closed-toe shoes made of a non-porous material.[6]Protects feet from spills and falling objects.[1]
Operational Plan: Handling and Experimental Protocols

All handling of this compound should be performed in a designated area within a certified chemical fume hood to minimize the risk of exposure.[3]

Experimental Workflow:

  • Preparation: Before starting any work, ensure that all necessary PPE is readily available and in good condition.[6] The chemical fume hood should be inspected to ensure it is functioning correctly. A designated waste container for this compound contaminated materials should be prepared and labeled.[7]

  • Weighing and Aliquoting: All weighing and preparation of solutions should be conducted within the fume hood.[3] Use disposable equipment whenever possible to minimize the need for decontamination.

  • Experimental Procedures: Conduct all experimental steps involving this compound within the fume hood. Avoid working alone in the laboratory when handling hazardous materials.[8]

  • Decontamination: After each procedure, decontaminate all surfaces and non-disposable equipment that may have come into contact with this compound. A suitable decontamination solution should be identified as part of the initial risk assessment. If the reactivity of this compound is unknown, a mild detergent solution followed by a solvent rinse (e.g., ethanol or isopropanol) is a general starting point. All cleaning materials must be disposed of as hazardous waste.[9]

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Generally, this involves removing the outer gloves first, followed by the apron or coverall, face shield, and goggles. The respirator should be removed last after leaving the immediate work area. Always wash hands thoroughly after removing all PPE.[6]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, disposable lab coats, bench paper, and any other solid materials.[10] These should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: All liquid waste containing this compound, including reaction mixtures and cleaning solutions, should be collected in a sealed, chemically resistant container.[10] The container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".

  • Sharps: Any needles, scalpels, or other sharps contaminated with this compound should be placed in a designated sharps container for hazardous chemical waste.

  • Unknowns: It is crucial to label all containers to prevent the generation of unknown waste, which is expensive and difficult to dispose of.[11]

Emergency Procedures

Spill Response:

  • Evacuate: Immediately alert others in the vicinity and evacuate the area.

  • Isolate: Prevent entry to the spill area.

  • Report: Inform the laboratory supervisor and the institution's environmental health and safety (EHS) office.

  • Decontaminate (if trained): Only personnel trained in hazardous spill response and wearing appropriate PPE should attempt to clean up a spill. Use a chemical spill kit with an absorbent material appropriate for the spilled substance.

Exposure Protocol:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[12] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately.[12] Seek medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.[6]

Visualized Workflows

The following diagrams illustrate key procedural workflows for handling this compound.

Risk_Assessment_Workflow cluster_assessment Risk Assessment cluster_controls Control Implementation cluster_procedure Procedure Start Start Identify_Hazards Identify Potential Hazards (Assume High Toxicity) Start->Identify_Hazards Assess_Exposure Assess Exposure Risks (Inhalation, Dermal, Ingestion) Identify_Hazards->Assess_Exposure Determine_Controls Determine Control Measures Assess_Exposure->Determine_Controls Engineering_Controls Engineering Controls (Fume Hood) Determine_Controls->Engineering_Controls Administrative_Controls Administrative Controls (SOPs, Training) Determine_Controls->Administrative_Controls PPE Personal Protective Equipment (Gloves, Goggles, Respirator) Determine_Controls->PPE Conduct_Work Conduct Experiment Engineering_Controls->Conduct_Work Administrative_Controls->Conduct_Work PPE->Conduct_Work Monitor Monitor for Exposure Conduct_Work->Monitor Re-evaluate Re-evaluate Risk? Monitor->Re-evaluate Re-evaluate->Identify_Hazards Yes End End Re-evaluate->End No PPE_Donning_Doffing cluster_donning Donning PPE cluster_doffing Doffing PPE don1 1. Lab Coat/Coverall don2 2. Respirator don1->don2 don3 3. Goggles/Face Shield don2->don3 don4 4. Outer Gloves don3->don4 doff1 1. Outer Gloves doff2 2. Lab Coat/Coverall doff1->doff2 doff3 3. Goggles/Face Shield doff2->doff3 doff4 4. Inner Gloves doff3->doff4 doff5 5. Respirator (outside lab) doff4->doff5

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。